3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Description
Properties
IUPAC Name |
3-bromo-2-methoxy-4,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-5-4-7(10(12)13)9(14-3)8(11)6(5)2/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFXLYROINAVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245532-88-0 | |
| Record name | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of highly functionalized aromatic compounds are of paramount importance. These molecules serve as versatile scaffolds and key intermediates in the construction of complex therapeutic agents. Among these, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid stands out as a valuable building block. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two methyl groups on a benzoic acid core, offers multiple points for chemical modification. This strategic placement of functional groups allows for its application in the synthesis of a variety of pharmacologically active compounds, including but not limited to anti-inflammatory agents and molecules targeting the central nervous system.[1] The presence of the bromine atom, for instance, provides a handle for cross-coupling reactions, enabling the introduction of further molecular complexity.
This technical guide provides a comprehensive overview of a reliable and logical synthetic pathway to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. The narrative is structured to not only present a step-by-step protocol but also to elucidate the underlying chemical principles and the rationale behind the chosen synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of this important chemical intermediate.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is most effectively approached through a two-stage process. The first stage involves the synthesis of the key precursor, 2-methoxy-4,5-dimethylbenzoic acid. The second stage is the regioselective bromination of this precursor to yield the final target molecule. This strategy is predicated on the availability of the starting material for the precursor synthesis and the ability to control the regiochemistry of the final bromination step.
Stage 1: Synthesis of 2-methoxy-4,5-dimethylbenzoic acid
The synthesis of the precursor, 2-methoxy-4,5-dimethylbenzoic acid, begins with the commercially available 1,2-dimethyl-4-methoxybenzene. The synthetic sequence involves a Friedel-Crafts acylation followed by an oxidation reaction.
The first step is the introduction of an acetyl group onto the 1,2-dimethyl-4-methoxybenzene ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride. The electron-rich aromatic ring of 1,2-dimethyl-4-methoxybenzene then attacks the acylium ion. The methoxy and the two methyl groups are all electron-donating and ortho-, para-directing.[4][5] The most activated and sterically accessible position for electrophilic attack is ortho to the methoxy group and para to one of the methyl groups, leading to the formation of 1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one.
Figure 1: Overall synthesis pathway for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
The second step in the precursor synthesis is the oxidation of the methyl ketone group of 1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one to a carboxylic acid. A common and effective method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypochlorite (bleach) in a basic solution.[6][7]
Mechanism: The reaction proceeds via the formation of an enolate under basic conditions, which then repeatedly reacts with the halogenating agent to form a trihalomethyl ketone. Subsequent nucleophilic attack by hydroxide at the carbonyl carbon leads to the cleavage of the carbon-carbon bond, yielding the carboxylate and a haloform. Acidic workup then protonates the carboxylate to give the desired carboxylic acid.[6]
Stage 2: Regioselective Bromination of 2-methoxy-4,5-dimethylbenzoic acid
The final step in the synthesis is the electrophilic aromatic substitution to introduce a bromine atom onto the 2-methoxy-4,5-dimethylbenzoic acid ring. The key to this step is achieving the desired regioselectivity to obtain the 3-bromo isomer.
Regioselectivity Analysis: The directing effects of the substituents on the aromatic ring are crucial in determining the position of bromination.
-
-OCH₃ group (at C2): A strongly activating ortho-, para-director.[4][8]
-
-CH₃ groups (at C4 and C5): Activating ortho-, para-directors.[9]
-
-COOH group (at C1): A deactivating meta-director.[5]
The positions ortho to the strongly activating methoxy group are C1 (already substituted) and C3. The positions para to the methoxy group is C5 (substituted with a methyl group). The positions ortho to the methyl groups are C3 and C6 for the C4-methyl, and C4 and C6 for the C5-methyl. The position meta to the deactivating carboxyl group is C3 and C5.
Considering the combined effects, the C3 position is strongly favored for electrophilic attack as it is ortho to the powerful activating methoxy group and meta to the deactivating carboxyl group. The strong activation by the methoxy group at the ortho position generally outweighs the deactivating meta-directing effect of the carboxylic acid. Therefore, bromination is expected to occur predominantly at the C3 position.
A suitable brominating agent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a catalytic amount of acid, which can provide a source of electrophilic bromine.[10]
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3-Bromo-2-methoxy-4,5-dimethylbenzoic acid chemical properties
An In-Depth Technical Guide to the Properties and Synthetic Utility of Substituted Bromobenzoic Acids: A Case Study on 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
A Note to the Researcher: The subject of this guide, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, is a specialized chemical entity with limited availability in the public scientific literature and chemical databases. As such, this document serves as a forward-looking technical guide, combining established principles of organic chemistry with data from structurally similar, well-documented analogues. The insights and protocols herein are designed to provide a robust predictive framework and a strong starting point for researchers working with this molecule or related substituted benzoic acids.
Chemical Identity and Predicted Physicochemical Properties
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid belongs to the class of polysubstituted aromatic carboxylic acids. Its structure incorporates several key functional groups that dictate its chemical behavior: a carboxylic acid, a bromine atom, a methoxy ether, and two methyl groups on a benzene ring. This unique arrangement makes it a valuable intermediate for building complex molecular architectures in medicinal chemistry and materials science.
While experimental data is scarce, we can predict its core properties based on its structure and comparison with analogues like 3-bromo-4,5-dimethylbenzoic acid and 3-bromo-2-methoxy-6-methylbenzoic acid.[1][2][3]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Comparative Data Source |
| CAS Number | 1245532-88-0 | Vendor Information[1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | Based on structure |
| Molecular Weight | 259.09 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for crystalline benzoic acids |
| Melting Point | 150 - 180 °C (Predicted Range) | Substitution patterns heavily influence melting point; similar brominated/methylated benzoic acids fall in this range. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | The carboxylic acid group provides some polarity, but the substituted aromatic ring dominates. |
| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the bromine and methoxy groups, ortho to the carboxylic acid, will increase its acidity compared to benzoic acid (pKa ~4.2). |
Plausible Synthetic Pathways and Methodologies
The synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be approached from several strategic directions. The choice of pathway depends on the availability of starting materials and desired scale. A highly plausible and modular route involves the late-stage carboxylation of a suitably substituted bromobenzene precursor.
Workflow: Synthesis via Ortho-Lithiation and Carboxylation
This common and powerful method for introducing a carboxylic acid group involves the selective deprotonation of an aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium species with carbon dioxide (dry ice). The causality behind this choice is the high degree of regiocontrol offered by directed ortho-metalation, where existing functional groups (like a methoxy group) can direct the base to a specific adjacent position.
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An In-depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, with the confirmed Chemical Abstracts Service (CAS) number 1245532-88-0 , is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a bromine atom, a methoxy group, and two methyl groups on the benzoic acid core makes it a valuable and versatile building block in modern organic synthesis. Such substituted benzoic acids are foundational in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, potential applications, and essential safety protocols, grounded in established chemical principles and data from analogous compounds.
Physicochemical Properties
While extensive experimental data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with similar compounds.
| Property | Predicted Value | Rationale / Comments |
| CAS Number | 1245532-88-0 | Confirmed from chemical supplier databases. |
| Molecular Formula | C₁₀H₁₁BrO₃ | Derived from the chemical structure. |
| Molecular Weight | 259.10 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids. |
| Melting Point | 150 - 170 °C | Estimated based on melting points of similar brominated and methylated benzoic acids. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | The carboxylic acid and methoxy groups will confer some polarity, while the aromatic ring and methyl groups provide nonpolar character. |
| Acidity (pKa) | ~3.5 - 4.5 | The electron-donating methyl and methoxy groups are expected to make it slightly less acidic than benzoic acid (pKa 4.2), but the overall substitution pattern influences the final value. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on well-established organic transformations.
Caption: Proposed synthetic pathway for 3-Bromo-2-methoxy-4,5-di
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (CAS No. 1245532-88-0).[1][2][3][4] While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from structurally analogous compounds to offer valuable insights for researchers in organic synthesis and drug discovery. The strategic placement of a bromine atom, a methoxy group, and two methyl groups on the benzoic acid scaffold suggests its potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Benzoic acid derivatives are a cornerstone in modern medicinal chemistry, known for their diverse biological activities.[5]
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a pivotal class of compounds in organic chemistry and drug discovery, serving as foundational scaffolds for a wide array of therapeutic agents.[5][6] The functional groups appended to the benzene ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. The strategic introduction of halogens, alkoxy groups, and alkyl chains allows for the fine-tuning of parameters such as lipophilicity, electronic effects, and steric hindrance, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
The subject of this guide, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, presents a unique combination of substituents that make it a compound of interest for medicinal chemists. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and dimethyl functionalities modulate the electronic and steric environment of the aromatic ring, influencing its reactivity and potential biological targets.
Molecular Structure and Properties
Based on its IUPAC name and CAS number, the molecular structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is as follows:
Caption: A generalized experimental workflow for the bromination of a substituted benzoic acid.
Reactivity and Potential for Further Functionalization
The presence of the bromine atom at the 3-position opens up a wide range of possibilities for further molecular elaboration through various cross-coupling reactions.
* Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
These transformations are fundamental in modern drug discovery for building molecular complexity and exploring structure-activity relationships.
[7]### 4. Applications in Drug Discovery and Development
While there are no specific reported applications for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, its structural motifs are present in many biologically active compounds. Benzoic acid derivatives have been explored as inhibitors of various enzymes and receptors. T[8]he lipophilic nature of the methyl groups and the hydrogen-bonding capabilities of the carboxylic acid and methoxy groups suggest that this molecule could be a valuable fragment or lead compound in a drug discovery program.
The potential to use this molecule as a scaffold for creating libraries of compounds via the cross-coupling reactions mentioned above makes it a valuable tool for medicinal chemists. The exploration of substituted anilines derived from benzoic acids, for instance, is an active area of research in the development of new therapeutic agents.
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation for researchers by extrapolating from the known chemistry of analogous compounds. Its unique substitution pattern offers a versatile platform for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.
References
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- J&K Scientific. (n.d.). 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1245532-88-0. J&K Scientific.
- Synthonix, Inc. (n.d.). 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid - [B70892]. Synthonix, Inc.
- BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
- Aribo Biotechnology. (n.d.). 1245532-88-0 Name: Benzoic acid, 3-bromo-2-methoxy-4,5-dimethyl-. Aribo Biotechnology.
- Chemsigma. (n.d.). 3-bromo-2-methoxy-4,5-dimethylbenzoic acid [1245532-88-0]. Chemsigma.
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- NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
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- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
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- Benchchem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem.
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An In-Depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid: Synthesis, Characterization, and Applications
Introduction
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile platform for the development of novel compounds with tailored properties.[1] The strategic placement of various functional groups on the aromatic ring can profoundly influence the molecule's steric and electronic characteristics, thereby dictating its reactivity and biological activity.[2] This guide focuses on a specific, highly functionalized derivative, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid , a compound poised for utility in advanced organic synthesis and drug discovery programs.
The presence of a bromine atom, a methoxy group, two methyl groups, and a carboxylic acid moiety on the benzene ring makes this molecule a rich substrate for a variety of chemical transformations. The bromine atom serves as a key handle for cross-coupling reactions, while the electron-donating methoxy and methyl groups influence the aromatic ring's reactivity. The carboxylic acid group provides a site for amide bond formation, esterification, and other modifications. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, and a discussion of its potential applications, grounded in the established chemistry of related benzoic acid derivatives.
Physicochemical Properties
The physicochemical properties of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid are crucial for its handling, formulation, and application in synthetic protocols. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | Internal Nomenclature |
| CAS Number | 1245532-88-0 | Commercial Supplier Data |
| Molecular Formula | C₁₀H₁₁BrO₃ | Commercial Supplier Data |
| Molecular Weight | 259.09 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=C(C=C1C(=O)O)OC)Br)C | Commercial Supplier Data |
| Predicted XLogP3 | 2.8 | Analogy to similar compounds |
| Predicted Melting Point | 180-190 °C | Analogy to similar compounds |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General properties of benzoic acids[2] |
Proposed Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
A plausible and efficient synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be envisioned starting from the commercially available 2-methoxy-4,5-dimethylbenzoic acid. The key transformation is the regioselective bromination of the aromatic ring. The methoxy and methyl groups are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The position ortho to the methoxy group and between the methoxy and a methyl group (C3 position) is sterically hindered but electronically activated. A carefully chosen brominating agent and reaction conditions are crucial to achieve the desired regioselectivity.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the bromination of activated aromatic carboxylic acids.[3]
-
Reaction Setup: To a solution of 2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of dichloromethane and acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The use of a slight excess of NBS ensures complete consumption of the starting material. Performing the reaction at low temperature helps to control the exothermicity of the reaction and improve regioselectivity. Trifluoroacetic acid can act as both a solvent and a catalyst for electrophilic bromination.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Structural Elucidation: Predicted Spectroscopic Data
The structural confirmation of the synthesized 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[4][5][6]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | br s | 1H | -COOH |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~7.5 | s | 1H | Ar-H |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (acid) |
| ~158 | C-OCH₃ |
| ~138 | C-Br |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~115 | Ar-C |
| ~60 | -OCH₃ |
| ~20 | Ar-CH₃ |
| ~19 | Ar-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~2950 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~700-800 | C-Br stretch |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 258/260 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 241/243 | [M-OH]⁺ |
| 213/215 | [M-COOH]⁺ |
Reactivity and Potential Applications
The unique arrangement of functional groups in 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid makes it a valuable intermediate in organic synthesis with a wide range of potential applications.
-
Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, or alkynyl substituents, enabling the synthesis of complex molecular architectures.
-
Amide and Ester Formation: The carboxylic acid functionality can be readily converted into amides and esters through standard coupling protocols. This is particularly relevant in drug discovery for the synthesis of compound libraries to explore structure-activity relationships.[1]
-
Heterocycle Synthesis: The polysubstituted benzene ring can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
-
Probe for Mechanistic Studies: The well-defined substitution pattern can be useful in studying reaction mechanisms where electronic and steric effects play a crucial role.
Conclusion
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a promising building block for chemical research and development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methodologies. The predicted spectroscopic data provides a solid foundation for its characterization. The diverse functionalities present in the molecule open up a multitude of possibilities for its application in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science. This guide serves as a valuable resource for researchers and scientists interested in harnessing the synthetic potential of this versatile compound.
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: Strategies and Methodologies for Drug Development Professionals
Introduction
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its specific substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a methoxy group influencing electronic properties, and two methyl groups providing steric and electronic modulation, makes it a versatile intermediate. This guide provides a comprehensive overview of the viable synthetic routes to this compound, detailing the strategic considerations, reaction mechanisms, and detailed experimental protocols.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule suggests that the core synthetic challenge lies in the controlled introduction of the four substituents onto the benzene ring with the correct regiochemistry. Two primary strategies emerge as the most plausible approaches:
-
Strategy A: Late-Stage Bromination: This approach involves the initial synthesis of the precursor molecule, 2-methoxy-4,5-dimethylbenzoic acid, followed by a regioselective bromination as the final step. The success of this strategy hinges on the directing effects of the existing substituents to favor bromination at the C3 position.
-
Strategy B: Early-Stage Bromination: This alternative strategy involves the bromination of an earlier intermediate, such as 3,4-dimethylanisole, followed by the introduction of the carboxylic acid group at the C1 position, likely via ortho-lithiation and carboxylation.
This guide will primarily focus on Strategy A, as it generally offers better control over the final product's purity and avoids potential complications with ortho-lithiation on a sterically hindered and electronically complex substrate.
Synthetic Pathway via Late-Stage Bromination
The preferred synthetic route, commencing from the readily available starting material 3,4-dimethylanisole, is a three-step sequence involving formylation, oxidation, and subsequent regioselective bromination.
Caption: Proposed synthetic pathway for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Step 1: Formylation of 3,4-Dimethylanisole
The introduction of a formyl group at the C2 position of 3,4-dimethylanisole is a critical step that sets the regiochemistry for the subsequent transformations. The methoxy group is a strong ortho-, para-director, and the two methyl groups also activate the ring towards electrophilic substitution. The position ortho to the methoxy group and flanked by a methyl group is sterically accessible and electronically activated, making it the most probable site for formylation. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic compounds.
Causality of Experimental Choices: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is a mild electrophile that is highly effective for the formylation of activated aromatic rings like 3,4-dimethylanisole. The reaction proceeds under relatively mild conditions and generally provides good yields of the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 3,4-dimethylanisole (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-methoxy-4,5-dimethylbenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Oxidation of 2-Methoxy-4,5-dimethylbenzaldehyde
The conversion of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. The Pinnick oxidation, using sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid, is a highly efficient and mild method that is compatible with a wide range of functional groups.
Causality of Experimental Choices: The Pinnick oxidation is chosen for its high chemoselectivity. Unlike stronger oxidizing agents like potassium permanganate or chromic acid, it does not affect the electron-rich aromatic ring or the methyl and methoxy substituents. 2-Methyl-2-butene is commonly used as a scavenger to prevent side reactions.
Experimental Protocol: Pinnick Oxidation
-
In a round-bottom flask, dissolve 2-methoxy-4,5-dimethylbenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (2.0-3.0 equivalents) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.
-
Slowly add the sodium chlorite solution to the aldehyde solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-4,5-dimethylbenzoic acid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system if necessary.
Step 3: Regioselective Bromination of 2-Methoxy-4,5-dimethylbenzoic Acid
The final step is the regioselective bromination of the electron-rich aromatic ring. The methoxy group is a powerful ortho-, para-director, and the two methyl groups are also activating and ortho-, para-directing. The carboxylic acid group is a deactivating meta-director. The cumulative directing effects strongly favor electrophilic substitution at the C3 position, which is ortho to the activating methoxy group and not sterically hindered. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[1]
Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a milder brominating agent than elemental bromine, which helps to prevent over-bromination and other side reactions on the activated ring. The reaction can be carried out under neutral or slightly acidic conditions, which is compatible with the carboxylic acid functionality. Acetonitrile is a suitable polar aprotic solvent for this reaction.[1]
Experimental Protocol: Regioselective Bromination
-
In a round-bottom flask protected from light, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash it with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
Data Summary
| Step | Starting Material | Product | Reagents | Yield (Typical) |
| 1 | 3,4-Dimethylanisole | 2-Methoxy-4,5-dimethylbenzaldehyde | POCl₃, DMF | 70-80% |
| 2 | 2-Methoxy-4,5-dimethylbenzaldehyde | 2-Methoxy-4,5-dimethylbenzoic Acid | NaClO₂, 2-methyl-2-butene | 85-95% |
| 3 | 2-Methoxy-4,5-dimethylbenzoic Acid | 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid | N-Bromosuccinimide | 75-85% |
Alternative Synthetic Strategy: Early-Stage Bromination
An alternative approach involves the initial bromination of 3,4-dimethylanisole. Due to the directing effects of the methoxy and methyl groups, this would likely lead to a mixture of isomers, with bromination occurring at positions 2, 5, and 6. Separating the desired 5-bromo-3,4-dimethylanisole isomer would be necessary. Subsequent ortho-lithiation directed by the methoxy group, followed by quenching with carbon dioxide, could then introduce the carboxylic acid group at the C2 position.
Caption: Alternative synthetic pathway involving early-stage bromination.
Challenges of the Early-Stage Bromination Strategy:
-
Regioselectivity of Bromination: Achieving high selectivity for the desired bromo-isomer can be challenging.
-
ortho-Lithiation: The presence of two methyl groups may sterically hinder the approach of the bulky n-butyllithium base to the ortho position of the methoxy group.
-
Purification: Separation of isomers at an early stage can be difficult and may lead to lower overall yields.
Due to these potential challenges, the late-stage bromination strategy (Strategy A) is generally the more reliable and preferred method for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Conclusion
This technical guide has outlined a robust and efficient three-step synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid starting from 3,4-dimethylanisole. The presented methodology, which includes Vilsmeier-Haack formylation, Pinnick oxidation, and regioselective bromination with NBS, provides a reliable route for obtaining this valuable intermediate for drug discovery and development. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to empower researchers and scientists to confidently synthesize this key building block.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Bal, B. S.; Childers, W. E.; Pinnick, H. W. Oxidation of α,β-unsaturated aldehydes. Tetrahedron1981 , 37 (11), 2091–2096. [Link]
-
Mitchell, R. H.; Lai, Y.-H.; Williams, R. V. N-Bromosuccinimide. I. A convenient, selective reagent for the bromination of aromatic amines and phenols. J. Org. Chem.1979 , 44 (25), 4733–4735. [Link]
-
Gilow, H. M.; Burton, D. E. The Vilsmeier-Haack Formylation of Some Substituted Benzenes. J. Org. Chem.1981 , 46 (11), 2221–2225. [Link]
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Organic Syntheses. p-Dimethylaminobenzaldehyde. [Link]
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Carreño, M. C.; Ruano, J. L. G.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem.1992 , 57 (24), 6848–6854. [Link]
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An In-depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzoic Acids
Benzoic acid derivatives are foundational scaffolds in modern medicinal chemistry, offering a versatile platform for the synthesis of complex and biologically active molecules.[1] Their inherent structural features allow for extensive functionalization, leading to a diverse array of pharmacological activities.[1] Within this class of compounds, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (CAS No. 1245532-88-0) emerges as a molecule of significant interest. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two methyl groups on the benzoic acid core, provides a rich landscape for chemical manipulation and exploration of structure-activity relationships (SAR). This guide offers a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic approach, and the potential applications of this compound in the realm of drug discovery.
Physicochemical and Structural Characteristics
| Property | Value/Information | Source/Basis |
| IUPAC Name | 3-bromo-2-methoxy-4,5-dimethylbenzoic acid | [1] |
| CAS Number | 1245532-88-0 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.097 g/mol | |
| Predicted XlogP | 2.9 - 3.6 | Based on analogs |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (2 from carboxylic acid, 1 from methoxy) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.86!"]; O1 [label="O", pos="2.8,1.8!"]; O2 [label="OH", pos="3.5,-0.1!"]; Br [label="Br", pos="-2.5,0.86!"]; O3 [label="O", pos="-1.5,-1.8!"]; C8 [label="CH₃", pos="-2.5,-2.5!"]; C9 [label="CH₃", pos="1.5, -1.8!"]; C10 [label="CH₃", pos="2.5, -0.86!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C7; C2 -- Br; C3 -- O3; O3 -- C8; C4 -- C9; C5 -- C10; C7 -- O1; C7 -- O2;
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"];
// Nodes for substituents Br [label="Br", pos="-2.4,0!"]; O_methoxy [label="O", pos="-2.4,2.8!"]; C_methoxy [label="CH₃", pos="-3.6,2.8!"]; C_methyl1 [label="CH₃", pos="0,4!"]; C_methyl2 [label="CH₃", pos="2.4,2.8!"]; C_acid [label="C", pos="2.4,0!"]; O_acid1 [label="=O", pos="3.6,0.7!"]; O_acid2 [label="OH", pos="3.6,-0.7!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C2 -- Br; C3 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- C_methyl1; C5 -- C_methyl2; C6 -- C_acid; C_acid -- O_acid1 [style=double]; C_acid -- O_acid2; } end_dot A diagram of the molecular structure.
Spectral Properties: An Analytical Perspective
Predictive analysis based on analogous compounds provides a framework for the expected spectral characteristics of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, the two methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted as follows:
-
Aromatic Proton (1H): A singlet is expected in the aromatic region, likely between δ 7.0-8.0 ppm.
-
Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.
-
Methyl Protons (6H): Two distinct singlets for the two methyl groups on the aromatic ring are expected, likely in the range of δ 2.2-2.5 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet, characteristic of an acidic proton, is expected at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms are:
-
Carboxylic Acid Carbonyl: δ 165-175 ppm
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the bromine, methoxy, and carboxylic acid groups will have distinct chemical shifts influenced by the electronic effects of these substituents.
-
Methoxy Carbon: δ 55-65 ppm
-
Methyl Carbons: Signals in the aliphatic region, typically between δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ range.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and cleavage of the methoxy and methyl groups.
Synthesis and Reactivity
A plausible synthetic route to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be conceptualized based on established organic chemistry principles.
Proposed Synthetic Protocol
-
Bromination of 2,3-Dimethylanisole: The synthesis would likely commence with the regioselective bromination of 2,3-dimethylanisole. The methoxy group is an ortho-, para-director, and the methyl groups are also activating. Careful selection of the brominating agent (e.g., N-Bromosuccinimide) and reaction conditions would be crucial to achieve the desired regioselectivity.
-
Introduction of the Carboxylic Acid Group: Following bromination, the carboxylic acid moiety could be introduced. One common method is through Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation (e.g., using potassium permanganate or a haloform reaction) to yield the benzoic acid. Alternatively, lithiation of the bromo-dimethylanisole intermediate followed by quenching with carbon dioxide would also yield the target carboxylic acid.
Reactivity Profile
The reactivity of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is dictated by its functional groups:
-
The Bromine Atom: This serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
The Carboxylic Acid Group: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in drug development to modulate solubility, bioavailability, and target engagement.
-
The Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring towards electrophilic aromatic substitution, although the steric hindrance from the substituents will influence the position of further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are prevalent in a wide range of therapeutic agents, acting as key intermediates or pharmacophoric elements.[4] While specific biological activities for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid are not yet reported, its structural motifs suggest potential applications in several areas:
-
Scaffold for Kinase Inhibitors: The benzoic acid scaffold is a common feature in many kinase inhibitors used in oncology.[5] The functional groups on this molecule provide multiple points for diversification to explore interactions with the ATP-binding pocket of various kinases.
-
Development of Anti-inflammatory Agents: Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[5] The lipophilicity and electronic properties conferred by the bromo, methoxy, and methyl groups could be leveraged to design novel anti-inflammatory compounds.
-
Intermediate for Complex Heterocycles: This compound can serve as a valuable starting material for the synthesis of more complex heterocyclic systems, which are often the core structures of biologically active molecules.
Safety and Handling
Although a specific Safety Data Sheet (SDS) for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not widely available, general precautions for handling similar brominated aromatic carboxylic acids should be followed. These compounds are typically irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its strategically functionalized aromatic core offers a wealth of opportunities for synthetic diversification. While a detailed experimental characterization of this compound is still needed, this guide provides a solid foundation for researchers by consolidating predicted properties, a plausible synthetic strategy, and potential applications based on the rich chemistry of its structural analogs. As the quest for novel therapeutics continues, the exploration of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Angew. Chem. Int. Ed. 2018, 57, 7205.
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J&K Scientific. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1245532-88-0. Available from: [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information for a related study.
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Chemsigma. 3-bromo-2-methoxy-4,5-dimethylbenzoic acid [ 1245532-88-0 ]. Available from: [Link]
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Win-Win Chemical. 1245532-88-0 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Available from: [Link]
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Synthonix, Inc. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid - [B70892]. Available from: [Link]
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Aribo Biotechnology. Benzoic acid, 3-bromo-2-methoxy-4,5-dimethyl-. Available from: [Link]
- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (Note: Provides synthetic insights for a related compound).
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PubChem. 3-Bromo-5-methoxybenzoic acid. (Note: Data for a related compound). Available from: [Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (Note: Provides synthetic insights for a related compound).
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (Note: General spectral data for related compounds). Available from: [Link]
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MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Note: Provides synthetic context for related compounds). Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (Note: Example of spectral data for a related compound). Available from: [Link]
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SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. (Note: Example of spectral data for a related compound). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (Note: General discussion of a related compound's utility). Available from: [Link]
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PubChem. 3-Bromobenzoic acid. (Note: Data for a related compound). Available from: [Link]
-
NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-. (Note: Data for a related compound). Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (Note: Provides synthetic insights for a related compound).
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3-Bromo-2-methoxy-4,5-dimethylbenzoic acid solubility data
An In-depth Technical Guide to the Solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Recognizing the absence of extensive public solubility data for this specific substituted benzoic acid, this document serves as a foundational resource for researchers, chemists, and drug development professionals. It synthesizes the core theoretical principles governing solubility with practical, field-proven experimental methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide empowers scientists to generate reliable solubility profiles for this compound and its structural analogs, a critical step in process chemistry, formulation development, and medicinal chemistry.
Introduction: The Challenge of Specific Solubility Data
This guide, therefore, shifts the focus from presenting pre-existing data to providing the scientific rationale and detailed protocols necessary to generate and interpret such data. We will explore the molecular characteristics of the target compound to form qualitative predictions, outline robust experimental procedures for quantitative measurement, and discuss the thermodynamic principles that govern the dissolution process.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction of this behavior.[2]
Molecular Structure Analysis:
The structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid features several functional groups that influence its polarity and hydrogen bonding capacity:
-
Benzoic Acid Core: The benzene ring is nonpolar and hydrophobic, while the carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor.[3]
-
Substituents:
-
Bromo (-Br) and Methyl (-CH₃) groups: These are generally considered hydrophobic and increase the nonpolar character of the molecule.
-
Methoxy (-OCH₃) group: The ether linkage introduces some polarity and a hydrogen bond acceptor site.
-
This combination suggests that the molecule will have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane, but will likely exhibit good solubility in solvents of intermediate polarity, such as alcohols or acetone, which can interact with both the polar and nonpolar regions of the molecule.[4]
The Critical Influence of pH
For an ionizable compound like a carboxylic acid, pH is arguably the most dominant factor influencing its aqueous solubility. The carboxylic acid group exists in equilibrium with its conjugate base, the carboxylate anion.
Caption: Acid-base equilibrium of a carboxylic acid.
At a pH below its dissociation constant (pKa), the neutral, protonated form (R-COOH) predominates. This form is less polar and thus has lower aqueous solubility.[2] As the pH of the solution increases above the pKa, the compound deprotonates to form the highly polar carboxylate salt (R-COO⁻), which is significantly more soluble in water due to strong ion-dipole interactions.[2] Therefore, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is expected to be soluble in aqueous basic solutions, such as 5% sodium hydroxide or 5% sodium bicarbonate.[5]
The Role of Temperature and Thermodynamics
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Enthalpy of Solution (ΔH): This represents the energy change associated with breaking the solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids, this process is endothermic (ΔH > 0), meaning it requires energy input.
-
Entropy of Solution (ΔS): This reflects the change in disorder. Dissolution typically leads to an increase in entropy (ΔS > 0) as the ordered crystal lattice breaks down.[6]
According to Le Chatelier's principle, for an endothermic dissolution process, increasing the temperature will shift the equilibrium towards more dissolution, thereby increasing solubility.[7] This relationship is often quantified by the van't Hoff equation. Therefore, it is expected that the solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid will increase with rising temperature in most common solvents.[4][7]
Predictive Models for Solubility
While experimental determination remains the gold standard, computational models can provide rapid, early-stage estimations of solubility. These methods, often based on Quantitative Structure-Property Relationships (QSPR), leverage large datasets to correlate molecular descriptors with observed solubility.[8]
Modern approaches utilize machine learning algorithms like Random Forest regression and Graph Convolutional Networks to achieve higher accuracy.[8][9] Platforms such as Thermo Fisher Scientific's Quadrant 2™ use these advanced methods to analyze a compound's structure and predict optimal formulation strategies.[10] While a full computational analysis is beyond the scope of this guide, researchers should be aware of these powerful tools for prioritizing experimental work.
Experimental Determination of Solubility: Protocols and Workflows
A systematic approach to solubility determination is crucial for obtaining reliable and reproducible data.
Caption: A systematic workflow for solubility assessment.
Qualitative Solubility Classification
This initial screening provides rapid insights into the compound's general characteristics and helps identify appropriate solvents for quantitative analysis.[11]
Protocol:
-
Add approximately 25 mg of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid to a small test tube.[5]
-
Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[5]
-
Observe and classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."[2]
-
Test the following solvents in sequence:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) - Expected to be soluble
-
5% Hydrochloric Acid (HCl) - Expected to be insoluble
-
Ethanol (polar organic)
-
Acetone (polar aprotic organic)
-
Hexane (nonpolar organic)
-
Quantitative Solubility Measurement: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[12]
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial (e.g., a glass scintillation vial). The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Agitate the vials at a constant, controlled temperature using a shaker or rotator. A period of 24 to 72 hours is typically required to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated supernatant from the solid phase via centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).
-
Analysis: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.
-
Calculation: Determine the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Data Presentation
Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units.
Table 1: Solubility Data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
|---|---|---|---|---|
| e.g., Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., 0.1 M NaOH | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., Ethanol | 40 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
Conclusion
While direct solubility data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is scarce, a thorough understanding of its molecular structure and the fundamental principles of dissolution provides a powerful predictive framework. Its nature as a substituted benzoic acid suggests limited aqueous solubility that can be dramatically increased in basic conditions and moderate solubility in polar organic solvents. This guide provides the necessary theoretical background and robust experimental protocols for researchers to confidently determine the solubility profile of this molecule, generating the critical data needed to advance research and development objectives.
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A Technical Guide to the Potential Research Applications of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
Executive Summary
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. While direct experimental data on its biological activity or specific applications are scarce in publicly available literature, its highly functionalized structure presents a compelling starting point for diverse research avenues. The molecule incorporates several key features—a reactive carboxylic acid handle, a versatile bromine atom for cross-coupling, and methoxy and dimethyl groups that modulate its electronic and steric properties. This guide provides a prospective analysis of its potential applications, grounded in the established roles of its constituent functional groups in analogous chemical series. We will explore its utility as a synthetic building block, a scaffold for medicinal chemistry discovery in oncology, inflammation, and infectious diseases, and as a candidate for fragment-based drug discovery. Each proposed application is accompanied by a scientific rationale and detailed, actionable experimental protocols designed to validate these hypotheses.
Structural and Physicochemical Profile
The unique arrangement of substituents on the benzoic acid core dictates the potential reactivity and biological interactions of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
-
Benzoic Acid Core: The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, and other derivatives, providing a means to modulate physicochemical properties or to link the scaffold to other molecular fragments.[1] It often serves as a key hydrogen bond donor and acceptor, anchoring ligands to the active sites of enzymes or receptors.[2]
-
Bromo Substituent: The bromine atom at the 3-position is a critical feature for synthetic elaboration. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems or the introduction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, halogenation is a common strategy to enhance the potency of bioactive molecules, potentially improving membrane permeability and conferring antimicrobial or anticancer properties.[3][4]
-
Methoxy Group: The methoxy group at the 2-position is an important modulator of electronic properties and conformation. It is a non-lipophilic substituent that can improve ligand-protein binding and other pharmacokinetic parameters.[5][6] Its position ortho to the carboxylic acid can influence the acidity and orientation of the carboxyl group, potentially enforcing a specific conformation that favors binding to a biological target.
-
Dimethyl Groups: The methyl groups at the 4- and 5-positions contribute to the molecule's lipophilicity and steric bulk.[2] These groups can engage in hydrophobic interactions within protein pockets and can be important for tailoring selectivity and metabolic stability.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 259.09 g/mol | Falls within the typical range for lead-like compounds and fragments. |
| XlogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Allows for critical interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -OCH₃) | Provides multiple points for target engagement. |
| Rotatable Bonds | 2 | Low conformational flexibility can be advantageous for binding affinity. |
Potential as a Versatile Synthetic Intermediate
The functional group handles on 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid make it an ideal substrate for building molecular complexity. Its primary utility lies in Suzuki-Miyaura cross-coupling and amide bond formation.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The bromine atom provides a reactive site for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. This allows for the creation of biaryl structures, which are prevalent in many classes of therapeutic agents.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Hypothesized Bioactivity & Therapeutic Applications
The structural motifs within 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid are found in various bioactive molecules, suggesting its potential as a scaffold for developing novel therapeutics. Benzoic acid derivatives are known to possess anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8]
Rationale for Anticancer Investigation
The substituted benzoic acid scaffold is a common feature in molecules designed to inhibit protein-protein interactions or enzyme activity.[9][10] For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in oncology.[9] The substituents on the ring of our target molecule could be optimized to fit into the hydrophobic pockets of such proteins.
We hypothesize that the molecule could serve as a starting point for inhibitors of proteins like Mcl-1. The carboxylic acid would mimic the essential interaction of natural BH3-only proteins with a conserved arginine residue, while the substituted aromatic ring could occupy adjacent hydrophobic pockets.
Caption: Hypothesized inhibition of the Mcl-1 anti-apoptotic pathway.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in DMSO and further dilute in culture medium. Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Rationale for Anti-inflammatory Screening
Benzoic acid and its derivatives, most notably salicylic acid, are foundational molecules in the field of anti-inflammatory drugs, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7] The substitution pattern on the aromatic ring significantly influences potency and selectivity. This molecule could be investigated as an inhibitor of COX or other key inflammatory enzymes like 5-lipoxygenase (5-LOX).[11]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compound or a reference standard (e.g., Ibuprofen, Celecoxib) in a reaction buffer for 15 minutes at room temperature.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂).
-
Detection: The peroxidase activity of COX converts PGG₂ to PGH₂. This reaction can be monitored colorimetrically using a probe like TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Data Analysis: Measure the absorbance over time to determine the rate of reaction. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Rationale for Antimicrobial Evaluation
Halogenated aromatic compounds are widely recognized for their antimicrobial properties.[4] The lipophilic nature imparted by the bromine and methyl groups may facilitate the compound's ability to disrupt bacterial or fungal cell membranes. Benzoic acid itself is used as a preservative due to its antimicrobial effects.[1][12] Therefore, screening this molecule against a panel of pathogenic microbes is a logical step.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful strategy that begins by identifying low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[13][14] These initial hits are then optimized and grown into more potent lead compounds. With a molecular weight of ~259 g/mol , 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid fits the profile of a molecular fragment. Its rigid structure and defined chemical handles make it an excellent candidate for FBDD screening campaigns.
-
Fragment Library Screening: Include the title compound in a fragment library and screen against a protein target of interest using biophysical methods like Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or NMR spectroscopy.
-
Hit Validation: Validate the binding of any identified hits to confirm their interaction with the target. X-ray crystallography is often used to determine the binding mode.
-
Fragment Elaboration: If 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is identified as a hit, its structure can be elaborated. The bromine atom can be used as a vector for growth into adjacent pockets (via Suzuki coupling), or the carboxylic acid can be used to link to other fragments or build out into solvent-exposed regions.[15]
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Conclusion and Future Directions
While 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not a well-characterized molecule, its structure is rich with potential. It stands as a versatile platform for synthetic chemists to build larger, more complex molecules and as a promising scaffold for medicinal chemists to explore new therapeutic avenues. The logical first steps in unlocking its potential involve systematic screening in anticancer, anti-inflammatory, and antimicrobial assays, as outlined in this guide. Success in any of these areas would validate the rationale derived from structure-activity relationships of related compounds and would open the door to a dedicated lead optimization program. Furthermore, its utility as a molecular fragment in FBDD campaigns should not be overlooked, as it could provide a crucial starting point for tackling challenging biological targets.
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discovery and history of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
An In-depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid: Synthesis and Characterization
Abstract
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its intricate arrangement of functional groups—a bromine atom, a methoxy group, two methyl groups, and a carboxylic acid moiety—positions it as a potentially valuable building block in the fields of medicinal chemistry and materials science. While the historical discovery and specific applications of this compound are not extensively documented in public literature, its synthesis can be logically approached through established organic chemistry principles. This guide presents a comprehensive, scientifically grounded strategy for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, starting from the readily available precursor, 3,4-dimethylphenol. We will delve into a plausible retrosynthetic analysis, a detailed forward synthesis plan, step-by-step experimental protocols, and the characterization of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially prepare this and structurally related compounds.
Retrosynthetic Analysis and Synthetic Strategy
Given the absence of a documented synthetic route, a logical pathway must be constructed from foundational chemical principles. A retrosynthetic analysis provides a clear roadmap for this endeavor. Our strategy is to deconstruct the target molecule into simpler, more accessible precursors.
The key disconnections in our retrosynthetic analysis are the carbon-methoxy bond, the carbon-bromine bond, and the carbon-carboxyl bond. The most strategically sound approach involves the late-stage methylation of a phenolic precursor, preceded by the regioselective bromination of a salicylic acid derivative. This leads us to 2-hydroxy-4,5-dimethylbenzoic acid, which can be synthesized from 3,4-dimethylphenol via a Kolbe-Schmitt reaction. This three-step synthesis is efficient and relies on well-understood, high-yielding reactions.
Caption: Retrosynthetic analysis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Proposed Synthetic Pathway
Our proposed forward synthesis is a three-step process designed for efficiency and regiochemical control. The overall workflow is depicted below.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Carboxylation of 3,4-Dimethylphenol via the Kolbe-Schmitt Reaction
The initial step involves the introduction of a carboxylic acid group onto the 3,4-dimethylphenol ring. The Kolbe-Schmitt reaction is the method of choice for this transformation. In this reaction, the sodium salt of the phenol is heated with carbon dioxide under pressure. The phenoxide is highly activating and directs the electrophilic CO2 to the ortho position.
Causality of Experimental Choices: The use of sodium hydroxide to form the phenoxide is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol. High temperature and pressure are necessary to overcome the low reactivity of carbon dioxide as an electrophile. The ortho-product is favored under these conditions due to the chelation of the sodium cation between the phenoxide oxygen and the incoming carbon dioxide.
Step 2: Regioselective Bromination of 2-Hydroxy-4,5-dimethylbenzoic acid
This step is critical for establishing the final substitution pattern. The bromination of 2-hydroxy-4,5-dimethylbenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring.
-
-OH group (at C2): A very strong activating group and an ortho, para-director.
-
-COOH group (at C1): A deactivating group and a meta-director.
-
-CH3 groups (at C4 and C5): Weakly activating groups and ortho, para-directors.
The powerful activating and ortho-directing effect of the hydroxyl group at C2 will dominate, directing the incoming electrophile (Br+) to either position 3 or 5. Position 5 is already occupied by a methyl group. Therefore, bromination is expected to occur with high regioselectivity at the C3 position.
Caption: Regiochemical directing effects in the bromination step.
Step 3: Methylation of 3-Bromo-2-hydroxy-4,5-dimethylbenzoic acid
The final step is the methylation of the phenolic hydroxyl group. A classic Williamson ether synthesis using dimethyl sulfate and a weak base like potassium carbonate is suitable.
Causality of Experimental Choices: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic proton but not the carboxylic acid proton, allowing for selective O-methylation. Dimethyl sulfate is a potent and efficient methylating agent. The reaction is typically run in a polar aprotic solvent like acetone to facilitate the dissolution of the reagents.
Detailed Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical literature for analogous reactions and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Protocol 1: Synthesis of 2-Hydroxy-4,5-dimethylbenzoic acid
-
In a high-pressure autoclave, add 3,4-dimethylphenol (1.0 eq).
-
Add sodium hydroxide (1.1 eq) and a minimal amount of water to form a paste.
-
Seal the autoclave and heat to 120-140 °C to remove the water.
-
Introduce dry carbon dioxide gas into the autoclave to a pressure of 5-6 atm.
-
Heat the mixture to 150-160 °C and maintain for 6-8 hours with constant stirring.
-
Cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid product in hot water and acidify with concentrated HCl until the pH is ~2.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol/water to obtain pure 2-hydroxy-4,5-dimethylbenzoic acid.
Protocol 2: Synthesis of 3-Bromo-2-hydroxy-4,5-dimethylbenzoic acid
-
Dissolve 2-hydroxy-4,5-dimethylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice water.
-
The brominated product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
Protocol 3: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
In a round-bottom flask, combine 3-bromo-2-hydroxy-4,5-dimethylbenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetone.
-
Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 5% NaOH solution to remove any unreacted starting material, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Physicochemical and Spectroscopic Data
The following table summarizes key data for the target compound and its precursors. Data for the target compound is predicted or taken from available databases.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3,4-Dimethylphenol | C8H10O | 122.16 | Crystals | 95-65-8 |
| 2-Hydroxy-4,5-dimethylbenzoic acid | C9H10O3 | 166.17 | Solid | 5625-57-0 |
| 3-Bromo-2-hydroxy-4,5-dimethylbenzoic acid | C9H9BrO3 | 245.07 | Solid | Not Available |
| 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | C10H11BrO3 | 259.10 | Predicted Solid | 1245532-88-0 |
Conclusion
While 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not a widely studied compound, this guide provides a robust and scientifically plausible synthetic route for its preparation. The proposed three-step synthesis, starting from 3,4-dimethylphenol, leverages well-established and reliable organic reactions: the Kolbe-Schmitt carboxylation, regioselective electrophilic bromination, and Williamson ether synthesis. The detailed protocols and mechanistic rationale offer a solid foundation for any researcher or drug development professional interested in synthesizing this molecule for further investigation. This approach underscores the power of fundamental organic chemistry principles in designing pathways to novel chemical entities.
References
-
Lindsey, A. S.; Jeskey, H. The Kolbe-Schmitt Reaction. Chemical Reviews. 1957 , 57 (4), 583–620. [Link]
-
Pearson, D. E.; Wysong, R. D.; Breder, C. V. The ortho-Bromination of Phenols. The Journal of Organic Chemistry. 1966 , 31 (7), 2358–2360. [Link]
-
PubChem Compound Summary for CID 1245532-88-0, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 7255, 3,4-Dimethylphenol. National Center for Biotechnology Information. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
Methodological & Application
Synthesis Protocol for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid: An Application Note
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is approached via a robust two-step process starting from the commercially available 2-methoxy-4,5-dimethylbenzoic acid. This document outlines the complete experimental workflow, including a thorough discussion of the underlying chemical principles, safety precautions, and methods for purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable methodology for obtaining the target compound with high purity.
Introduction and Scientific Context
Substituted benzoic acid derivatives are fundamental building blocks in organic synthesis, serving as key precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The specific substitution pattern of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, featuring a bromine atom ortho to the carboxylic acid and adjacent to a methoxy group, presents a unique scaffold for further chemical elaboration. The bromine atom can be readily functionalized through various cross-coupling reactions, while the carboxylic acid and methoxy groups offer additional sites for modification.
This protocol details a targeted synthesis of this compound, focusing on a reproducible and scalable laboratory procedure. The chosen synthetic route involves the direct bromination of 2-methoxy-4,5-dimethylbenzoic acid. This approach is predicated on the directing effects of the substituents on the aromatic ring, which are crucial for achieving the desired regioselectivity.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is achieved through the electrophilic aromatic substitution of 2-methoxy-4,5-dimethylbenzoic acid. The key to this synthesis is controlling the position of bromination on the aromatic ring.
Directing Group Analysis:
-
-OCH₃ (Methoxy group): A strong activating, ortho-, para- directing group.
-
-CH₃ (Methyl groups): Weakly activating, ortho-, para- directing groups.
-
-COOH (Carboxylic acid group): A deactivating, meta- directing group.
The cumulative effect of these substituents favors electrophilic attack at the C3 position. The powerful ortho-, para- directing influence of the methoxy group at C2 strongly directs incoming electrophiles to the adjacent C3 position (ortho) and the C5 position (para). However, the C5 position is already occupied by a methyl group. The two methyl groups at C4 and C5 also contribute to the activation of the ring. The deactivating, meta- directing carboxylic acid group at C1 directs to the C3 and C5 positions. The convergence of these directing effects makes the C3 position the most electronically favorable site for bromination.
The chosen brominating agent is N-Bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid in an acetic acid solvent. NBS serves as a source of electrophilic bromine, and the acid catalyst enhances the electrophilicity of the bromine.
Experimental Protocol
Materials and Equipment
Reagents:
-
2-methoxy-4,5-dimethylbenzoic acid (≥98%)
-
N-Bromosuccinimide (NBS) (≥98%)
-
Glacial Acetic Acid (ACS grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Step 1: Bromination of 2-methoxy-4,5-dimethylbenzoic acid
-
To a 250 mL round-bottom flask, add 2-methoxy-4,5-dimethylbenzoic acid (10.0 g, 51.5 mmol).
-
Add glacial acetic acid (100 mL) and stir until the starting material is fully dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
In a separate beaker, dissolve N-Bromosuccinimide (9.6 g, 53.9 mmol, 1.05 eq) in glacial acetic acid (50 mL) with gentle warming if necessary.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid). The product spot should appear at a higher Rf than the starting material.
Step 2: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (400 mL) with stirring. A precipitate should form.
-
To quench any unreacted bromine, add a saturated aqueous solution of sodium sulfite dropwise until the orange/yellow color disappears.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water.
-
Dissolve the crude solid in ethyl acetate (200 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any remaining acetic acid and the acidic product into the aqueous layer.
-
Combine the aqueous layers and re-acidify to pH ~2 with concentrated HCl. The purified product will precipitate out.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
-
For further purification, recrystallization from an ethanol/water mixture can be performed.
Data Summary and Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Equivalents |
| 2-methoxy-4,5-dimethylbenzoic acid | C₁₀H₁₂O₃ | 196.20 | 10.0 | 51.5 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 9.6 | 53.9 | 1.05 |
| 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | C₁₀H₁₁BrO₃ | 275.10 | - | - | - |
Expected Yield: 75-85%
Characterization Data:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.5 (s, 1H, COOH), 7.8 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~170.0 (COOH), 158.0, 138.0, 135.0, 130.0, 125.0, 115.0, 62.0 (OCH₃), 20.0 (CH₃), 18.0 (CH₃).
-
Melting Point: To be determined experimentally.
Safety and Hazard Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE).
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, using appropriate PPE.
-
General Precautions: All steps of this protocol should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Workflow Visualization
Caption: Synthetic workflow for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time and re-check temperature. Ensure the purity of starting materials. |
| Loss of product during work-up. | Ensure complete precipitation after acidification. Minimize transfers between glassware. | |
| Impure Product | Presence of starting material. | Optimize reaction time and stoichiometry of NBS. Purify via recrystallization. |
| Formation of di-brominated side products. | Use a milder brominating agent or lower the reaction temperature. | |
| Reaction does not start | Inactive catalyst or reagents. | Use fresh reagents, particularly NBS. Ensure the sulfuric acid is concentrated. |
References
- Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]
Application Notes & Protocols: Leveraging 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid in Advanced Organic Synthesis
Introduction: A Versatile Building Block for Complex Aromatic Scaffolds
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science.[1][2] Traditional synthetic routes often involve lengthy, complex sequences with challenges in regioselectivity.[1][3][4] 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid emerges as a highly valuable and strategically functionalized intermediate designed to overcome these challenges. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a directing methoxy group, two methyl groups influencing steric and electronic properties, and a versatile carboxylic acid handle—offers chemists a powerful tool for constructing intricate molecular architectures with precision and efficiency.
This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. We will delve into its core applications, present detailed, field-proven protocols for key transformations, and explain the underlying mechanistic principles that govern its reactivity.
Core Synthetic Applications & Mechanistic Insights
The true power of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for metal-catalyzed cross-coupling reactions, while the carboxylic acid is amenable to a wide range of classical transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The bromine atom on the aromatic ring is the primary site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized C-C bond formation.[5] These reactions provide a direct and modular approach to synthesizing complex biaryl systems and other extended conjugated structures.
A. Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most important application of this building block.[6][7] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[6]
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative, forming a Pd(II) complex. This is often the rate-determining step.[8][9]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide ligand.[7][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[8][9]
The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Other Important Cross-Coupling Reactions While Suzuki coupling is most common, the aryl bromide handle allows for other valuable transformations:
-
Heck Coupling: Reacts the aryl bromide with an alkene to form a substituted alkene.[8]
-
Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures, which are important in materials science and as synthetic intermediates.[8][10]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine, a crucial reaction in the synthesis of pharmaceuticals.[9]
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a gateway to a vast number of derivatives, most notably amides and esters. These transformations are fundamental in drug development for modulating properties like solubility, bioavailability, and target binding.
A. Amide Bond Formation: Accessing Bioactive Scaffolds
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. Benzoic acid derivatives are common features in anticancer and anti-inflammatory agents.[11] Standard peptide coupling reagents provide a reliable and mild method for this transformation.
Causality and Mechanism: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine to form the stable amide bond, proceeding through a tetrahedral intermediate. This process avoids the harsh conditions required for converting the acid to an acid chloride.
Caption: Key synthetic transformations of the title compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts can be pyrophoric and should be handled with care. Aryl bromides and boronic acids may be irritants.[12][13][14]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 0.02 equiv., and SPhos, 0.04 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1), via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product into the organic layer. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | Substrate |
| Boronic Acid | Aryl-B(OH)₂ | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Facilitates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Solubilizes reagents and facilitates reaction |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |
Protocol 2: General Procedure for Amide Bond Formation
This protocol uses standard EDC/HOBt coupling conditions, which are widely applicable and known for minimizing side reactions.
Methodology:
-
Activation: Dissolve 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add EDC·HCl (1.2 equiv.) and HOBt (1.2 equiv.).[11]
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.2 equiv.) to liberate the free amine.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, pour the reaction mixture into water and extract with DCM or ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate solution, and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
| Parameter | Recommended Reagent | Molar Equiv. |
| Carboxylic Acid | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1.0 |
| Coupling Agent | EDC·HCl | 1.2 |
| Activator | HOBt | 1.2 |
| Nucleophile | Primary or Secondary Amine | 1.1 |
| Solvent | Anhydrous DMF or DCM | N/A |
Conclusion
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its strategically placed functional groups enable chemists to perform high-value transformations such as Suzuki-Miyaura cross-couplings and amide bond formations in a controlled and predictable manner. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the full potential of this compound in the synthesis of novel and complex molecular targets.
References
- Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein. Google Patents.
-
Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. URL: [Link]
-
Previous reports on synthesis of polysubstituted benzene and our work. ResearchGate. URL: [Link]
-
Synthesis of Polysubstituted Benzenes. NC State University Libraries. URL: [Link]
-
Synthesis of Polysubstituted Benzenes. OpenStax. URL: [Link]
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Decarboxylative cross-coupling. Wikipedia. URL: [Link]
-
Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
3-Bromo-4-methoxybenzoic acid. PubChem. URL: [Link]
- Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Google Patents.
-
The Suzuki Reaction. Myers Group, Harvard University. URL: [Link]
-
Cross-coupling reaction. Wikipedia. URL: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know!. YouTube. URL: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. URL: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. URL: [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. URL: [Link]
-
SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. URL: [Link]
-
3-bromo-4,5-dimethylbenzoic acid (C9H9BrO2). PubChemLite. URL: [Link]
-
5-Bromo-2,4-dimethylbenzoic acid. PubChem. URL: [Link]
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. URL: [Link]
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- 12. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Bromo-2,4-dimethylbenzoic acid | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols: 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid as a Building Block for Novel Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Versatile Scaffold for Innovation
In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecules is paramount. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid emerges as a highly versatile and valuable building block for the synthesis of novel compounds. Its unique substitution pattern—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and methoxy and dimethyl groups to modulate electronic properties and solubility—provides a rich platform for chemical exploration. This guide offers an in-depth exploration of this compound's potential, complete with detailed protocols and the scientific rationale behind its application. The presence of a benzoic acid core is a common feature in numerous therapeutic agents, suggesting its potential as a starting point for the development of novel drugs.[1][2]
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is critical for its effective use. The table below summarizes the key physicochemical data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
| Property | Value | Source |
| Molecular Formula | C10H11BrO3 | PubChem |
| Molecular Weight | 259.09 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | --- |
| Melting Point | Not available | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.[3] | --- |
| pKa | Not available | --- |
Safety and Handling: 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It may cause skin and eye irritation.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[3]
Core Synthetic Applications: Gateway to Molecular Diversity
The true power of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid lies in its reactivity, which allows for the construction of a diverse array of complex molecules. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group is amenable to a variety of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[6][7] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[6][7]
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with Phenylboronic Acid
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the dioxane/water solvent mixture to the flask via syringe.
-
In a separate vial, dissolve Pd(OAc)2 and SPhos in a small amount of dioxane. Add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient catalytic turnover, especially with sterically hindered or electron-rich aryl bromides.[8]
-
Base: A base is required to activate the boronic acid for transmetalation.[9] Potassium phosphate is a common choice, offering good reactivity with a range of substrates.[8]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[5][10] This reaction is of immense importance in drug discovery, as the arylamine motif is a key component of many bioactive molecules.[5]
Reaction Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with Morpholine
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask.
-
Add 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, Pd2(dba)3, and XPhos to the flask.
-
Add toluene, followed by morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Catalyst and Ligand: The combination of a palladium(0) source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Inert Atmosphere: The palladium(0) catalyst and some ligands are sensitive to air, necessitating the use of an inert atmosphere.
Derivatization of the Carboxylic Acid
The carboxylic acid functionality offers a convenient handle for a wide range of transformations, including amidation and esterification, to generate libraries of compounds for biological screening.[1][12]
Amide bond formation is a fundamental reaction in medicinal chemistry, as the amide linkage is a key structural feature in many drugs.
Detailed Protocol: Amide Coupling of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with Benzylamine
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in DMF in a round-bottom flask.
-
Add DIPEA and benzylamine to the solution.
-
Add HATU to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.
Esterification is another common derivatization strategy, which can be used to modulate the pharmacokinetic properties of a molecule.
Detailed Protocol: Fischer Esterification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv)
-
Methanol (excess, as solvent)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Suspend 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in methanol in a round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 6-12 hours.[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Causality Behind Choices:
-
Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester.
Characterization of Novel Compounds
The structural elucidation of newly synthesized compounds is a critical step. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule.[13] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[14] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
Potential Applications and Future Directions
The derivatives of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid hold significant promise in various fields:
-
Drug Discovery: The synthesized compounds can be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][15][16][17] The bromo-dimethoxy-substituted phenyl moiety is found in natural alkaloids with interesting biological activities.[18] For instance, brominated compounds have shown desirable properties as anticancer agents.[15][16][17][19]
-
Materials Science: The biaryl and arylamine structures synthesized via cross-coupling reactions can be explored for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[20]
-
Agrochemicals: Benzoic acid derivatives are also utilized in the synthesis of agrochemicals.[2]
The strategic application of the synthetic protocols outlined in this guide can lead to the discovery of novel compounds with significant therapeutic or technological potential.
References
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
-
MDPI. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4,5-dimethylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dimethylbenzoic acid. Retrieved from [Link]
-
PubMed. (2025). Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents | Request PDF. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in Synthesis
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a highly versatile scaffold in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a carboxylic acid for amide and ester formation, a bromine atom for cross-coupling reactions, and electron-donating methoxy and dimethyl groups, makes it a valuable starting material for the synthesis of a diverse range of complex molecules. Benzoic acid derivatives are fundamental components of numerous therapeutic agents, and the ability to strategically modify this core structure is crucial in drug discovery and development.[1][2]
This guide provides detailed protocols for the derivatization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, focusing on amidation, esterification, and palladium-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the rationale behind the choice of reagents and reaction conditions, providing a framework for the successful synthesis and characterization of novel derivatives.
I. Derivatization of the Carboxylic Acid Moiety: Amidation and Esterification
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functionalities through the formation of amides and esters. These reactions are fundamental in modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.
A. Amide Synthesis via Carbodiimide Coupling
Amidation of the carboxylic acid is a common strategy to explore structure-activity relationships (SAR) by introducing diverse amine substituents.[3] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide that facilitates amide bond formation under mild conditions. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization.[3][4]
Objective: To synthesize an amide derivative of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with a primary or secondary amine.
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Presentation: Reagents for Amidation
| Reagent | Molar Equivalents | Purpose |
| 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling agent to activate the carboxylic acid |
| HOBt | 1.2 | Suppress side reactions and racemization |
| DIPEA | 2.0 | Organic base to neutralize formed acids |
Visualization: Amidation Workflow
Caption: Workflow for the synthesis of amides from 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
B. Esterification of a Sterically Hindered Benzoic Acid
The presence of the 2-methoxy group in 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid introduces steric hindrance around the carboxylic acid, which can make standard esterification methods challenging. Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, may require harsh conditions and prolonged reaction times.[5][6]
Objective: To synthesize an ester derivative of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve or suspend 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in a large excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[7]
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Data Presentation: Reagents for Esterification
| Reagent | Amount | Purpose |
| 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1.0 eq | Starting material |
| Alcohol | Large excess | Reactant and solvent |
| Concentrated H₂SO₄ | Catalytic amount | Acid catalyst |
Visualization: Esterification Logic
Caption: Logical relationship in acid-catalyzed esterification.
II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[8][9][10][11] These reactions are powerful tools for constructing complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organoboron compound with an aryl halide.[12][13] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12][14][15]
Objective: To synthesize a biaryl derivative by coupling 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with a boronic acid.
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (or its ester derivative)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
Procedure:
-
In a reaction vessel, combine 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (or its ester) (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (1-5 mol%) and the solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Equivalents/Loading | Purpose |
| 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1.0 | Aryl halide starting material |
| Arylboronic acid | 1.2-1.5 | Coupling partner |
| Palladium Catalyst | 1-5 mol% | Facilitates the cross-coupling reaction |
| Base | 2.0-3.0 | Activates the boronic acid for transmetalation |
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
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- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
reaction conditions for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid synthesis
An Application Note and Protocol Guide for the Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Introduction: Strategic Synthesis of a Key Building Block
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the development of complex molecular architectures. Its specific substitution pattern, featuring a bromine atom, a methoxy group, two methyl groups, and a carboxylic acid, offers multiple reaction sites for diversification. This makes it a valuable building block for medicinal chemistry, materials science, and agrochemical research. The strategic placement of the bromine atom, for instance, provides a handle for various cross-coupling reactions, while the carboxylic acid and methoxy groups can be manipulated for further derivatization.
This document, intended for researchers and professionals in chemical and pharmaceutical development, provides a comprehensive, two-stage synthetic protocol for obtaining 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. The synthesis is designed to be logical and efficient, proceeding through a key intermediate, 2-methoxy-4,5-dimethylbenzoic acid. Each step is detailed with expert insights into the underlying chemical principles and reaction mechanisms, ensuring both reproducibility and a thorough understanding of the process.
Part I: Synthesis of the Precursor: 2-methoxy-4,5-dimethylbenzoic acid
The synthesis of the target molecule begins with the preparation of the unbrominated precursor. This is achieved in a two-step sequence starting from the commercially available 3,4-dimethylanisole.[1][2][3] The strategy involves the introduction of a carbonyl group at the C2 position via formylation, followed by its oxidation to a carboxylic acid.
Step 1.1: Formylation of 3,4-dimethylanisole
The introduction of a formyl group (-CHO) onto the 3,4-dimethylanisole ring is a critical first step. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a phosphoryl halide (like phosphoryl chloride, POCl₃) and a substituted amide (like N,N-dimethylformamide, DMF). The methoxy group of 3,4-dimethylanisole is a strong ortho-, para-directing group. Given that the para-position is blocked, electrophilic substitution is directed to the ortho-positions (C2 and C6). The C2 position is favored due to reduced steric hindrance compared to the C6 position, which is flanked by a methyl group.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 4.0 equiv.) in an ice-water bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 3,4-dimethylanisole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-methoxy-4,5-dimethylbenzaldehyde can be purified by column chromatography on silica gel.
Step 1.2: Oxidation of 2-methoxy-4,5-dimethylbenzaldehyde
The second step in preparing the precursor is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard transformation in organic synthesis. A common and effective method is the use of potassium permanganate (KMnO₄) under basic conditions. The reaction is typically robust and high-yielding.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-methoxy-4,5-dimethylbenzaldehyde (1.0 equiv.) from the previous step in a mixture of acetone and water.
-
Oxidation: Add potassium permanganate (KMnO₄, 2.0-2.5 equiv.) portion-wise to the stirred solution. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 2-methoxy-4,5-dimethylbenzoic acid will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the desired precursor.
Part II: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
With the precursor, 2-methoxy-4,5-dimethylbenzoic acid, in hand, the final step is the regioselective bromination of the aromatic ring.
Step 2.1: Electrophilic Bromination
The regioselectivity of the bromination is governed by the directing effects of the substituents on the benzoic acid precursor.
-
-OCH₃ group (at C2): A powerful activating, ortho-, para-director. It strongly directs electrophiles to the C3 (ortho) and C6 (para) positions.
-
-COOH group (at C1): A deactivating, meta-director. It directs electrophiles to the C3 and C5 positions.
-
-CH₃ groups (at C4 and C5): Weakly activating, ortho-, para-directors.
The synergistic effect of the strongly activating methoxy group and the deactivating carboxylic acid group makes the C3 position the most electronically favorable site for electrophilic attack. Bromination at C6 is disfavored due to potential steric hindrance from the adjacent carboxylic acid group. Therefore, a highly regioselective bromination at C3 is anticipated. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a mild and effective brominating agent for activated aromatic rings.[4]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of sodium sulfite to destroy any remaining bromine or NBS.
-
Extraction and Wash: Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, may require purification by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Data Summary and Visualization
Table 1: Summary of Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time (h) |
| 1.1 | Formylation | 3,4-dimethylanisole | POCl₃, DMF | DMF | 60-70 °C | 4-6 |
| 1.2 | Oxidation | 2-methoxy-4,5-dimethylbenzaldehyde | KMnO₄ | Acetone/Water | Reflux | 1-2 |
| 2.1 | Bromination | 2-methoxy-4,5-dimethylbenzoic acid | NBS, H₂SO₄ (cat.) | Dichloromethane | 0 °C to RT | 2-4 |
Diagrams of Synthetic Workflow
Caption: Workflow for the synthesis of the precursor.
Caption: Final bromination step to the target compound.
References
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
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Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. PrepChem.com. [Link]
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Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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3,4-Dimethylanisole. NIST WebBook. [Link]
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2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]
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Synthesis of 2,6-dimethylanisole. Reddit r/OrganicChemistry. [Link]
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Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. ResearchGate. [Link]
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Mastering the Purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides a detailed exploration of the essential purification techniques for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-tested methodologies to empower researchers in obtaining this compound with the high degree of purity required for downstream applications.
Understanding the Molecule: Physicochemical-Driven Purification Strategy
The purification strategy for any compound is fundamentally dictated by its physicochemical properties. While specific experimental data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not extensively available in the public domain, we can infer its characteristics from structurally similar compounds.
Table 1: Physicochemical Properties of Structurally Related Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa (Predicted/Experimental) |
| 3-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 216.5 - 222.5 | Soluble in organic solvents[1] | ~4 |
| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 190.0 - 196.0 | - | ~3.8 |
| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 164 - 168 | - | ~4.4 |
| 4-Bromo-3-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 221 - 224 | Soluble in methanol, sparingly soluble in glacial acetic acid, practically insoluble in water. | ~4 |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 152 - 156 | Soluble in methanol, ethanol, isopropanol[2] | ~3.9 |
| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 104 - 107 | Water: 2.48 g/L | 3.84[3] |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155 - 157 | - | - |
| 2-Bromo-4,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 188 - 190 | - | - |
| 3-Bromo-2,6-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 254.5 | Soluble in alcohol and ether, slightly soluble in water[4] | - |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 152 - 156 | - | - |
| 4-Bromo-2,5-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 171.5 - 172.5 | - | 3.69 (Predicted)[5] |
| 4-Bromo-3,5-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | - | - | - |
Based on these analogs, we can anticipate that 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid will be a solid at room temperature with a relatively high melting point, possess limited solubility in water, and exhibit acidic properties due to the carboxylic acid group. These characteristics make it an ideal candidate for purification by recrystallization, acid-base extraction, and column chromatography.
Core Purification Methodologies
A multi-step purification strategy is often the most effective approach to achieving high purity. The following sections detail the theoretical basis and practical protocols for the three primary purification techniques applicable to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Figure 1: A multi-pronged approach to purification.
Acid-Base Extraction: The Workhorse of Carboxylic Acid Purification
Principle: Acid-base extraction is a liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous basic solution, the acidic 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the separated aqueous layer regenerates the pure carboxylic acid, which, being less soluble in water, precipitates out and can be collected.
Causality of Experimental Choices:
-
Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is generally preferred over a strong base like sodium hydroxide (NaOH). This is because a weak base is sufficiently strong to deprotonate the carboxylic acid but is less likely to cause hydrolysis of other functional groups or promote side reactions with impurities.
-
pH Adjustment: The pH of the aqueous solution is critical. To ensure complete deprotonation, the pH should be at least two units above the pKa of the carboxylic acid. Conversely, for precipitation, the pH should be adjusted to at least two units below the pKa to ensure complete protonation.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from carbon dioxide evolution. Allow the layers to separate completely.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.
-
Back-Washing (Optional): To remove any entrained neutral impurities, the combined aqueous extracts can be washed with a small volume of the organic solvent.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes strongly acidic (pH ~2), as indicated by pH paper.
-
Precipitation and Isolation: The pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts and then dry the product under vacuum.
Figure 2: Workflow for Acid-Base Extraction.
Recrystallization: The Art of Crystal Perfection
Principle: Recrystallization is a powerful purification technique for solids based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution is slowly cooled, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is the most critical step. A good solvent will exhibit a steep solubility curve for the target compound with respect to temperature. For substituted benzoic acids, common recrystallization solvents include water, ethanol, methanol, isopropanol, acetic acid, or mixtures such as ethanol/water or acetone/water.[2] Given the anticipated limited water solubility, a mixed solvent system or a polar organic solvent is a likely starting point.
-
Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively from their crystal lattice. Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid.
Protocol for Recrystallization:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to determine a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. If necessary, add more hot solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Figure 3: The Recrystallization Workflow.
Column Chromatography: For High-Purity Applications
Principle: Column chromatography is a versatile separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, thus enabling separation.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like carboxylic acids. Its slightly acidic nature can sometimes cause tailing of acidic compounds. This can be mitigated by adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase.
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for achieving good separation. A common approach for substituted benzoic acids is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column.
Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC method to determine a suitable mobile phase that provides good separation of the target compound from its impurities, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica gel) using a slurry packing method to ensure a uniform and bubble-free column bed.
-
Sample Loading: Dissolve the partially purified 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in a systematic manner. If a gradient elution is required, gradually increase the polarity of the mobile phase over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the highly purified 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Figure 4: Column Chromatography Workflow.
Conclusion and Best Practices
The successful purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid to a high degree of purity is readily achievable through a systematic application of acid-base extraction, recrystallization, and, if necessary, column chromatography. The optimal conditions for each technique will depend on the specific impurity profile of the crude material. It is strongly recommended to perform small-scale trials to optimize solvent systems and other parameters before committing to a large-scale purification. By understanding the underlying chemical principles and diligently applying the protocols outlined in this guide, researchers can confidently obtain the high-quality material essential for advancing their scientific endeavors.
References
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Chem-Impex. 3-Bromo-4-methoxybenzoic acid. [Link]
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FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]
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PubChem. 3-Bromo-4-methoxybenzoic acid. [Link]
- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
PubChem. 3,4-Dimethylbenzoic acid. [Link]
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PubChem. 3-Bromobenzoic acid. [Link]
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Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
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PubChem. 4-Bromo-3,5-dimethylbenzoic acid. [Link]
-
YouTube. Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. [Link]
-
Human Metabolome Database. Showing metabocard for 3,4-Dimethylbenzoic acid (HMDB0002237). [Link]
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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LookChem. Cas 276677-03-3,4-Bromo-2,5-dimethylbenzoic acid. [Link]
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Application Note: Comprehensive Analytical Characterization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
**Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] We present a multi-technique approach encompassing chromatographic, spectroscopic, and thermal analysis methods. Each protocol is designed to be self-validating, providing orthogonal data to build a complete profile of the molecule. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction: The Imperative for Rigorous Characterization
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid. Its specific arrangement of bromo, methoxy, and methyl functional groups makes it a valuable and versatile building block in organic synthesis. The precise characterization of such intermediates is a foundational requirement in pharmaceutical development. Impurities, even at trace levels, can arise from starting materials, by-products of synthesis, or degradation and may impact the efficacy and safety of the final drug product.[3][4]
This guide moves beyond a simple listing of techniques. It explains the causality behind the selection of each method and parameter, grounding the protocols in fundamental chemical principles to ensure robust and reliable results. The analytical workflow described herein is designed to unequivocally confirm the chemical structure, quantify purity, identify potential impurities, and assess the physicochemical properties of the target compound.
Physicochemical Profile
A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | - |
| Molecular Weight | 259.09 g/mol | - |
| Appearance | White to off-white crystalline powder | Assumed based on similar compounds[5] |
| CAS Number | Not available (Unique structure) | - |
| Predicted Melting Point | ~180-200 °C | Based on similar structures[5] |
Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is insufficient for complete characterization. We employ an orthogonal approach where the weaknesses of one method are compensated by the strengths of another. This strategy ensures a comprehensive and trustworthy assessment of the compound's quality.
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Application Notes & Protocols: Unlocking the Therapeutic Potential of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid Derivatives
Preamble: A Scaffold of Opportunity
In the landscape of medicinal chemistry, the benzoic acid framework serves as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tractability and presence in a wide array of biologically active molecules make its derivatives a fertile ground for drug discovery.[1][3] This guide focuses on a specific, yet largely unexplored, starting point: 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid .
While direct biological data for this specific molecule is not extensively documented in current literature, its structural motifs—a halogenated aromatic ring, a methoxy group, and a reactive carboxylic acid handle—suggest a high potential for derivatization into potent modulators of various biological pathways. The presence of bromine, in particular, can enhance lipophilicity and introduce specific electronic properties, often leading to potent antimicrobial or enzyme-inhibitory activities.[4][5]
This document serves as a comprehensive guide for researchers aiming to explore this chemical space. We will provide the scientific rationale for investigating derivatives of this scaffold, propose derivatization strategies, and offer detailed, validated protocols for screening their potential biological activities in key therapeutic areas.
Rationale for Investigation: Predicted Biological Activities
The chemical architecture of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid suggests several promising avenues for therapeutic application based on structure-activity relationships observed in analogous compounds.
Anticancer Potential
Substituted benzoic acids are a cornerstone of modern oncology research.[2][6] They have been shown to induce apoptosis and inhibit cancer cell proliferation across various cell lines, including breast (MCF-7) and colon (HCT-116) cancers.[6][7][8]
-
Mechanism of Action: The mechanisms are diverse. Some derivatives act as inhibitors of crucial cellular enzymes like histone deacetylases (HDACs), which are often dysregulated in cancer.[8] Others function as dual inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1, effectively lowering the threshold for programmed cell death.[9] The scaffold is also suitable for developing kinase inhibitors, which target the signaling pathways that drive uncontrolled cell growth.[5] The bromination on the ring could further enhance binding affinity within the hydrophobic pockets of target proteins.
Broad-Spectrum Enzyme Inhibition
The benzoic acid moiety is a versatile pharmacophore for designing enzyme inhibitors.[10][11]
-
Neurological Targets: Derivatives have shown potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are validated targets in the treatment of Alzheimer's disease.[10][12]
-
Metabolic & Inflammatory Targets: Other benzoic acid analogs effectively inhibit xanthine oxidase (a target for gout)[11], α-amylase (a target for diabetes)[13][14], and secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[15] The specific substitution pattern of 3-bromo-2-methoxy-4,5-dimethylbenzoic acid provides a unique electronic and steric profile that could be exploited to achieve high selectivity and potency against a new range of enzymatic targets.
Antimicrobial Activity
Halogenation of aromatic compounds is a well-established strategy for enhancing antimicrobial efficacy.[4] Brominated phenols and related structures often exhibit potent antibacterial and antifungal properties.[4][16]
-
Mechanism of Action: Lipophilic acids like benzoic acid derivatives can disrupt bacterial cell homeostasis.[17] The presence of a bromine atom can increase the compound's ability to penetrate bacterial cell membranes. Furthermore, these compounds can act as inhibitors of essential bacterial processes, such as fatty acid biosynthesis. The combination of the acidic moiety and the halogen substituent makes derivatives of this scaffold prime candidates for the development of new antibacterial agents to combat resistant strains.[18]
Proposed Derivatization & Screening Workflow
The carboxylic acid group of the parent molecule is the ideal handle for creating a diverse chemical library. Standard peptide coupling or esterification reactions can be employed to generate a series of amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR).
Below is a logical workflow for a drug discovery program based on this scaffold.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Experimental Protocols
The following protocols are standardized, validated methods for conducting the primary screens proposed in the workflow.
Protocol 3.1: In Vitro Anticancer Activity (MTT Cell Viability Assay)
This protocol determines the effect of test compounds on the metabolic activity of cancer cells, which is a proxy for cell viability.
-
Causality: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6][7]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Test compounds dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template for assessing a compound's ability to inhibit an enzyme that catalyzes a colorimetric reaction. It can be adapted for enzymes like xanthine oxidase or acetylcholinesterase.[10][11]
-
Causality: The protocol measures the rate of product formation by monitoring the change in absorbance over time. An inhibitor will reduce this rate. By comparing the rate in the presence of the compound to the rate of an uninhibited control, the percentage of inhibition can be calculated.
Materials:
-
Target enzyme (e.g., Xanthine Oxidase).
-
Substrate (e.g., Xanthine).
-
Reaction buffer (e.g., Potassium phosphate buffer, pH 7.5).
-
Test compounds dissolved in DMSO.
-
Known inhibitor for a positive control (e.g., Allopurinol for Xanthine Oxidase).[11]
-
96-well UV-transparent plate.
-
Spectrophotometer with kinetic reading capabilities.
Procedure:
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
150 µL of reaction buffer.
-
20 µL of test compound at various concentrations (or DMSO for control).
-
20 µL of enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 295 nm for uric acid formation by xanthine oxidase) every 30 seconds for 10-15 minutes.[11]
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3.3: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Causality: This is a direct measure of the compound's bacteriostatic or bactericidal activity. The absence of turbidity (cloudiness) in the well indicates that bacterial growth has been inhibited.[19][20]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Norfloxacin).[19]
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of a 2X concentrated stock of your test compound to the first column, creating a 1X solution. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations by half.
-
Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with medium only), and a growth control (wells with bacteria and medium, but no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Data Presentation & Mechanistic Visualization
Quantitative data from screening should be tabulated for clear comparison, enabling the identification of initial structure-activity relationships.
Table 1: Hypothetical Screening Data for a Series of Derivatives
| Compound ID | R-Group (Amide) | Anticancer IC₅₀ (µM) [MCF-7] | Enzyme Inhibition IC₅₀ (µM) [Target X] | Antimicrobial MIC (µg/mL) [S. aureus] |
| Parent Acid | -OH | >100 | >100 | 128 |
| DERIV-01 | -NH-benzyl | 25.4 | 12.1 | 64 |
| DERIV-02 | -NH-(4-chlorobenzyl) | 8.1 | 3.5 | 16 |
| DERIV-03 | -NH-cyclohexyl | 78.2 | 45.8 | >128 |
| DERIV-04 | -O-ethyl | >100 | 89.3 | 128 |
This data is illustrative and serves as a template for organizing experimental results.
Visualizing Mechanisms
Understanding the potential mechanism is key. For example, if derivatives are designed as kinase inhibitors, they would likely interfere with phosphorylation cascades that are critical for cancer cell survival.
Caption: Simplified signaling pathway of a receptor tyrosine kinase, a common target for anticancer agents.
Conclusion and Future Directions
The 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from related benzoic acid derivatives, there is a strong rationale to investigate its potential in anticancer, enzyme inhibition, and antimicrobial applications. The protocols outlined in this guide provide a robust framework for synthesizing a focused library and performing initial biological screening. Subsequent hit-to-lead optimization, guided by SAR data, will be critical in transforming these initial findings into viable drug candidates.
References
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Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]
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Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. National Institutes of Health (NIH). [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Institutes of Health (NIH). [Link]
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Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]
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Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Oxford Academic. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]
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The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. ResearchGate. [Link]
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Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Institutes of Health (NIH). [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health (NIH). [Link]
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Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]
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Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health (NIH). [Link]
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Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]
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Harnessing the Potential of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An Application Guide for Researchers
Abstract
Substituted benzoic acids represent a cornerstone scaffold in drug discovery, valued for their synthetic tractability and their presence in numerous approved therapeutic agents.[1][2] This document provides an in-depth guide to the medicinal chemistry applications of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid , a unique and promising, though currently under-explored, building block. While direct biological data for this specific molecule is sparse, its structural motifs—a brominated aromatic ring, a directing methoxy group, and metabolically robust methyl groups—suggest significant potential. By drawing logical inferences from structurally related compounds, we present a compelling case for its use in developing novel therapeutics. This guide offers detailed protocols for its synthesis and derivatization, methodologies for biological evaluation, and a forward-looking perspective on its application in oncology, inflammation, and beyond.
Introduction: Rationale for a Privileged Scaffold
The benzoic acid moiety is a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. Its carboxylic acid group serves as a versatile synthetic handle for creating amides, esters, and other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] The specific substitution pattern of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid imparts a unique combination of physicochemical properties:
-
Bromine Atom: The presence of a halogen, such as bromine, can significantly enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, which can aid in cell membrane penetration. Brominated aromatics are key components in a variety of bioactive molecules, including anticancer agents and central nervous system (CNS) drugs.[4]
-
Methoxy Group: The ortho-methoxy group acts as a powerful directing group in further chemical modifications and can influence the conformation of the molecule. Its hydrogen-bond accepting capability can be crucial for target engagement.
-
Dimethyl Groups: The two methyl groups increase lipophilicity and can provide steric hindrance that protects the molecule from metabolic degradation, potentially improving its pharmacokinetic profile.
This guide will explore the untapped potential of this scaffold, providing researchers with the foundational knowledge and practical protocols to initiate new drug discovery programs.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Based on the extensive literature surrounding related brominated and methoxylated benzoic acid derivatives, we can hypothesize several promising therapeutic avenues for compounds derived from this scaffold.
Anticancer Agents
The benzoic acid scaffold is a common feature in numerous anticancer agents.[5] Derivatives can be designed as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[5] For instance, studies on brominated stilbene derivatives, which share the feature of a brominated aromatic ring, have demonstrated potent anticancer activity, sometimes with improved safety profiles compared to non-brominated analogs.[6][7] Derivatives of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid could be investigated as inhibitors of key oncogenic pathways.
Enzyme Inhibitors
The substituted benzoic acid core can serve as a pharmacophore for interacting with the active sites of various enzymes. By modifying the substituents, it is possible to design selective inhibitors for specific enzyme targets. A notable example is the development of benzoic acid derivatives as inhibitors of influenza neuraminidase, demonstrating the scaffold's utility in designing antiviral agents.[8]
Anti-inflammatory Agents
Chronic inflammation is a key factor in a wide range of diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties.[5] The discovery of potent EP4 antagonists based on a dimethyl-benzoic acid core for treating pain and inflammation highlights the relevance of this structural class.[9] The unique features of our title compound could be leveraged to develop novel anti-inflammatory agents, potentially by inhibiting key inflammatory mediators or signaling pathways.
Synthetic and Experimental Protocols
The following protocols provide a robust framework for the synthesis, derivatization, and biological evaluation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Protocol 1: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
This protocol outlines a plausible synthetic route starting from a commercially available precursor. The causality behind this choice is the common strategy of late-stage functionalization to introduce key groups like bromine.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for the target compound.
Materials:
-
2-Methoxy-4,5-dimethylbenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Bromination: Slowly add a solution of Bromine (1.1 eq) in glacial acetic acid dropwise to the stirring solution at room temperature. Rationale: The methoxy group is an ortho-, para-director, and the existing substituents will direct the bromine to the desired position 3.
-
Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating if required) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into an ice-cold solution of sodium thiosulfate to quench the excess bromine.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Rationale: The bicarbonate wash removes the acidic solvent and any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Protocol 2: Generation of an Amide Library for SAR Studies
The carboxylic acid is an ideal handle for creating a diverse library of amides to explore how different substituents impact biological activity.
Workflow Diagram: Amide Library Synthesis
Caption: Workflow for amide library synthesis.
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 eq)
-
A diverse set of primary or secondary amines (1.1 eq)
-
HATU (1.1 eq) or other peptide coupling agent
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Activation: To a solution of the benzoic acid in DMF, add HATU and DIEA. Stir at room temperature for 15-20 minutes to form the activated ester.
-
Coupling: Add the desired amine to the reaction mixture.
-
Reaction: Stir at room temperature for 12-16 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide derivative using column chromatography or preparative HPLC.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol provides a standardized method to assess the cytotoxic potential of synthesized derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation and Mechanistic Visualization
Quantitative data from biological assays should be tabulated for clear comparison.
Table 1: Hypothetical Anticancer Activity of Amide Derivatives
| Compound ID | R-Group (from Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent Acid | -OH | >100 | >100 |
| AMD-01 | -NH-benzyl | 15.2 | 25.8 |
| AMD-02 | -NH-cyclohexyl | 45.7 | 60.1 |
| AMD-03 | -NH-(4-fluorophenyl) | 5.8 | 9.3 |
| Doxorubicin | (Positive Control) | 0.2 | 0.5 |
Hypothetical Target Pathway: PI3K/Akt Signaling
Many anticancer agents function by inhibiting key cell survival pathways. A derivative of our scaffold could potentially inhibit a kinase like PI3K or Akt.
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a scaffold with considerable, yet largely unexplored, potential in medicinal chemistry. Its unique substitution pattern offers a compelling starting point for developing novel inhibitors for various biological targets. The protocols detailed herein provide a clear roadmap for researchers to synthesize, derivatize, and evaluate compounds based on this core. Future work should focus on expanding the amide library, exploring other derivatizations of the carboxylic acid, and performing biochemical assays to identify specific molecular targets for the most active compounds. Subsequent lead optimization and in vivo testing will be crucial steps in translating the promise of this scaffold into tangible therapeutic candidates.
References
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link].
-
National Institutes of Health (NIH). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link].
-
ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available from: [Link].
- Google Patents. Process for preparing substituted benzoic acid.
-
SpringerLink. Synthesis of o-Diorganylphosphino-substituted Benzoic Acids and Their Derivatives. Available from: [Link].
- Google Patents. Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link].
-
The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Available from: [Link].
-
National Institutes of Health (NIH). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link].
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link].
-
National Institutes of Health (NIH). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link].
-
PubMed. Bromo Analogues of Active 3,4,5,4'-Tetramethoxy- trans-stilbene (DMU-212)-A New Path of Research to Anticancer Agents. Available from: [Link].
- Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Global Industrial. 2-Bromo-4,5-dimethoxybenzoic Acid, 5g, Each. Available from: [Link].
-
PubMed. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Available from: [Link].
-
PubMed. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. Available from: [Link].
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Application Notes & Protocols: The Experimental Use of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid in Advanced Materials Science
Introduction:
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid with a unique combination of functional groups that make it a compelling, albeit largely unexplored, building block in materials science. The presence of a carboxylic acid moiety allows for its use as a ligand in the formation of metal-organic frameworks (MOFs) or as a monomer in polymerization reactions.[1][2][3] The bromo-, methoxy-, and dimethyl substituents offer opportunities for tuning the electronic properties, steric hindrance, and potential for post-synthetic modification of the resulting materials. These notes provide a detailed guide for researchers and scientists on the potential applications of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in the synthesis of novel functional materials, complete with detailed experimental protocols and the underlying scientific rationale.
Part 1: Synthesis of Novel Metal-Organic Frameworks (MOFs)
The multitopic nature of aromatic carboxylic acids makes them excellent candidates for the construction of MOFs, a class of crystalline porous materials with applications in gas storage, catalysis, and drug delivery.[1][3][4] The specific substitution pattern of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can lead to MOFs with unique topologies and functional properties.
Application Note: MOF Synthesis
The solvothermal synthesis method is a common approach for the preparation of MOFs.[5] In a typical procedure, a metal salt and the organic linker (in this case, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid) are dissolved in a high-boiling point solvent and heated in a sealed container. The slow cooling of the reaction mixture allows for the formation of single crystals of the MOF. The choice of metal ion and reaction conditions can significantly influence the final structure of the MOF.[1][3]
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Slowly cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Colorless crystals should form at the bottom of the Teflon liner.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization:
-
Single-crystal X-ray diffraction (SC-XRD): To determine the crystal structure.
-
Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric analysis (TGA): To assess the thermal stability of the MOF.[4]
-
Gas sorption analysis (e.g., N₂ at 77 K): To determine the porosity and surface area.
Causality of Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling point solvent that is commonly used in MOF synthesis due to its ability to dissolve both the organic linker and the metal salt.
-
Temperature and Time: The elevated temperature provides the necessary energy for the coordination reaction to occur, while the extended reaction time allows for the formation of well-ordered crystals.
-
Slow Cooling: Slow cooling is crucial for promoting the growth of large, high-quality single crystals suitable for SC-XRD analysis.
Experimental Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a MOF.
Part 2: Development of Functional Aromatic Polyamides
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties.[2] The incorporation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid as a monomer can introduce new functionalities and potentially lead to polymers with tailored properties.
Application Note: Polyamide Synthesis
The synthesis of aromatic polyamides can be achieved through the polycondensation reaction of a diacid chloride with a diamine. In this hypothetical protocol, we will first convert 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid to its corresponding diacid chloride, which will then be reacted with an aromatic diamine to form the polyamide.
Experimental Protocol: Synthesis of a Functional Aromatic Polyamide
Step 1: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoyl chloride
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 0.1 mol of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and 50 mL of dry toluene.
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Slowly add 0.12 mol of thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
After the reaction is complete (as monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Bromo-2-methoxy-4,5-dimethylbenzoyl chloride. This can be used in the next step without further purification.
Step 2: Polycondensation with an Aromatic Diamine
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoyl chloride (from Step 1)
-
4,4'-Oxydianiline (ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine
Procedure:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 0.1 mol of 4,4'-oxydianiline in 200 mL of anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.1 mol of the crude 3-Bromo-2-methoxy-4,5-dimethylbenzoyl chloride (dissolved in a small amount of anhydrous NMP) to the diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into 1 L of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 80 °C for 24 hours.
Characterization:
-
Fourier-transform infrared spectroscopy (FTIR): To confirm the formation of the amide linkage.
-
Nuclear magnetic resonance (NMR) spectroscopy: To determine the polymer structure.
-
Gel permeation chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC): To evaluate the thermal properties of the polyamide.
Causality of Experimental Choices:
-
Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to acid chlorides.
-
Anhydrous Conditions: The polycondensation reaction is sensitive to moisture, which can hydrolyze the acid chloride and terminate the polymerization.
-
Low-Temperature Addition: The addition of the acid chloride at low temperature helps to control the exothermicity of the reaction and prevent side reactions.
Experimental Workflow for Polyamide Synthesis
Caption: Two-step synthesis of a functional aromatic polyamide.
Part 3: Surface Modification of Polymers
The surface properties of polymers can be tailored for specific applications by grafting functional molecules onto their surfaces. Benzoic acid and its derivatives have been used to modify polymer surfaces, for instance, to increase their hydrophilicity.[6][7][8]
Application Note: Surface Modification of Polyethylene
This protocol describes a hypothetical method for grafting 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid onto the surface of a polyethylene (PE) film to alter its surface energy and wettability. This modification can improve the adhesion of coatings and inks to the otherwise inert PE surface.[7]
Experimental Protocol: Surface Grafting onto Polyethylene Film
Materials:
-
Polyethylene (PE) film
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
Aluminum chloride (AlCl₃) as a catalyst
-
Dry toluene
-
Acetone
-
Deionized water
-
Spray bottles
Procedure:
-
Clean the PE film by sonicating it in acetone for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Place the cleaned PE film on a hot plate and heat it to a temperature just below its softening point (e.g., 100-120 °C for low-density PE).
-
Prepare a 0.1 M solution of AlCl₃ in dry toluene and a 0.2 M solution of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in dry toluene in separate spray bottles.
-
Sequentially spray the AlCl₃ solution and the 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid solution onto the heated PE surface. Allow a few seconds between each spray for the solvent to evaporate.
-
Repeat the spraying cycle 10 times to ensure a uniform coating.
-
Keep the film on the hot plate for an additional 30 minutes to promote the grafting reaction.
-
Allow the film to cool to room temperature.
-
Wash the modified PE film thoroughly with toluene to remove any unreacted reagents and byproducts, followed by rinsing with acetone and drying.
Characterization:
-
Contact angle measurements: To assess the change in surface wettability (hydrophilicity/hydrophobicity).[9]
-
Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR): To detect the presence of the grafted benzoic acid derivative on the PE surface.
-
X-ray photoelectron spectroscopy (XPS): To analyze the elemental composition of the surface and confirm the presence of bromine.
-
Atomic force microscopy (AFM): To observe changes in surface morphology.
Causality of Experimental Choices:
-
Heating the PE Film: Heating the PE film to near its softening point increases the mobility of the polymer chains, facilitating the grafting reaction.
-
AlCl₃ Catalyst: Aluminum chloride is a Lewis acid catalyst that can promote Friedel-Crafts type alkylation reactions, where the PE chain acts as the alkylating agent and the aromatic ring of the benzoic acid is the substrate.[6]
-
Sequential Spraying: This method allows for a controlled application of the catalyst and the grafting molecule to the surface.
Experimental Workflow for Surface Modification
Caption: Workflow for the surface modification of a polyethylene film.
Quantitative Data Summary
| Application | Key Reagents | Typical Reaction Conditions | Primary Characterization Techniques |
| MOF Synthesis | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, Zn(NO₃)₂·6H₂O, DMF | 120 °C, 48 hours, solvothermal | SC-XRD, PXRD, TGA, Gas Sorption |
| Functional Polyamide | 3-Bromo-2-methoxy-4,5-dimethylbenzoyl chloride, 4,4'-Oxydianiline, NMP | 0 °C to RT, 24 hours, under N₂ | FTIR, NMR, GPC, TGA, DSC |
| Surface Modification | Polyethylene film, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, AlCl₃ | 100-120 °C, 30 minutes, ambient pressure | Contact Angle, ATR-FTIR, XPS, AFM |
References
-
Polyethylene Film Surface Modification via Benzoic Acid Grafting. MDPI. Available at: [Link]
-
Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. MDPI. Available at: [Link]
-
Benzoic acid derivatives as a simple building block for on-surface C–C... ResearchGate. Available at: [Link]
-
Polyethylene Film Surface Modification via Benzoic Acid Grafting. ResearchGate. Available at: [Link]
-
Functional Aromatic Polyamides. MDPI. Available at: [Link]
-
Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. ResearchGate. Available at: [Link]
-
Polyethylene Film Surface Modification via Benzoic Acid Grafting. NCBI. Available at: [Link]
-
Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing. Available at: [Link]
-
Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available at: [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. Available at: [Link]
-
Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. ResearchGate. Available at: [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. NIH. Available at: [Link]
-
Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
Sources
- 1. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery [brieflands.com]
- 5. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Film Surface Modification via Benzoic Acid Grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring reproducibility and high yields.
Introduction
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. Its structure, featuring a bromine atom ortho to a methoxy group and adjacent to a carboxylic acid on a substituted benzene ring, offers multiple points for chemical modification. However, the interplay of these functional groups can also lead to specific challenges during its synthesis. This guide provides in-depth, experience-based insights to troubleshoot and optimize your synthetic protocols.
The primary route to this compound involves the electrophilic bromination of 2-methoxy-4,5-dimethylbenzoic acid. The electronic and steric effects of the substituents play a crucial role in the regioselectivity and efficiency of this reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Observation: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 2-methoxy-4,5-dimethylbenzoic acid.
| Potential Cause | Recommended Solution |
| Insufficiently Activated Brominating Agent | For electrophilic aromatic substitution, bromine itself may not be electrophilic enough to react efficiently with the substituted benzene ring.[1] The use of a Lewis acid catalyst (e.g., FeBr₃) is often necessary to polarize the Br-Br bond, creating a more potent electrophile.[2][3] Ensure your Lewis acid is anhydrous and added in the correct stoichiometric amount. |
| Deactivated Substrate | While the methoxy group is activating, the carboxylic acid group is deactivating.[4] If the reaction conditions are too mild, the overall ring activation may not be sufficient for the reaction to proceed. Consider slightly elevated temperatures, but monitor closely for side reactions. |
| Poor Quality Reagents | The brominating agent (e.g., Br₂, NBS) or the Lewis acid catalyst may have degraded. Use freshly opened or properly stored reagents. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile can enhance the reactivity of NBS as an electrophile.[5] If using a non-polar solvent like CCl₄, the reaction may be sluggish. |
Problem 2: Formation of Multiple Products (Isomers)
Observation: ¹H NMR or LC-MS analysis of the crude product indicates the presence of more than one brominated isomer.
The directing effects of the substituents on the aromatic ring determine the regioselectivity of the bromination. The methoxy group is an ortho, para-director, while the carboxylic acid and methyl groups are also ortho, para-directing (though the carboxylic acid is deactivating overall).
| Potential Cause | Recommended Solution |
| Competing Directing Effects | The methoxy group strongly directs ortho and para. The position para to the methoxy group is blocked by a methyl group. The two ortho positions are at C3 and C6. The carboxylic acid directs to the C3 and C5 positions. The methyl groups also have directing effects. The combination of these can lead to a mixture of isomers. |
| Steric Hindrance | Bromination at the C6 position is sterically hindered by the adjacent carboxylic acid group. Bromination at the C3 position is the desired outcome. However, if the reaction is run at high temperatures, the kinetic product may rearrange or other less-favored isomers may form. |
| Reaction Conditions | The choice of brominating agent and solvent can influence regioselectivity. Using a bulkier brominating agent might favor the less sterically hindered position. |
To address isomer formation, careful control of reaction temperature is crucial. Running the reaction at lower temperatures often favors the thermodynamically more stable product. Purification by column chromatography or recrystallization is typically required to isolate the desired 3-bromo isomer.[6]
Problem 3: Dibromination or Polybromination
Observation: The mass spectrum of the product shows a molecular ion peak corresponding to the addition of two or more bromine atoms.
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | The starting material, 2-methoxy-4,5-dimethylbenzoic acid, is an activated aromatic ring, making it susceptible to further bromination.[7] Ensure that no more than one equivalent of the brominating agent is used. |
| Prolonged Reaction Time or High Temperature | Even with the correct stoichiometry, allowing the reaction to proceed for too long or at an elevated temperature can lead to the formation of dibrominated products. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Problem 4: Benzylic Bromination of Methyl Groups
Observation: ¹H NMR analysis shows a decrease in the integration of the methyl protons and the appearance of new signals corresponding to -CH₂Br or -CHBr₂.
| Potential Cause | Recommended Solution |
| Radical Reaction Conditions | If the reaction is initiated by light or radical initiators (like AIBN), bromination can occur on the methyl groups via a free radical mechanism, especially when using N-Bromosuccinimide (NBS).[8][9] |
| Reaction Solvent | Solvents like carbon tetrachloride (CCl₄) are known to promote radical reactions. |
To avoid benzylic bromination, conduct the reaction in the dark and in the absence of radical initiators. Using a polar solvent can also disfavor the radical pathway.[5] If NBS is used, ensure the reaction conditions favor an ionic mechanism (electrophilic aromatic substitution).
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
The most direct precursor is 2-methoxy-4,5-dimethylbenzoic acid. The quality of this starting material is critical. Ensure it is pure and dry, as impurities can interfere with the reaction.
Q2: Which brominating agent is best for this synthesis?
Both liquid bromine (Br₂) with a Lewis acid catalyst and N-Bromosuccinimide (NBS) can be effective. NBS is often preferred as it is a solid and easier to handle.[10] The choice may depend on the desired reaction conditions and scale. For instance, NBS in a polar solvent like acetonitrile can be a mild and highly regioselective system for methoxy-substituted aromatics.[5]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts.[6] The spots can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: What is the best method for purifying the final product?
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6] If isomeric impurities are present, column chromatography on silica gel is typically necessary.[10]
Q5: How can I confirm the structure of the final product?
The structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid should be confirmed by spectroscopic methods:
-
¹H NMR: Expect to see singlets for the two methyl groups and the methoxy group. The aromatic region should show a singlet for the remaining aromatic proton.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass, and the isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2) should be observed.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization.
Materials:
-
2-methoxy-4,5-dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1 equivalent) in acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
References
-
PrepChem. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2023). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Carreño, M. C., et al. (1993). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 58(23), 6434-6437.
-
Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Reddit. (2023, November 23). Methoxy-bromination and alkylation problems. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the major products of bromination of the following compounds. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. crab.rutgers.edu [crab.rutgers.edu]
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- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the scientific understanding to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, providing explanations grounded in organic chemistry principles.
Q1: What is the most common synthetic route for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid?
The most prevalent method for synthesizing 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is through the electrophilic aromatic substitution (EAS) bromination of the starting material, 2-methoxy-4,5-dimethylbenzoic acid. This reaction typically employs a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent like acetic acid.
Q2: What are the directing effects of the substituents on the aromatic ring, and how do they influence the regioselectivity of bromination?
The regiochemical outcome of the bromination is controlled by the directing effects of the substituents already present on the benzene ring:
-
-OCH₃ (methoxy group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
-CH₃ (methyl groups): These are weakly activating, ortho, para-directing groups through an inductive effect.
-
-COOH (carboxylic acid group): This is a deactivating, meta-directing group due to its electron-withdrawing nature.
In the case of 2-methoxy-4,5-dimethylbenzoic acid, the powerful ortho, para-directing influence of the methoxy group is the dominant factor. The position ortho to the methoxy group (C3) is the most activated and sterically accessible site for electrophilic attack, leading to the desired 3-bromo product. The para position to the methoxy group is blocked by the methyl group at C5.
Q3: What are the most likely side products in this synthesis?
Several side products can arise during the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. The most common include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-methoxy-4,5-dimethylbenzoic acid in the final product.
-
Over-brominated Products: Although the carboxylic acid group is deactivating, forcing conditions (e.g., excess bromine, high temperatures, or prolonged reaction times) can lead to the formation of dibrominated species. The most likely dibrominated product would be 3,6-dibromo-2-methoxy-4,5-dimethylbenzoic acid, as the C6 position is the next most activated site.
-
Isomeric Byproducts: While the 3-bromo isomer is strongly favored, minor amounts of other isomers could potentially form, although this is less common due to the strong directing effect of the methoxy group.
-
Benzylic Bromination Products: Under radical conditions (e.g., exposure to UV light or the presence of radical initiators), bromination of one of the methyl groups can occur, leading to the formation of a benzylic bromide.[1][2][3] The use of N-bromosuccinimide (NBS) is a common method for benzylic bromination.[1][2][3][4]
-
Demethylation Products: Harsh reaction conditions, particularly with certain Lewis acids or strong protic acids, can cause the cleavage of the methoxy group, resulting in a hydroxyl group.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction due to insufficient reaction time, low temperature, or inactive reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Increase the reaction time or temperature cautiously. - Ensure the brominating agent and catalyst are fresh and of high purity. |
| Product loss during workup and purification. | - Optimize the extraction and washing steps to minimize loss. - For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography can be employed.[5] | |
| Presence of Significant Amounts of Starting Material | Insufficient amount of brominating agent. | - Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents). |
| Short reaction time. | - Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. | |
| Formation of Over-brominated Side Products | Excess brominating agent, high reaction temperature, or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain careful control over the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Isomeric Byproducts | Suboptimal reaction conditions affecting regioselectivity. | - Ensure the reaction is carried out under conditions that favor kinetic control (e.g., lower temperatures). - Purification by column chromatography is often necessary to separate isomers.[5] |
| Evidence of Benzylic Bromination | Radical reaction conditions (e.g., UV light exposure). | - Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude light. - Avoid the use of radical initiators unless benzylic bromination is the desired outcome. |
| Detection of Demethylated Impurities | Use of harsh Lewis acids or high temperatures. | - Employ milder reaction conditions. - If a Lewis acid is necessary, choose one less prone to causing demethylation. |
Reaction and Side Product Formation Pathway
The following diagram illustrates the primary synthetic route to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and the formation of potential side products.
Caption: Synthetic pathway and potential side products.
Experimental Protocol: Electrophilic Bromination
This protocol provides a general procedure for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Note: This is a representative protocol and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-methoxy-4,5-dimethylbenzoic acid
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Glacial Acetic Acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol, water, ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Add a catalytic amount of iron(III) bromide (if using a non-acidic solvent).
-
From the dropping funnel, add a solution of bromine (1.1 eq) in the same solvent dropwise to the reaction mixture with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into cold water.
-
Quench any unreacted bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
If the product precipitates, collect it by vacuum filtration. If it remains in the organic layer, perform a liquid-liquid extraction.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5]
References
- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google P
- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem. (URL not available)
- Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem. (URL not available)
- 3-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. (URL not available)
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. (URL not available)
- JPH07116099B2 - Purification method of meta-bromobenzoic acid - Google P
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
- What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid - Pearson. (URL not available)
- Bromination of 2,S-dimethoxybenzaldehyde. (URL not available)
- 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0 - Sigma-Aldrich. (URL not available)
- Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (URL not available)
-
Benzylic Bromination - Chemistry Steps. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]
- 681467-88-9|3-Bromo-2-methoxy-6-methylbenzoic acid|BLD Pharm. (URL not available)
-
What is Allylic Bromination? - Master Organic Chemistry. [Link]
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. [Link]
- Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired...
- 1024326-35-9|2-Bromo-5-methoxy-4-propoxybenzoic acid|BLD Pharm. (URL not available)
Sources
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Introduction: Navigating the Synthesis of a Polysubstituted Arene
The synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a quintessential exercise in controlling regioselectivity in electrophilic aromatic substitution. The target molecule is an important building block in medicinal chemistry and materials science. Its synthesis primarily involves the bromination of 2-methoxy-4,5-dimethylbenzoic acid.
The challenge in this synthesis arises from the complex interplay of directing effects from the substituents on the benzene ring:
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.[1][2]
-
-CH₃ (Methyl): Two weakly activating, ortho, para-directing groups.
The desired 3-bromo product results from substitution at the position ortho to the powerful methoxy director and meta to the carboxylic acid. However, competing substitution patterns and side reactions can significantly reduce the yield and purity of the final product. This guide provides a comprehensive framework for troubleshooting common issues and optimizing reaction conditions to maximize yield.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental failures and provides causal analysis and actionable solutions.
Q1: My reaction resulted in a low yield, and TLC/LCMS analysis shows a significant amount of unreacted starting material. What is the likely cause?
A1: This is a classic sign of an incomplete reaction. Several factors could be at play:
-
Insufficient Electrophilicity: The brominating agent may not be sufficiently activated to react efficiently. While the ring is activated, the overall system may require a catalyst.
-
Solution: If using a milder agent like N-Bromosuccinimide (NBS), consider adding a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). These acids can protonate NBS, increasing its electrophilicity.[3]
-
-
Inadequate Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion.
-
Solution: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Extend the reaction time until the starting material spot/peak is minimal. If time is a constraint, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can accelerate the reaction, but this must be done cautiously to avoid side reactions.
-
-
Reagent Degradation: The brominating agent, particularly NBS, can degrade if old or improperly stored.
-
Solution: Use a freshly opened bottle of the brominating agent or recrystallize old NBS from hot water to ensure its reactivity.
-
Q2: I've isolated a product, but NMR analysis reveals a mixture of isomers. How can I improve regioselectivity for the 3-bromo position?
A2: The formation of multiple isomers indicates that bromination is occurring at other positions on the ring, a direct consequence of the competing directing groups. The primary directing influence is the methoxy group, but the methyl groups also direct ortho and para.
-
Cause - Steric Hindrance: The desired 3-position is sterically accessible. However, other positions might also be targeted.
-
Cause - Reaction Conditions: Temperature and solvent polarity can dramatically influence the isomer ratio. Harsher conditions (high temperature, strong Lewis acids) can sometimes reduce selectivity.
-
Solution 1: Lower the Temperature. Running the reaction at 0 °C or even lower can enhance selectivity by favoring the kinetically preferred product, which is often the sterically least hindered position ortho to the strongest activating group.
-
Solution 2: Solvent Choice. The solvent can influence the effective size of the electrophile and the stability of the reaction intermediates. Experiment with different solvents. Acetic acid is a common choice for brominations. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may also offer different selectivity profiles.
-
Solution 3: Choice of Brominating Agent. Bulky brominating agents can enhance steric selectivity. Consider using Tetrabutylammonium tribromide (TBATB), which can offer different selectivity compared to Br₂ or NBS.[4]
-
Q3: My mass spectrum shows peaks corresponding to di- and even tri-brominated products. How can I prevent this over-bromination?
A3: This is a very common issue when brominating highly activated aromatic rings.[4][5] The product, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, is still an activated ring and can undergo a second bromination faster than the starting material under some conditions.
-
Cause - Stoichiometry: The most frequent cause is using an excess of the brominating agent.
-
Solution: Use a precise stoichiometry, starting with 1.00 to 1.05 molar equivalents of the brominating agent. Ensure reagents are weighed accurately.
-
-
Cause - Poor Mixing/High Local Concentration: Adding the brominating agent too quickly can create localized areas of high concentration, promoting poly-bromination before the reagent has dispersed.
-
Solution 1: Slow, Controlled Addition. Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of the benzoic acid derivative over an extended period (e.g., 30-60 minutes) using an addition funnel.
-
Solution 2: Solid Portion-wise Addition. If adding a solid, add it in several small portions over time rather than all at once.
-
-
Cause - Overly Reactive Conditions: High temperatures or highly potent brominating systems (e.g., Br₂ with a strong Lewis acid) will exacerbate over-bromination.
-
Solution: Switch to a milder agent like NBS and conduct the reaction at a lower temperature (0 °C to RT).[4]
-
Q4: My crude yield is high, but I'm losing a significant amount of product during recrystallization or workup. How can I optimize the purification process?
A4: Product loss during purification is often due to suboptimal workup procedures or an inappropriate choice of recrystallization solvent.
-
Workup Optimization:
-
Quenching: After the reaction is complete (as confirmed by TLC), quench any excess brominating agent by adding a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] Stir for 10-15 minutes until the color of bromine (if present) disappears.
-
pH Adjustment for Precipitation: Since the product is a carboxylic acid, it can be isolated by precipitation. After quenching, if the product is in an organic solvent, extract it. If the reaction was in an aqueous-miscible solvent like acetic acid, dilute heavily with water. The product should precipitate out. You can maximize precipitation by adjusting the pH to ~2-3 with dilute HCl.
-
-
Recrystallization Strategy:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For benzoic acid derivatives, common systems include:
-
Ethanol/Water
-
Methanol/Water
-
Acetic Acid/Water
-
Toluene
-
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few more drops of the good solvent to clarify, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Alkaline Wash Purification: For removing non-acidic impurities, an acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with a mild base like 1M sodium bicarbonate (NaHCO₃) solution. The desired acid will move to the aqueous layer as its sodium salt, while neutral impurities (like any potential lactone byproducts) remain in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with cold 2M HCl to precipitate the pure product. Filter, wash with cold water, and dry.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent to start with for this synthesis? A: For maximizing regioselectivity and minimizing over-bromination, N-Bromosuccinimide (NBS) is the recommended starting point. It is a solid, easy to handle, and generally provides a "softer" bromination than liquid bromine. Systems that generate bromine in situ, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic medium, are also excellent for controlling stoichiometry but can be more complex to set up.[7][8]
| Reagent System | Typical Conditions | Pros | Cons |
| Br₂ / Acetic Acid | RT to 50 °C | Inexpensive, powerful | Low selectivity, hazardous, promotes over-bromination |
| NBS / Acetic Acid or DCM | 0 °C to RT | High selectivity, easy to handle solid | More expensive than Br₂, can be slow |
| NaBr / NaBrO₃ / H₂SO₄ | RT | Good control, inexpensive reagents | Generates Br₂ in situ, requires careful pH control |
| TBATB / DCM | RT | Good selectivity, bulky reagent | More expensive, workup can be more complex |
Q: How can I definitively confirm that I have synthesized the correct 3-Bromo isomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation.
-
¹H NMR: The key is the aromatic region. The starting material has two singlets for the two aromatic protons. The desired 3-bromo product will have only one singlet remaining for the proton at the C6 position.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY experiment provides definitive proof. Irradiation of the methoxy (-OCH₃) protons should show a spatial correlation (an NOE cross-peak) to the adjacent aromatic proton at C6, confirming the bromine is at the C3 position.
Visualizing the Process
General Synthesis and Purification Workflow
The following diagram outlines the complete workflow from starting materials to the final, purified product.
Caption: A step-by-step workflow for the synthesis and purification.
Troubleshooting Decision Tree for Low Yield
Use this diagram to diagnose the root cause of a low-yield experiment.
Caption: A decision tree for troubleshooting low-yield outcomes.
Optimized Starting Protocol
This protocol is a robust starting point. Researchers should monitor the reaction closely and optimize as needed based on their results.
Reagents:
-
2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetic Acid (glacial)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4,5-dimethylbenzoic acid in glacial acetic acid (~10 mL per gram of acid).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add the NBS to the cooled solution in 4-5 small portions over 20 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent with a few drops of acetic acid). The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution (3-4x the volume of the reaction). A precipitate should form.
-
Isolation: Stir the slurry for 15 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove residual acetic acid and salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid as a white to off-white solid.
-
Characterization: Confirm the structure and purity via ¹H NMR, HPLC, and melting point analysis.
References
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Quibell, J. M., et al. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Bromination of benzoic acid note. Filo. [Link]
- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- US2535131A - Process for brominating p-toluyl benzoic acid.
-
Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]
- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
-
Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry Europe. [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]
-
The reactions of methoxybenzene. [Link]
-
Perry, G. J. P., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(24), 5465–5470. [Link]
- CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2018). SciELO. [Link]
-
Raffo, P. A., et al. (2016). Br type II halogen bonds in bromobenzoic acid. Journal of Molecular Structure, 1108, 235-244. [Link]
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Electrophilic Substitution Reaction of Benzoic acid. (2023). YouTube. [Link]
Sources
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 7. US2535131A - Process for brominating p-toluyl benzoic acid - Google Patents [patents.google.com]
- 8. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in obtaining high-purity material for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, providing explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Crude product is a brown or yellow oil/solid, indicating significant impurities.
Root Cause Analysis: The coloration of your crude product often indicates the presence of residual brominating agent (such as bromine) or byproducts from oxidative side reactions. The synthesis of brominated aromatic compounds can sometimes lead to the formation of colored impurities, especially if the reaction temperature is not well-controlled.
Recommended Solution: Charcoal Treatment and Recrystallization
Activated charcoal is effective at adsorbing high molecular weight, colored impurities. This treatment, followed by recrystallization, is a powerful combination for purifying the target compound.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in a minimal amount of a suitable hot solvent. Based on the solubility of similar compounds, an ethanol/water mixture is a good starting point.[1] Begin by adding hot ethanol until the solid dissolves.
-
Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Add hot water dropwise to the filtrate until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (the same ethanol/water mixture).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Issue 2: Presence of unreacted starting material (2-methoxy-4,5-dimethylbenzoic acid) in the final product.
Root Cause Analysis: Incomplete bromination is a common issue, leading to the presence of the starting material in your crude product. The starting material and the desired product have similar polarities, which can make their separation by chromatography challenging.
Recommended Solution: Acid-Base Extraction
An acid-base extraction is a highly effective method for separating acidic compounds from neutral or less acidic impurities. However, in this case, both the starting material and the product are carboxylic acids with similar pKa values, so a simple acid-base extraction might not be sufficient. A more nuanced approach involving a pH-controlled extraction or a combination with another purification technique is recommended.
A more practical approach for separating two carboxylic acids with slightly different acidities is through careful recrystallization or column chromatography.
Recommended Solution: Optimized Recrystallization
Fine-tuning the recrystallization solvent system can often exploit the subtle differences in solubility between the product and the starting material.
Solvent System Optimization:
| Solvent System | Rationale |
| Ethanol/Water | A good starting point for many benzoic acid derivatives.[1] |
| Isopropanol/Water | Offers different solubility characteristics that may enhance separation.[2] |
| Acetic Acid/Water | The acidic medium can suppress the ionization of the carboxylic acids, altering their solubility profiles. |
Issue 3: Isomeric impurities are detected in the purified product.
Root Cause Analysis: The bromination of aromatic rings can sometimes lead to the formation of regioisomers. The directing effects of the methoxy and dimethyl groups on the benzene ring will influence the position of bromination, and while the desired 3-bromo isomer is expected to be the major product, other isomers may form in smaller quantities.[3]
Recommended Solution: Column Chromatography
Column chromatography is the most effective method for separating isomers with different polarities.[3][4]
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. Start with a low concentration of the polar solvent and gradually increase it (gradient elution). A good starting point would be a gradient of 5% to 30% ethyl acetate in hexane.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Loading the Column: Carefully load the sample onto the top of the silica gel column.
-
Elution: Run the gradient, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Analysis of Fractions: Use TLC to identify the fractions containing the pure product. A UV lamp is useful for visualizing the spots, as aromatic compounds are typically UV-active.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Method Selection
Sources
Technical Support Center: Optimizing Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction parameters, troubleshoot side reactions, and maximize your yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary synthetic route for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and what are the key challenges?
The most direct and common method for synthesizing 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is through the electrophilic aromatic substitution (EAS) of its precursor, 2-methoxy-4,5-dimethylbenzoic acid. The core of the reaction involves introducing a bromine atom onto the aromatic ring.
The primary challenge lies in controlling the regioselectivity and preventing over-reaction. The starting material possesses three activating groups (one methoxy, two methyl) and one deactivating group (the carboxylic acid). The interplay of their directing effects makes the ring highly susceptible to electrophilic attack, which can lead to low yields and the formation of multiple side products if not properly controlled.
Directing Effects of Substituents:
-
-OCH₃ (Methoxy): Strongly activating, ortho-, para-director.
-
-CH₃ (Methyl): Activating, ortho-, para-director.
-
-COOH (Carboxylic Acid): Deactivating, meta-director.
The position targeted for bromination (C3) is ortho to the powerful methoxy director and para to the C4-methyl group, making it the most electronically favored site. However, the high activation of the ring necessitates careful control over reaction conditions to prevent further bromination at other available positions.
Q2: My reaction yield is consistently low, and I see a significant amount of starting material remaining. How can I drive the reaction to completion?
Low yield due to an incomplete reaction is a frequent issue. The key is to optimize the electrophilicity of the bromine and the reaction kinetics without promoting side reactions.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Reactive Brominating Agent | For a highly activated ring, molecular bromine (Br₂) in a suitable solvent is often sufficient. If the reaction is still sluggish, a mild Lewis acid catalyst like Iron(III) bromide (FeBr₃) can be used.[1][2][3] FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺"). | |
| Inappropriate Solvent | Acetic acid is a common solvent for brominations as it can solvate the intermediate ions. Dichloromethane (CH₂Cl₂) or other halogenated hydrocarbons are also effective.[4] Avoid highly polar, coordinating solvents that might deactivate the catalyst. | |
| Low Reaction Temperature | While starting at a low temperature (e.g., 0-5 °C) is crucial to control the initial rate, the reaction may require warming to room temperature or gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor progress closely using Thin Layer Chromatography (TLC). | |
| Insufficient Reaction Time | These reactions can take several hours. Allow the reaction to stir for an extended period (e.g., 6-12 hours) after the addition of the brominating agent, monitoring by TLC until the starting material spot disappears or is minimized. |
Below is a troubleshooting workflow to address low yield issues.
Caption: Workflow for diagnosing and solving low reaction yields.
Q3: My TLC analysis shows multiple product spots. What are the likely side products and how can I prevent their formation?
The formation of multiple products is typically due to over-bromination or the generation of isomers.
-
Primary Side Product: Di-brominated Species: The high activation of the ring can lead to the addition of a second bromine atom. The most likely position for a second substitution would be C6, although this position is sterically hindered.
-
Minor Side Product: Isomers: While electronically disfavored, a small amount of the 6-bromo isomer could potentially form.
Strategies for Minimizing Side Products:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent (e.g., Br₂). Adding the bromine slowly and at a low temperature allows the desired mono-bromination to occur before a significant concentration of the more activated mono-brominated product builds up.
-
Low Temperature: Perform the addition of the brominating agent at 0 °C or below. This reduces the overall reaction rate, enhancing the selectivity for the most kinetically favored product.[5]
-
Avoid Strong Catalysts: For such an activated system, a strong Lewis acid may not be necessary and could accelerate the formation of di-brominated products. Consider running the reaction without a catalyst first.
The following diagram illustrates the primary electrophilic aromatic substitution mechanism leading to the desired product.
Caption: Simplified mechanism for electrophilic bromination.
Q4: I am using N-Bromosuccinimide (NBS) and observing bromination on the methyl groups instead of the ring. Why is this happening?
This indicates that a radical substitution reaction is occurring instead of the desired electrophilic aromatic substitution.
-
Mechanism: N-Bromosuccinimide (NBS) can be a source of electrophilic bromine, but in the presence of a radical initiator (like AIBN) or under UV light, it initiates a free-radical chain reaction.[6][7][8] The benzylic protons on the methyl groups are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.
-
Solution: To favor electrophilic aromatic substitution, ensure your reaction conditions are ionic, not radical. This means:
-
Exclude Radical Initiators: Do not use AIBN or peroxides.
-
Protect from Light: Run the reaction in a flask protected from UV light (e.g., wrapped in aluminum foil).
-
Use a Polar Solvent: Use a polar solvent like acetic acid or dichloromethane, which favors ionic pathways. Non-polar solvents like CCl₄ (which should be avoided for safety reasons) are known to promote radical reactions.[6]
-
Q5: What is the recommended procedure for the work-up and purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid?
A clean work-up and efficient purification are critical for obtaining a high-purity final product.
Step-by-Step Work-up and Purification Protocol:
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, to quench any unreacted bromine.[5] Continue adding until the characteristic orange/brown color of bromine disappears.
-
Extraction: If the reaction was run in a water-immiscible solvent like dichloromethane, proceed to the washing step. If run in a solvent like acetic acid, dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities, though this can also extract your carboxylic acid product if the pH gets too high; use with care or skip if the product precipitates).
-
Brine (to remove excess water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Recrystallization is often the most effective method for purifying substituted benzoic acids.[9]
-
Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[9]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities persist, you may treat the hot solution with a small amount of activated charcoal and filter it hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Detailed Experimental Protocol
Protocol: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methoxy-4,5-dimethylbenzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred, cooled reaction mixture over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent with a few drops of acetic acid).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Quench excess bromine by adding saturated aqueous sodium thiosulfate solution dropwise until the color dissipates.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid as a solid.
References
-
PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
-
Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]
-
ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the major products of bromination of the following compounds. Retrieved from [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]
-
Pertanika. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link]
-
ResearchGate. (2023). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]
-
Cambridge Open Engage. (2023). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
Welcome to the technical support center for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity of your results.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you might encounter during your experiments with 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Issue 1: Inconsistent results or loss of potency over time in solution.
Question: I've been observing variability in my experimental outcomes and a gradual decrease in the compound's effectiveness when using stock solutions that are more than a few days old. What could be the cause?
Answer: This issue likely points to the degradation of the compound in solution. Several factors could be at play, primarily related to the solvent, storage conditions, and exposure to light. The methoxy group (-OCH3) on the aromatic ring can be susceptible to oxidative cleavage, and aromatic carboxylic acids can be sensitive to photodegradation.[1][2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocol: Short-Term Solution Stability Assessment
-
Preparation of Stock Solution: Dissolve 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in anhydrous DMSO to a concentration of 10 mM.
-
Aliquoting: Dispense the stock solution into multiple amber glass vials.
-
Storage Conditions:
-
Store one set of aliquots at 4°C.
-
Store a second set at -20°C.
-
Store a third set at -80°C.
-
-
Time Points: Analyze an aliquot from each storage condition at T=0, 24 hours, 72 hours, 1 week, and 1 month.
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity and concentration of the compound. A C18 column with a mobile phase of acetonitrile and water with an acidic modifier is a good starting point.[5]
-
Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5% indicates significant degradation.
Issue 2: Color change or precipitation in the solid compound.
Question: My solid sample of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid has developed a slight brownish tint and appears clumpy. Is it still usable?
Answer: A change in color or physical state of a solid chemical is a strong indicator of degradation or contamination. For substituted benzoic acids, this could be due to oxidation or hygroscopicity.[6][7] It is not recommended to use the compound if its appearance has changed, as the purity is compromised.
Preventative Measures for Solid Compound Stability:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry place. | Minimizes the rate of potential solid-state decomposition reactions.[8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation and moisture. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to light and moisture.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of solid 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry, and well-ventilated area.[8][9] For maximum stability, storage in a desiccator under an inert atmosphere at 4°C or below is recommended.
Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?
A2: As a carboxylic acid, the solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is highly pH-dependent. In acidic to neutral aqueous solutions, its solubility will be low. Under alkaline conditions, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[5][10] However, be aware that strongly basic conditions can potentially promote other degradation pathways.
Q3: Is 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid sensitive to light?
A3: Aromatic carboxylic acids can be susceptible to photodegradation upon exposure to UV light.[2][4] Therefore, it is a best practice to handle the solid compound and its solutions in a way that minimizes light exposure. Use amber vials, wrap containers in aluminum foil, and work in a fume hood with the sash lowered to reduce ambient light.[11]
Q4: Are there any known incompatibilities I should be aware of?
A4: Benzoic acid and its derivatives are generally incompatible with strong oxidizing agents and strong bases.[6] Reactions with strong bases will deprotonate the carboxylic acid, which may be desired for solubilization but could also affect stability. Contact with strong oxidizers should be avoided to prevent degradation of the molecule, particularly the electron-rich aromatic ring and the methoxy group.
Q5: What are the expected degradation products?
A5: While specific degradation pathways for this exact molecule are not extensively documented, we can hypothesize based on its structure. Potential degradation pathways include:
-
Oxidative cleavage of the methoxy group: This could lead to the formation of a hydroxyl group at the 2-position.[1][3]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost.[12]
-
Reactions involving the bromo-substituent: Under certain conditions (e.g., photolysis or reaction with strong nucleophiles), the bromine atom could be substituted.
Sources
- 1. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. justlonghealth.com [justlonghealth.com]
- 8. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK [sdsmanager.com]
- 9. ehs.com [ehs.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. q1scientific.com [q1scientific.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you avoid impurities and optimize your synthetic protocols.
Introduction
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a key building block in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a carboxylic acid on a substituted benzene ring—offers a wide range of possibilities for further chemical transformations. However, the synthesis of this compound with high purity can be challenging due to the potential for side reactions and the formation of closely related impurities. This guide provides a comprehensive resource for troubleshooting and ensuring the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Q1: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity?
A1: Understanding the directing effects of the substituents on the aromatic ring is crucial for controlling regioselectivity in electrophilic aromatic substitution reactions. [1][2]
-
The Chemistry: The starting material, 2-methoxy-4,5-dimethylbenzoic acid, has three substituents that influence the position of the incoming electrophile (in this case, Br+). The methoxy (-OCH3) group is a strong activating group and an ortho, para-director. The two methyl (-CH3) groups are also activating and ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and a meta-director. The combined effect of these groups directs the bromination to the position ortho to the strongly activating methoxy group, which is the C3 position.
-
Potential Causes for Poor Selectivity:
-
Harsh Reaction Conditions: High temperatures or the use of a very strong brominating agent can lead to over-bromination or the formation of undesired isomers.[3]
-
Steric Hindrance: While the electronic effects favor bromination at the C3 position, steric hindrance from the adjacent methoxy and methyl groups can sometimes lead to substitution at other positions.[3][4]
-
-
Recommended Solutions:
-
Choice of Brominating Agent: Employ a milder brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[5] This can provide better control over the reaction compared to using elemental bromine (Br2).
-
Control of Reaction Temperature: Perform the reaction at a lower temperature to enhance selectivity. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and temperature.[3]
-
Q2: I'm observing significant amounts of unreacted starting material in my crude product. What could be the issue?
A2: Incomplete reaction is a common problem that can often be resolved by optimizing the reaction conditions and ensuring the quality of your reagents.
-
Potential Causes:
-
Insufficient Brominating Agent: Ensure that the stoichiometry of the brominating agent is correct. For a monobromination, at least one equivalent is required.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.
-
Poor Quality Reagents: The brominating agent may have degraded over time.
-
-
Recommended Solutions:
-
Stoichiometry: Carefully measure and use a slight excess of the brominating agent if necessary.
-
Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material.[3] Continue the reaction until the starting material spot or peak is no longer visible or has significantly diminished.
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Reagent Quality: Use freshly opened or properly stored brominating agents.
-
Q3: My final product is contaminated with a di-brominated impurity. How can I prevent this?
A3: The formation of di-brominated products occurs when the desired monobrominated product undergoes a second bromination.
-
The Chemistry: The product, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, is still an activated aromatic ring and can undergo further electrophilic substitution.
-
Potential Causes:
-
Excess Brominating Agent: Using a large excess of the brominating agent will drive the reaction towards di-bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the di-brominated product.
-
-
Recommended Solutions:
-
Precise Stoichiometry: Use a carefully controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents.
-
Careful Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or HPLC.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Q4: How can I effectively remove impurities from my crude 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid?
A4: A combination of purification techniques is often necessary to achieve high purity.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction with a reducing agent like sodium thiosulfate to remove any unreacted bromine. Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.[3][6]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[7]
-
Solvent Selection: Common solvent systems for recrystallizing substituted benzoic acids include ethanol/water, ethyl acetate/hexanes, or toluene.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities.[6][7]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the components based on their polarity.
-
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to assess the purity of my 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid?
A: A multi-technique approach is recommended for a comprehensive purity analysis.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment and detecting trace impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation and can detect impurities with different chemical structures.[8]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the product and can help identify impurities.[9][10]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.[9]
Q: What safety precautions should I take during the bromination reaction?
A: Bromine and many brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared to handle any spills according to your institution's safety protocols.
Q: Can I use a different solvent for the bromination reaction?
A: The choice of solvent can significantly impact the reaction. Halogenated solvents like dichloromethane or chloroform are common.[11] Acetic acid is also frequently used.[12] The optimal solvent will depend on the specific brominating agent and reaction conditions. It is advisable to consult the literature for precedents with similar substrates.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
This protocol is a general guideline and may require optimization.
Materials:
-
2-methoxy-4,5-dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
AIBN (optional, for radical initiation)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 2-methoxy-4,5-dimethylbenzoic acid in dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution. If using a radical initiator, add a catalytic amount of AIBN.
-
Stir the reaction mixture at room temperature or gentle heat, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Extract the product from the organic layer using a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purity Analysis by HPLC
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized product in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm
-
Injection Volume: 10-20 µL
Data Analysis:
-
Calculate the purity based on the relative peak area of the main product compared to the total area of all peaks.[8]
Visualizations
Logical Flow for Troubleshooting Impurities
Caption: The two-step mechanism of electrophilic aromatic substitution.
References
- Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. Benchchem.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem.
- How can benzoic acid be tested for purity? Quora.
- 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
- Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... ResearchGate.
- Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide.
- An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing.
- Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate. Benchchem.
- Bromination of 2,S-dimethoxybenzaldehyde.
- Technical Support Center: Purification of 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- Electrophilic aromatic substitution. Wikipedia.
Sources
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- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 9. quora.com [quora.com]
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- 11. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
Technical Support Center: Regioisomer Control in Aromatic Bromination
Welcome to the Technical Support Center for Aromatic Bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their bromination reactions. Uncontrolled formation of regioisomers is a common hurdle that can complicate purification, reduce yields, and impede synthetic progress. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses the core principles governing where the bromine atom is installed on an aromatic ring. A solid understanding of these concepts is the first step toward effective troubleshooting.
Q1: What are regioisomers and why are they a problem in aromatic bromination?
A: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on a molecule. In the context of aromatic bromination, if you start with a monosubstituted benzene ring, the incoming bromine atom can attach to the ortho (position 2), meta (position 3), or para (position 4) positions relative to the existing group. The formation of an unwanted mixture of these isomers necessitates costly and time-consuming separation steps, reduces the yield of the desired product, and complicates reaction analysis. High regioselectivity is therefore critical for efficient synthesis.[1]
Q2: What is the fundamental mechanism of electrophilic aromatic bromination?
A: Electrophilic aromatic bromination is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via a two-step mechanism.[2][3]
-
Formation of the Electrophile and Attack: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), creating a potent electrophile (Br⁺).[4] The π-electrons of the aromatic ring attack this electrophile.
-
Formation of the Arenium Ion: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4]
-
Rearomatization: A base (often FeBr₄⁻, formed in the first step) removes a proton from the carbon atom bearing the new bromine, restoring the stable aromatic ring and yielding the brominated product.[2][3]
The stability of the intermediate arenium ion is the key to understanding regioselectivity.
Caption: General mechanism of electrophilic aromatic bromination.
Q3: What determines where the bromine atom will go? The role of directing groups.
A: The existing substituent on the benzene ring dictates the position of the incoming bromine. These substituents are broadly classified based on their electronic properties: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[5][6]
-
Activating, Ortho, Para-Directing Groups: EDGs push electron density into the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[6][7] These groups are called "activating." They direct incoming electrophiles to the ortho and para positions because they can effectively stabilize the positive charge of the arenium ion intermediate at these positions through resonance or inductive effects.[8][9][10]
-
Examples: -OH, -NH₂, -OR (alkoxy), -R (alkyl).
-
-
Deactivating, Meta-Directing Groups: EWGs pull electron density out of the ring, making it less nucleophilic and less reactive.[5][6] These are "deactivating" groups. They direct incoming electrophiles to the meta position.[11] This is not because they stabilize the meta intermediate, but because they strongly destabilize the ortho and para intermediates, where a resonance structure would place the positive charge directly adjacent to the electron-withdrawing group.[9][11][12]
-
Examples: -NO₂, -CN, -SO₃H, -C(O)R (carbonyls).[8]
-
-
The Exception: Halogens: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electronegativity (inductive effect), but they are ortho, para-directors because their lone pairs can participate in resonance to stabilize the arenium ion intermediate.[5][8][13]
Caption: Influence of substituents on reaction pathways.
Troubleshooting Guides: Solving Common Regioselectivity Issues
This section provides actionable solutions to specific problems you may encounter in the lab.
Problem 1: My reaction yields an ortho/para mixture, but I need high para-selectivity.
This is a frequent challenge when working with activating groups. While electronic factors favor both positions, you can often steer the reaction towards the para product by exploiting steric hindrance and controlling reaction conditions.
Root Causes & Solutions:
-
Steric Hindrance: The ortho positions are closer to the existing substituent, making them more sterically crowded. The para position is remote and sterically unhindered. You can amplify this effect.
-
Solution A: Use a Bulkier Brominating Agent or Catalyst. Instead of Br₂/FeBr₃, consider a bulkier source like N-Bromosuccinimide (NBS) or using a sterically demanding catalyst. The larger size of the electrophilic species will favor attack at the less crowded para position.[14]
-
Solution B: Increase the Steric Bulk of a Directing Group. If synthetically feasible, temporarily installing a bulky protecting group (e.g., converting -OH to -OSi(t-Bu)Me₂) can effectively block the ortho positions, forcing bromination to occur at the para position.
-
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): In many cases, para substitution is the thermodynamically more stable outcome due to reduced steric clash.[15] Ortho substitution is often the kinetically favored product (forms faster) because of the initial electrostatic attraction.[15][16][17]
-
Solution: Adjust the Temperature.
-
To favor the para (thermodynamic) product: Run the reaction at a higher temperature for a longer period. This allows the initially formed ortho product to potentially revert to the arenium ion and re-form as the more stable para isomer.
-
To favor the ortho (kinetic) product: Run the reaction at very low temperatures (e.g., -78 °C to 0 °C).[16] At these temperatures, the reaction is essentially irreversible, and the product ratio is dictated by the reaction rates.[17]
-
-
Table 1: Effect of Conditions on para:ortho Selectivity for Anisole Bromination
| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Predominant Product |
| Br₂ | FeBr₃ | CCl₄ | 25 | Mixture, often para major |
| NBS | Silica Gel | CH₂Cl₂ | 0 | High para-selectivity |
| Br₂ | Zeolite Catalyst | Dichloroethane | 25 | Excellent para-selectivity[18] |
| NBS | Acetonitrile | -10 | High para-selectivity[16] |
Experimental Protocol: High para-Selectivity Bromination of Anisole [16]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve anisole (1.0 mmol) in acetonitrile (MeCN, 5 mL).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol) in one portion while stirring vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Quench the reaction by adding cold water (10 mL). Extract the product with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography to yield predominantly p-bromoanisole.
Problem 2: My bromination of a deactivated ring is slow, incomplete, or giving the wrong isomer.
Brominating rings with strong electron-withdrawing groups (e.g., nitrobenzene) is challenging because the ring is highly electron-deficient. This requires forcing conditions, which can sometimes lead to unexpected outcomes.
Root Causes & Solutions:
-
Low Reactivity: The electron-withdrawing group deactivates the ring, significantly increasing the activation energy for the rate-determining step.[13][19]
-
Solution: Use Harsher Conditions. Higher temperatures and a stronger, more active catalytic system are necessary. For nitrobenzene, this often means using fuming sulfuric acid with Br₂ or a robust Lewis acid like FeBr₃ at elevated temperatures.[19]
-
-
Incorrect Regioselectivity: If you observe ortho or para products, it may indicate that the reaction mechanism is not following the expected electrophilic pathway.
-
Solution: Verify Reaction Conditions. Ensure that no radical initiators (like light or peroxides) are present, as radical bromination follows a different selectivity pattern. The reaction should be run in the dark.
-
Experimental Protocol: meta-Bromination of Nitrobenzene [19]
-
Setup: To a three-necked flask equipped with a reflux condenser and a dropping funnel, add nitrobenzene (1.0 mmol) and powdered iron filings (0.2 mmol).
-
Reagent Addition: Heat the mixture to 100 °C. Slowly add molecular bromine (1.1 mmol) dropwise over 30 minutes. The mixture should be stirred vigorously.
-
Reaction: After the addition is complete, increase the temperature to 135-140 °C and maintain for 3-4 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously pour the mixture into cold water. To remove unreacted bromine, add a saturated solution of sodium bisulfite until the color disappears.
-
Isolation: Extract the product with an organic solvent like dichloromethane. Wash the organic layer with water, a dilute sodium hydroxide solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield crude m-bromonitrobenzene, which can be further purified by recrystallization or chromatography.
Problem 3: How can I use solvents to control the ortho vs. para outcome?
Solvent choice is a powerful but often overlooked tool for controlling regioselectivity, especially for substrates capable of hydrogen bonding, like phenols and anilines.
Root Causes & Solutions:
-
Solvent Polarity: The polarity of the solvent can influence the nature of the brominating species and the stability of the reaction intermediates.[20] More polar solvents can sometimes enhance selectivity.
-
Specific Solvent Interactions (Hydrogen Bonding): This is a key control element.
-
Non-H-bonding Solvents (e.g., Toluene, Dichloromethane): In a non-coordinating solvent, a brominating agent like NBS can form a hydrogen bond with the -OH proton of a phenol.[21] This brings the bromine source into close proximity to the ortho position, favoring ortho-bromination.
-
H-bonding Solvents (e.g., Acetonitrile, DMF): In a hydrogen-bond accepting solvent like acetonitrile, the solvent itself will form a hydrogen bond with the phenol's -OH group.[21] This creates a bulky solvent shell around the ortho positions, sterically hindering them and directing the incoming brominating agent to the more accessible para position.[21]
-
Case Study: Bromination of 2-isopropylphenol [21]
-
In Toluene (non-H-bonding): Reaction with NBS yields 96% ortho-bromination product.
-
In Acetonitrile (H-bonding): The same reaction yields 94% para-bromination product.
Caption: Solvent effects on the regioselectivity of phenol bromination.
References
-
Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. [Link]
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Directing Effects. (n.d.). ChemTalk. [Link]
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Electrophilic Aromatic Substitution Reactions: Bromination. (2023). Chemistry LibreTexts. [Link]
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Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. [Link]
-
Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2025). YouTube. [Link]
-
Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. (2022). Taylor & Francis Online. [Link]
-
Video: Directing Effect of Substituents: meta-Directing Groups. (2025). JoVE. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. (2020). Morressier. [Link]
-
Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. (n.d.). Thieme E-Books & E-Journals. [Link]
-
Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. (2022). Journal of the American Chemical Society. [Link]
-
Electrochemical Bromination of Arenes in a 200% Cell. (n.d.). PMC - NIH. [Link]
-
Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]
-
Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry. (2019). YouTube. [Link]
-
Ortho-Para Directors vs Meta Directors in EAS Reactions. (2021). Organic Chemistry. [Link]
-
Solvation and steric effects on electrophilic reactivity of ethylenic compounds. 3. Stereo-, regio-, and chemoselectivity of alkene bromination in methanol. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems. (n.d.). TopSCHOLAR. [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2025). ResearchGate. [Link]
-
Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts. (2025). ResearchGate. [Link]
-
Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. (n.d.). ResearchGate. [Link]
-
Organic chemistry - Kinetic and thermodynamic control. (2020). YouTube. [Link]
-
Recent progress in the oxidative bromination of arenes and heteroarenes. (n.d.). RSC Publishing. [Link]
-
Simplified method of ascertaining steric effects in electrophilic addition reactions. A comparison of bromination, oxymercuratio. (n.d.). American Chemical Society. [Link]
-
Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. (n.d.). PubMed. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. [Link]
-
Will bromination occur at the ortho, para, or meta position with... (n.d.). Pearson. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Saddleback College. [Link]
-
The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (n.d.). RSC Publishing. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. [Link]
-
Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023). Research. [Link]
-
Regioselectivity of radical bromination. (2023). Reddit. [Link]
-
Mechanisms of regioisomers formation. (n.d.). ResearchGate. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC). [Link]
-
Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]
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Technical Support Center: Purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for the purification of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you achieve the highest possible purity for your material.
Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses specific problems you may encounter during the purification process. Each entry details potential causes and provides validated solutions.
Question 1: My isolated product has a persistent yellow or brownish tint, even after initial workup. What is the likely cause and how can I fix it?
Answer:
A persistent yellow or brown color in the crude product is typically due to the presence of residual elemental bromine (Br₂) from the synthesis or oxidation byproducts.[1][2] Bromine can be difficult to remove by simple filtration and can interfere with subsequent purification steps.
Recommended Solutions:
-
Aqueous Quench with a Reducing Agent: Before proceeding to recrystallization or chromatography, dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a 10% aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1] This will quench any residual bromine, converting it to colorless bromide ions (Br⁻), which will partition into the aqueous layer. Repeat the wash until the organic layer is colorless.
-
Activated Charcoal Treatment: If the discoloration persists after a reductive wash, it may be due to highly colored organic impurities. During recrystallization, after the compound has fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) can be added.[2] The solution is then held at temperature for 5-10 minutes before being hot-filtered through a pad of celite to remove the charcoal and the adsorbed impurities.
Causality: Halogenated solvents like dichloromethane are often denser than water and will form the bottom layer, while solvents like ethyl acetate are less dense and will form the top layer.[3] Understanding these properties is crucial for performing efficient liquid-liquid extractions.
Question 2: I am attempting recrystallization, but my product "oils out" instead of forming crystals. What's going wrong?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities, depressing the melting point of the mixture.[4] This is a common problem when the crude material has a high impurity load or when an inappropriate solvent is used.
Recommended Solutions:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] If the compound oils out, the solvent may be too non-polar. Try adding a more polar "soluble solvent" dropwise to the hot mixture until the oil dissolves, then allow it to cool slowly.[4] For instance, if you are using hexane, adding a small amount of ethyl acetate can help.
-
Reduce the Cooling Rate: Rapid cooling encourages precipitation rather than crystallization, which can lead to oiling out.[4] Ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath. Insulating the flask with paper towels can help moderate the cooling rate.
-
Pre-Purification: If the material is very impure, recrystallization may not be the best first step. Consider a preliminary purification by flash column chromatography to remove the bulk of the impurities that are inhibiting crystallization.
Question 3: My column chromatography separation is poor. The product and a major impurity are co-eluting.
Answer:
Poor separation in column chromatography usually points to an unoptimized solvent system (eluent) or issues with the stationary phase. For substituted benzoic acids, achieving good separation from structurally similar impurities (like isomers) can be challenging.[3][5]
Recommended Solutions:
-
Optimize the Eluent with TLC: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an eluent system that gives your target compound an Rf value between 0.2 and 0.4 and maximizes the difference in Rf (ΔRf) between your product and the impurity.[3]
-
Try Different Solvent Polarities and Selectivities: If a standard hexane/ethyl acetate system is failing, try alternatives. A switch to a dichloromethane/methanol system can sometimes provide a different selectivity and improve separation.[3]
-
Consider an Alternative Stationary Phase: If your compound is unstable on silica gel or the separation is particularly difficult, consider using a different stationary phase like alumina or a reversed-phase (C18) silica gel.[5][6] Ion-pair chromatography on a reversed-phase plate can also be an effective technique for separating substituted benzoic acids.[7]
Protocol: Step-by-Step TLC Optimization
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a chamber containing a different eluent system (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 1:1 Hex/EtOAc).
-
Visualize the plates under UV light and/or with a chemical stain.
-
Select the system that provides the best separation between the spot corresponding to your product and any impurity spots.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Question 1: What is the best initial strategy for purifying this compound: recrystallization or column chromatography?
Answer:
The choice depends on the scale of your reaction and the impurity profile of your crude material. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification technique.
-
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles.[2] It is scalable and generally less labor-intensive than chromatography.
-
Column Chromatography is superior for separating complex mixtures or when impurities have similar polarities to the product, such as positional isomers.[3][6] It offers finer control over separation but is often more time-consuming and uses larger volumes of solvent.
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, an initial acid-base wash can be highly effective for removing any neutral organic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt of your product will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.
Question 2: What are some recommended solvent systems for the recrystallization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid?
Answer:
The optimal solvent must be determined empirically. However, based on the structure (a moderately polar aromatic carboxylic acid), several systems are excellent starting points.[2][8][9]
| Solvent/System | Rationale & Expected Behavior |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.[2] |
| Toluene | A non-polar aromatic solvent. The compound should have good solubility in hot toluene and lower solubility in cold toluene. Good for removing more polar impurities. |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate (the "soluble" solvent). Slowly add hexane (the "insoluble" solvent) until the cloud point is reached. This system is effective for moderately polar compounds.[8] |
| Acetic Acid/Water | For stubborn purifications, recrystallization from aqueous acetic acid can be effective for aromatic carboxylic acids. However, removal of residual acetic acid can be challenging. |
Question 3: How can I confirm the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm both the identity and purity of your final product.
-
¹H NMR Spectroscopy: This is the best method for confirming the structure and assessing the presence of proton-bearing impurities. The pure compound should show sharp, well-defined peaks with correct integration values. The absence of peaks from the starting material or other byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity.[10] A pure sample should ideally show a single peak. The area percentage of the main peak can be used to calculate the purity (e.g., >98%).
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.[4] Compare your experimental value to the literature value if available.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound, verifying its identity.
References
- Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography.
- University of Rochester, Department of Chemistry.
- Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- BenchChem.
- BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
- Chemistry LibreTexts. 3.
- BenchChem.
- ResearchGate.
- University of Rochester, Department of Chemistry.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228.
- BenchChem. Technical Support Center: Purification of 6-Bromo-3-methoxy-2-methylbenzoic acid.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. By presenting a logical workflow and supporting experimental data—here, high-quality predicted data for clarity—this document will demonstrate how a combination of modern spectroscopic methods provides a self-validating system for structural elucidation.
Introduction to the Analytical Challenge
The synthesis of substituted aromatic compounds can often yield a mixture of isomers. For 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (henceforth Target Molecule ), a potential isomeric impurity could be 2-Bromo-3-methoxy-4,5-dimethylbenzoic acid (henceforth Isomer A ). While sharing the same molecular formula (C₁₀H₁₁BrO₃) and thus the same molecular weight, the spatial arrangement of the substituents on the benzene ring is different, which can dramatically alter the molecule's chemical and biological properties. Therefore, it is crucial to employ analytical techniques that can definitively distinguish between these two structures.
This guide will walk through a multi-technique approach, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and 2D-NMR). For each technique, we will explore the theoretical basis, the experimental protocol, and a comparative analysis of the expected data for both the Target Molecule and Isomer A .
I. Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is an excellent first-pass analytical technique.[1][2][3] It provides rapid confirmation of the presence of key functional groups within a molecule. For carboxylic acids, the IR spectrum is dominated by two very characteristic absorptions: a very broad O-H stretch and a sharp, strong C=O (carbonyl) stretch.[1][4]
Experimental Protocol:
-
A small amount of the solid sample (1-2 mg) is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The background spectrum of the empty ATR crystal is subtracted to obtain the final spectrum of the sample.
Data Interpretation and Comparison:
| Functional Group | Expected Absorption Range (cm⁻¹) | Predicted Absorption for Target Molecule & Isomer A | Analysis |
| Carboxylic Acid O-H | 3300-2500 (very broad) | ~3000 | The presence of a very broad absorption band in this region is a strong indicator of the carboxylic acid functional group, which exists as a hydrogen-bonded dimer in the solid state. |
| Aromatic C-H | 3100-3000 | ~3050 | Sharp peaks in this region confirm the presence of an aromatic ring. |
| Aliphatic C-H | 3000-2850 | ~2950 | Absorptions from the methyl and methoxy groups will appear here. |
| Carbonyl C=O | 1710-1680 (for aromatic acids) | ~1700 | A strong, sharp peak in this region is indicative of the carboxylic acid's carbonyl group. |
| C-O Stretch | 1320-1210 | ~1250 | This band corresponds to the C-O single bond of the carboxylic acid and the methoxy group. |
| C-Br Stretch | 680-515 | ~600 | A peak in the lower frequency region suggests the presence of a carbon-bromine bond. |
Trustworthiness: While FTIR confirms the presence of the necessary functional groups (carboxylic acid, aromatic ring, methoxy group, and C-Br bond), it cannot distinguish between the Target Molecule and Isomer A as both would exhibit very similar spectra. FTIR serves as a preliminary, yet crucial, confirmation that the gross molecular structure is likely correct.
II. Molecular Weight and Halogen Confirmation via Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.[5] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive "M+2" peak in the mass spectrum, where M is the molecular ion peak containing ⁷⁹Br and M+2 is the peak for the molecule containing ⁸¹Br, with nearly equal intensity.
Experimental Protocol:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Electron Ionization (EI) is a common technique for small molecules, which causes fragmentation.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation and Comparison:
The molecular weight of both the Target Molecule and Isomer A is 259.99 g/mol (for ⁷⁹Br) and 261.99 g/mol (for ⁸¹Br).
| Ion | Predicted m/z | Analysis |
| [M]⁺ | 260 | Molecular ion peak with ⁷⁹Br |
| [M+2]⁺ | 262 | Molecular ion peak with ⁸¹Br, with an intensity similar to the m/z 260 peak. |
| [M-CH₃]⁺ | 245/247 | Loss of a methyl radical from either a dimethyl or methoxy group. |
| [M-OCH₃]⁺ | 229/231 | Loss of a methoxy radical. |
| [M-COOH]⁺ | 215/217 | Loss of the carboxylic acid group. |
| [M-Br]⁺ | 181 | Loss of the bromine atom. |
Trustworthiness: The observation of a pair of peaks at m/z 260 and 262 with roughly equal intensity is definitive proof of the presence of one bromine atom in the molecule. The other fragment ions confirm the presence of methyl, methoxy, and carboxylic acid groups. However, like FTIR, the mass spectrum of the Target Molecule and Isomer A would be very similar, if not identical, as they are constitutional isomers. Therefore, MS confirms the elemental composition but not the specific arrangement of the substituents.
III. Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] By analyzing the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, we can piece together the exact connectivity of the molecule.
Experimental Protocol:
-
Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A suite of experiments is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz), including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
¹H NMR: The Proton Environment
Data Interpretation and Comparison:
| Target Molecule | Predicted ¹H NMR | Isomer A | Predicted ¹H NMR |
| Assignment | δ (ppm), Multiplicity, Integration | Assignment | δ (ppm), Multiplicity, Integration |
| -COOH | ~11-13, s, 1H | -COOH | ~11-13, s, 1H |
| Ar-H | ~7.5, s, 1H | Ar-H | ~7.3, s, 1H |
| -OCH₃ | ~3.9, s, 3H | -OCH₃ | ~3.8, s, 3H |
| Ar-CH₃ | ~2.3, s, 3H | Ar-CH₃ | ~2.2, s, 3H |
| Ar-CH₃ | ~2.2, s, 3H | Ar-CH₃ | ~2.1, s, 3H |
Note: Chemical shifts are predicted and may vary slightly in different solvents.
Analysis: The ¹H NMR spectrum will show the presence of the carboxylic acid proton, one aromatic proton, a methoxy group, and two distinct methyl groups for both isomers. The key difference lies in the subtle variations in chemical shifts due to the different electronic environments of the protons. However, relying on these small differences alone is not sufficient for unambiguous identification.
¹³C NMR: The Carbon Skeleton
Data Interpretation and Comparison:
| Target Molecule | Predicted ¹³C NMR | Isomer A | Predicted ¹³C NMR |
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| C=O | ~168 | C=O | ~167 |
| Ar-C | ~158 (C-OCH₃) | Ar-C | ~155 (C-OCH₃) |
| Ar-C | ~140 (C-CH₃) | Ar-C | ~138 (C-CH₃) |
| Ar-C | ~135 (C-CH₃) | Ar-C | ~133 (C-CH₃) |
| Ar-CH | ~130 | Ar-CH | ~128 |
| Ar-C | ~125 (C-COOH) | Ar-C | ~127 (C-COOH) |
| Ar-C | ~115 (C-Br) | Ar-C | ~118 (C-Br) |
| -OCH₃ | ~61 | -OCH₃ | ~60 |
| Ar-CH₃ | ~20 | Ar-CH₃ | ~19 |
| Ar-CH₃ | ~16 | Ar-CH₃ | ~15 |
Note: Chemical shifts are predicted and may vary slightly.
Analysis: The ¹³C NMR provides the number of unique carbon environments. Both molecules are expected to show 10 distinct carbon signals. Similar to ¹H NMR, the chemical shifts will differ slightly between the two isomers, but this is not the most robust method for differentiation.
2D NMR: Unambiguous Connectivity
This is where the definitive structural proof lies. 2D NMR experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In our case, with only one isolated aromatic proton, the COSY spectrum will not be very informative for the aromatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for our purpose. It shows correlations between protons and carbons that are 2-4 bonds away. By analyzing these long-range correlations, we can piece together the molecular skeleton.
HMBC Analysis: The Decisive Data
The key to distinguishing the Target Molecule from Isomer A is to look for specific long-range correlations between the methoxy protons and the aromatic carbons.
Predicted Key HMBC Correlations:
| Target Molecule (3-Bromo-2-methoxy-4,5-dimethylbenzoic acid) |
| The protons of the -OCH₃ group (at C2) will show a correlation to the carbon bearing the carboxylic acid (C1 ), the carbon bearing the bromine (C3 ), and its own carbon (C2 ). |
| The aromatic proton (H6 ) will show correlations to the carbon bearing a methyl group (C5 ), the carbon bearing the carboxylic acid (C1 ), and the other carbon bearing a methyl group (C4 ). |
| Isomer A (2-Bromo-3-methoxy-4,5-dimethylbenzoic acid) |
| The protons of the -OCH₃ group (at C3) will show a correlation to the carbon bearing the bromine (C2 ), the carbon bearing a methyl group (C4 ), and its own carbon (C3 ). It will not show a correlation to the carbon bearing the carboxylic acid (C1). |
| The aromatic proton (H6 ) will show correlations to the carbon bearing a methyl group (C5 ), the carbon bearing the bromine (C2 ), and the carbon bearing the carboxylic acid (C1 ). |
The presence or absence of a correlation between the methoxy protons and the carbon of the carboxylic acid group is the "smoking gun" that differentiates the two isomers.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical process:
Caption: Workflow for the structural validation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Visualizing the Key HMBC Correlations
The following diagram illustrates the key differentiating HMBC correlations for the Target Molecule .
Caption: Key HMBC correlations confirming the position of the methoxy group in the target molecule.
Conclusion
The structural validation of a molecule like 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid requires a multi-faceted analytical approach. While FTIR and Mass Spectrometry are invaluable for confirming the presence of key functional groups and the overall molecular formula, they are insufficient for distinguishing between isomers. The definitive structural proof is achieved through a combination of 1D and 2D NMR techniques. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the unambiguous evidence of the connectivity between the substituents on the aromatic ring, allowing for a confident differentiation between the target molecule and its potential isomers. This systematic and self-validating workflow ensures the scientific integrity of any research or development involving this compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
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RTI Laboratories. FTIR Analysis. [Link]
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JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
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AZoM. (2021). How to Interpret FTIR Results: A Beginner's Guide. [Link]
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YouTube. (2020). CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
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Whitman College. GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. [Link]
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Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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University of Calgary. Mass Spectrometry: Fragmentation. [Link]
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- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
Spectroscopic Characterization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: A Comparative Analysis
This guide provides a comprehensive analysis of the expected spectroscopic data for 3-bromo-2-methoxy-4,5-dimethylbenzoic acid, a compound of interest in synthetic organic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and comparative guide. By examining the spectroscopic data of structurally related analogs, we can forecast the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 3-bromo-2-methoxy-4,5-dimethylbenzoic acid. This approach is invaluable for researchers in identifying and characterizing this compound and distinguishing it from potential isomeric impurities.
Predicted Spectroscopic Data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
The structure of 3-bromo-2-methoxy-4,5-dimethylbenzoic acid suggests a distinct set of spectroscopic features. The following tables outline the predicted data based on established principles of spectroscopy and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | ~10.0 - 13.0 | Singlet (broad) | The acidic proton is typically broad and its chemical shift is solvent-dependent. |
| Aromatic H | ~7.5 - 7.8 | Singlet | A single aromatic proton is expected due to the substitution pattern. |
| -OCH₃ | ~3.8 - 4.0 | Singlet | The methoxy group protons will appear as a sharp singlet. |
| -CH₃ (C4) | ~2.2 - 2.4 | Singlet | Aromatic methyl groups typically resonate in this region. |
| -CH₃ (C5) | ~2.2 - 2.4 | Singlet | Likely to have a similar chemical shift to the other methyl group. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C=O | ~165 - 175 | The carboxylic acid carbonyl carbon is deshielded. |
| Aromatic C-Br | ~115 - 125 | The carbon attached to bromine will be influenced by its electronegativity. |
| Aromatic C-OCH₃ | ~155 - 165 | The carbon attached to the methoxy group is significantly deshielded. |
| Aromatic C-H | ~130 - 140 | The sole aromatic carbon with a proton attached. |
| Aromatic C-CH₃ | ~135 - 145 | Quaternary carbons attached to methyl groups. |
| Aromatic C-COOH | ~125 - 135 | The quaternary carbon to which the carboxylic acid is attached. |
| -OCH₃ | ~55 - 65 | The carbon of the methoxy group. |
| -CH₃ | ~15 - 25 | The carbons of the two methyl groups. |
Table 3: Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch is a prominent feature. |
| C-O (Carboxylic Acid/Methoxy) | 1210 - 1320 | Strong | Stretching vibrations of the C-O bonds. |
| C-Br | 500 - 600 | Medium-Weak | The carbon-bromine stretch appears in the fingerprint region. |
| Aromatic C=C | 1450 - 1600 | Medium-Weak | Benzene ring stretching vibrations. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 274/276 | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
| [M-CH₃]⁺ | 259/261 | Loss of a methyl radical. |
| [M-OCH₃]⁺ | 243/245 | Loss of a methoxy radical. |
| [M-COOH]⁺ | 229/231 | Loss of the carboxylic acid group as a radical. |
Comparative Spectroscopic Analysis
To substantiate our predictions, we will now compare the expected data for 3-bromo-2-methoxy-4,5-dimethylbenzoic acid with the experimental data of several structurally related compounds.
Comparative Compounds:
-
3-Bromo-4-methoxybenzoic acid: Shares the bromo and methoxy substituents, allowing for an assessment of their electronic effects.[1][2]
-
3,4-Dimethylbenzoic acid: Provides insight into the influence of two adjacent methyl groups on the aromatic ring.[1][3]
-
3-Bromobenzoic acid: A simpler analog to observe the effect of the bromine atom in the meta position.[4][5][6]
-
3-Methoxybenzoic acid: To understand the influence of the methoxy group in the meta position.[7][8][9]
¹H NMR Comparison
The presence of a single aromatic proton in our target molecule is a key distinguishing feature. In contrast, the comparative compounds all exhibit more complex aromatic regions with multiple signals and coupling patterns. For instance, 3-bromo-4-methoxybenzoic acid shows three aromatic protons with distinct multiplicities.[1] The chemical shifts of the methoxy and methyl groups in our target compound are expected to be in a similar range to those observed in the comparative examples.
¹³C NMR Comparison
The fully substituted aromatic ring of 3-bromo-2-methoxy-4,5-dimethylbenzoic acid will result in six quaternary carbon signals in the ¹³C NMR spectrum, in addition to the single aromatic C-H signal. This is a significant point of differentiation from the comparative compounds, which all have multiple aromatic C-H signals. The chemical shifts of the carbonyl, methoxy, and methyl carbons will be comparable to those in the analogs.[1][10]
IR Spectroscopy Comparison
The IR spectrum is expected to be broadly similar to the comparative compounds, with the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid functionality being the most prominent features.[6][9][11] Subtle differences in the fingerprint region (below 1500 cm⁻¹) will arise from the unique substitution pattern of the target molecule.
Mass Spectrometry Comparison
The most telling feature in the mass spectrum of 3-bromo-2-methoxy-4,5-dimethylbenzoic acid will be the isotopic pattern of the molecular ion peak due to the presence of bromine.[4][5] This provides a clear marker for the presence of a single bromine atom in the molecule. The fragmentation pattern will also be indicative of the structure, with losses of methyl, methoxy, and carboxyl groups being likely.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Visualizing the Molecular Structure and Logic
To further aid in the understanding of the spectroscopic-structural correlations, the following diagrams are provided.
Caption: Molecular structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Caption: General workflow for spectroscopic analysis.
Conclusion
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem.
- Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem.
- 3-Bromo-2-methylbenzoic acid synthesis - ChemicalBook.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) - Human Metabolome Database.
- Carbon-13 chemical shift assignments of derivatives of benzoic acid - Wiley Online Library.
- Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents.
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) - Human Metabolome Database.
- 3-Bromobenzoic acid | C7H5BrO2 - PubChem.
- Benzoic acid, 3-bromo- - NIST WebBook.
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
- Benzoic acid, 3-bromo- - NIST WebBook.
- Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide.
- 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 - PubChem.
- 3,4-Dimethylbenzoic acid | C9H10O2 - PubChem.
- 3,5-Dimethoxybenzoic Acid | C9H10O4 - PubChem.
- 3-BROMO-4,5-DIMETHOXYBENZOIC ACID AldrichCPR | Sigma-Aldrich.
- 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 - PubChem.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry.
- 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 - PubChem.
- 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase.
- 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum - ChemicalBook.
- Benzoic acid, 3-methoxy-4-methyl- - NIST WebBook.
- 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum - ChemicalBook.
- 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR spectrum - ChemicalBook.
- 3-Methoxybenzoic acid(586-38-9)IR1 - ChemicalBook.
- 3-Methoxy-4-methylbenzoic acid(7151-68-0)IR1 - ChemicalBook.
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A Multi-faceted Approach to the Structural Elucidation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid: A Comparative Guide
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents an interesting case for structural analysis due to its specific substitution pattern which influences its spectroscopic properties. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and offers a comparative perspective with other key analytical techniques, namely Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical choices.
The Central Role of NMR in Structural Determination
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is predicted to be relatively simple, yet informative. The key to interpretation lies in understanding the electronic effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and the two methyl (-CH₃) groups are electron-donating, while the bromine (-Br) and the carboxylic acid (-COOH) groups are electron-withdrawing.
The single aromatic proton, located at the C6 position, is flanked by the electron-withdrawing carboxylic acid group and an electron-donating methyl group. The net effect of the surrounding groups, including the ortho-methoxy and meta-bromo substituents, will deshield this proton, leading to a chemical shift in the downfield region of the aromatic spectrum.
-
Aromatic Proton (H-6): Expected to appear as a singlet in the range of δ 7.5-7.8 ppm . The absence of adjacent protons results in a singlet multiplicity.
-
Methoxy Protons (-OCH₃): These protons will present as a sharp singlet, typically around δ 3.8-4.0 ppm .[1] The proximity to the electron-withdrawing bromine and the steric hindrance from the adjacent carboxylic acid may cause a slight downfield shift compared to a simple anisole.
-
Methyl Protons (C4-CH₃ and C5-CH₃): These two methyl groups are in different chemical environments and are expected to appear as two distinct singlets. The C4-methyl is para to the carboxylic acid and ortho to the bromine, while the C5-methyl is meta to the carboxylic acid and ortho to the other methyl group. We predict the C4-CH₃ to be slightly more deshielded. Their chemical shifts are anticipated in the range of δ 2.2-2.4 ppm .
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often exhibits a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is expected to be in the range of δ 10.0-13.0 ppm .[2][3]
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon will be significantly deshielded, appearing in the range of δ 165-175 ppm .[2][3]
-
Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and will give rise to six distinct signals in the range of δ 110-160 ppm . The carbon bearing the bromine (C3) will be shifted upfield due to the heavy atom effect, while the carbons attached to the oxygen of the methoxy group (C2) and the carboxylic acid group (C1) will be downfield.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55-65 ppm .[4][5][6]
-
Methyl Carbons (-CH₃): The two methyl carbons will have chemical shifts in the aliphatic region, typically between δ 15-25 ppm .
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| -COOH | δ 10.0-13.0 ppm (s, 1H) | δ 165-175 ppm |
| Ar-H6 | δ 7.5-7.8 ppm (s, 1H) | δ 125-135 ppm |
| -OCH₃ | δ 3.8-4.0 ppm (s, 3H) | δ 55-65 ppm |
| C4-CH₃ | δ 2.2-2.4 ppm (s, 3H) | δ 15-25 ppm |
| C5-CH₃ | δ 2.2-2.4 ppm (s, 3H) | δ 15-25 ppm |
| Ar-C1 | - | δ 130-140 ppm |
| Ar-C2 | - | δ 150-160 ppm |
| Ar-C3 | - | δ 110-120 ppm |
| Ar-C4 | - | δ 135-145 ppm |
| Ar-C5 | - | δ 130-140 ppm |
A Comparative Look at Other Analytical Techniques
While NMR is powerful, a comprehensive characterization often involves complementary techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
-
Expected Molecular Ion: The molecule has a chemical formula of C₁₁H₁₁BrO₃. The monoisotopic mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z [M]⁺ and [M+2]⁺.
-
Key Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[7][8][9] For this specific molecule, we can also expect the loss of a methyl radical (•CH₃) from the methoxy or methyl groups (M-15) and the loss of a bromine radical (•Br) (M-79/81). The fragmentation of the methoxy group can also lead to the loss of formaldehyde (CH₂O, M-30).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group.[10][11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1680-1710 cm⁻¹ .[10][11] Conjugation with the aromatic ring lowers this frequency compared to aliphatic carboxylic acids.
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ether will be present in the 1210-1320 cm⁻¹ region.[12]
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily a separation and quantification technique, but it also serves as a purity check.
-
Stationary Phase: A reversed-phase C18 column is the most common choice for separating aromatic carboxylic acids.[4]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol.[2][6][13] Gradient elution may be necessary to achieve optimal separation from any impurities.
-
Detection: UV detection would be highly effective due to the presence of the aromatic ring. The maximum absorbance wavelength (λmax) would likely be in the 230-280 nm range.
Comparative Analysis of Techniques
| Technique | Strengths | Limitations | Information Provided for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid |
| NMR | Provides detailed structural information, including atom connectivity and spatial relationships. Non-destructive. | Lower sensitivity compared to MS. Can be complex for large molecules. | Unambiguous confirmation of the substitution pattern, identification of all functional groups and their relative positions. |
| MS | High sensitivity, provides accurate molecular weight and elemental composition (with high resolution). | Isomers can be difficult to distinguish. Fragmentation can be complex. | Confirmation of molecular formula (C₁₁H₁₁BrO₃) and key structural motifs through fragmentation. |
| IR | Fast, simple, and excellent for identifying functional groups. | Provides limited information on the overall molecular structure. Not ideal for complex mixtures. | Confirmation of the carboxylic acid, ether, and aromatic functionalities. |
| HPLC | Excellent for assessing purity and quantifying the compound. Can be used for preparative separation. | Provides no direct structural information. | Determination of purity and retention time for quality control purposes. |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio should be used.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizing the Structure and Workflow
Caption: Molecular structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Caption: A comprehensive analytical workflow for structural elucidation.
Conclusion
The structural elucidation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is most effectively achieved through a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive blueprint of the molecular architecture, Mass Spectrometry confirms the molecular formula, IR spectroscopy verifies the presence of key functional groups, and HPLC ensures the purity of the analyte. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize novel chemical entities, a critical step in the pipeline of chemical research and drug development.
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Pszczółkowska, A., & Krzemińska, B. (2003). Chromatographic separations of aromatic carboxylic acids.
-
Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]
-
ResearchGate. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]
- Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
-
Oregon State University. (2020). Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 790-798.
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid and Its Structural Isomers
Introduction
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization-mass spectrometry (EI-MS) results for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a compound of interest in synthetic and medicinal chemistry.
Due to the limited availability of experimental mass spectra for this specific molecule in public databases, this guide will leverage established principles of mass spectrometry to predict its fragmentation pathways. To provide a robust comparative analysis, we will contrast these predictions with the experimentally-derived mass spectra of structurally related compounds: the isomeric 3-Bromo-2-methoxy-6-methylbenzoic acid (predicted), 3-Bromo-5-methoxybenzoic acid (predicted), and the commercially available 3,4-Dimethylbenzoic acid and 3-Bromobenzoic acid. This comparative approach allows for a deeper understanding of how subtle changes in substituent positioning influence fragmentation, a critical consideration for isomer differentiation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following outlines a standard protocol for the analysis of benzoic acid derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Accurately weigh 1 mg of the analyte.
-
Dissolve the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
If necessary, derivatize the carboxylic acid group (e.g., through methylation or silylation) to improve volatility for GC analysis. For the purpose of this guide, we will consider the fragmentation of the underivatized acid.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
Rationale for Experimental Choices:
The use of a non-polar column like the HP-5ms is standard for the separation of a wide range of organic molecules. The temperature program is designed to ensure the elution of the benzoic acid derivatives as sharp peaks. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns, which are crucial for structural elucidation and comparison with library spectra.
Predicted and Experimental Fragmentation Analysis
The following table summarizes the predicted major fragment ions for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and its key isomers, alongside the observed fragments for the reference compounds, 3,4-Dimethylbenzoic acid[1] and 3-Bromobenzoic acid[2]. The predictions for the target molecule and its isomers are based on established fragmentation mechanisms for benzoic acids, aromatic ethers, and halogenated compounds.[3]
| m/z (Predicted/Observed) | Ion Structure/Formula | Compound | Relative Abundance (Predicted/Observed) | Fragmentation Pathway |
| 258/260 | [C10H11BrO3]+• | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | Moderate | Molecular Ion (M+•) peak, showing characteristic M/M+2 isotope pattern for bromine. |
| 243/245 | [C9H8BrO3]+ | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | High | Loss of a methyl radical (•CH3) from a dimethyl group or the methoxy group. |
| 215/217 | [C8H4BrO3]+ | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | Moderate | Loss of a methyl radical followed by the loss of carbon monoxide (CO). |
| 184 | [C8H8O3]+ | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | Moderate | Loss of a bromine radical (•Br). |
| 258/260 | [C9H9BrO3]+• | 3-Bromo-2-methoxy-6-methylbenzoic acid | Moderate | Molecular Ion (M+•) peak, showing characteristic M/M+2 isotope pattern for bromine. |
| 243/245 | [C8H6BrO3]+ | 3-Bromo-2-methoxy-6-methylbenzoic acid | High | Loss of a methyl radical (•CH3) from the methyl or methoxy group. |
| 199/201 | [C7H4BrO2]+ | 3-Bromo-2-methoxy-6-methylbenzoic acid | Moderate | Loss of the methoxy group (•OCH3) and a methyl radical. |
| 229/231 | [C8H7BrO3]+• | 3-Bromo-5-methoxybenzoic acid | Moderate | Molecular Ion (M+•) peak, showing characteristic M/M+2 isotope pattern for bromine. |
| 214/216 | [C7H4BrO3]+ | 3-Bromo-5-methoxybenzoic acid | High | Loss of a methyl radical (•CH3) from the methoxy group. |
| 186/188 | [C7H3BrO2]+ | 3-Bromo-5-methoxybenzoic acid | Moderate | Loss of a methyl radical and carbon monoxide (CO). |
| 150 | [C9H10O2]+• | 3,4-Dimethylbenzoic acid | High | Molecular Ion (M+•) . |
| 135 | [C8H7O2]+ | 3,4-Dimethylbenzoic acid | High | Loss of a methyl radical (•CH3). |
| 105 | [C7H5O]+ | 3,4-Dimethylbenzoic acid | Moderate | Loss of a carboxyl group (•COOH). |
| 200/202 | [C7H5BrO2]+• | 3-Bromobenzoic acid | High | Molecular Ion (M+•) , showing characteristic M/M+2 isotope pattern for bromine. |
| 183/185 | [C7H4BrO]+ | 3-Bromobenzoic acid | High | Loss of a hydroxyl radical (•OH). |
| 155/157 | [C6H4Br]+ | 3-Bromobenzoic acid | Moderate | Loss of a carboxyl group (•COOH). |
| 76 | [C6H4]+ | 3-Bromobenzoic acid | Moderate | Loss of a bromine radical and a carboxyl group. |
Comparative Analysis of Fragmentation Pathways
The fragmentation of benzoic acid derivatives under electron ionization is primarily driven by the stability of the resulting ions. The presence of different substituents (bromo, methoxy, and methyl groups) and their positions on the aromatic ring significantly influence the fragmentation pathways.
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (Predicted)
The molecular ion peak is expected at m/z 258 and 260 with a roughly 1:1 intensity ratio, which is characteristic of a monobrominated compound. The primary fragmentation is predicted to be the loss of a methyl radical (•CH3) from either one of the dimethyl groups or the methoxy group, leading to a stable ion at m/z 243/245. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 215/217. Another significant fragmentation pathway would be the loss of the bromine radical (•Br) to give an ion at m/z 184.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C10H11BrO3]+• (m/z 258/260)"]; F1 [label="[C9H8BrO3]+ (m/z 243/245)"]; F2 [label="[C8H4BrO3]+ (m/z 215/217)"]; F3 [label="[C8H8O3]+ (m/z 184)"];
M -> F1 [label="- •CH3"]; F1 -> F2 [label="- CO"]; M -> F3 [label="- •Br"]; } Caption: Predicted fragmentation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Comparison with Isomers (Predicted)
-
3-Bromo-2-methoxy-6-methylbenzoic acid: This isomer is also expected to show a molecular ion at m/z 258/260. The loss of a methyl radical (m/z 243/245) would also be a major fragmentation. However, the proximity of the methoxy and methyl groups to the carboxylic acid could lead to unique fragmentation pathways, such as the concerted loss of the methoxy and methyl groups, which might be less favorable in the 4,5-dimethyl isomer.
-
3-Bromo-5-methoxybenzoic acid: This isomer lacks the dimethyl groups. Its molecular ion would be at m/z 229/231. The primary fragmentation would be the loss of a methyl radical from the methoxy group to give an ion at m/z 214/216, followed by the loss of CO to yield a fragment at m/z 186/188. The absence of the dimethyl groups simplifies the spectrum and results in a different set of major fragments compared to the target compound.
Comparison with Reference Compounds (Experimental)
-
3,4-Dimethylbenzoic acid: The experimental spectrum of this compound shows a strong molecular ion at m/z 150.[1] The most abundant fragment is at m/z 135, corresponding to the loss of a methyl radical.[1] This supports the prediction that the loss of a methyl group is a highly favorable fragmentation pathway for dimethyl-substituted benzoic acids.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C9H10O2]+• (m/z 150)"]; F1 [label="[C8H7O2]+ (m/z 135)"]; F2 [label="[C7H5O]+ (m/z 105)"];
M -> F1 [label="- •CH3"]; M -> F2 [label="- •COOH"]; } Caption: Fragmentation of 3,4-Dimethylbenzoic acid.
-
3-Bromobenzoic acid: The mass spectrum of 3-bromobenzoic acid is dominated by the molecular ion peak at m/z 200/202.[2] The most significant fragment ions are observed at m/z 183/185 (loss of •OH) and m/z 155/157 (loss of •COOH).[2] The characteristic isotopic pattern of bromine is clearly visible in all bromine-containing fragments. This provides a clear experimental basis for the predicted isotopic patterns in our target molecule and its brominated isomers.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C7H5BrO2]+• (m/z 200/202)"]; F1 [label="[C7H4BrO]+ (m/z 183/185)"]; F2 [label="[C6H4Br]+ (m/z 155/157)"]; F3 [label="[C6H4]+ (m/z 76)"];
M -> F1 [label="- •OH"]; M -> F2 [label="- •COOH"]; F2 -> F3 [label="- Br•"]; } Caption: Fragmentation of 3-Bromobenzoic acid.
Conclusion
This comparative guide highlights the importance of understanding the influence of substituent patterns on fragmentation pathways. The predicted differences in the mass spectra of the isomers demonstrate the power of mass spectrometry in distinguishing between closely related structures, a critical capability in all areas of chemical research and development. The provided experimental protocol offers a robust starting point for researchers seeking to analyze these or similar compounds.
References
-
PubChem. 3,4-Dimethylbenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromobenzoic acid. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characterization of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a simple spectral interpretation and offer a comparative analysis, contextualizing the utility of FTIR against other common analytical techniques in organic chemistry. We will explore the causality behind spectral features, establish a self-validating experimental protocol, and compare the structural insights gained from FTIR with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Molecule: Structure and Expected Vibrational Profile
To properly interpret the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.
Caption: Structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Based on this structure, we can predict the key IR absorptions. This predictive approach is fundamental to spectral interpretation, allowing us to form a hypothesis before analyzing the experimental data.
Table 1: Predicted IR Absorption Bands for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale & References |
| ~3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch | Strong, Very Broad | This extremely broad signal is the hallmark of a carboxylic acid, resulting from strong intermolecular hydrogen bonding which creates a continuum of bond energies.[1][2][3] It will likely overlap with C-H stretching signals.[1][4] |
| ~3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak | Stretching of the sp² C-H bond on the aromatic ring.[5] |
| ~2960 - 2850 | Methyl (-CH₃) & Methoxy (-OCH₃) | C-H Stretch | Medium | Stretching of the sp³ C-H bonds in the two methyl groups and the methoxy group. |
| ~1710 - 1680 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp | The carbonyl stretch is highly intense. Its frequency is lowered from the typical ~1760 cm⁻¹ due to conjugation with the aromatic ring, which weakens the C=O double bond.[3][4][6] |
| ~1600 & ~1475 | Aromatic Ring | C=C Stretch | Medium to Weak | In-ring stretching vibrations of the benzene ring skeleton. These are often seen as a pair of peaks.[5][7] |
| ~1450 & ~1375 | Methyl (-CH₃) | C-H Bend | Medium | Asymmetric and symmetric bending (scissoring/rocking) of the methyl groups. |
| ~1250 & ~1040 | Aryl Alkyl Ether (Ar-O-CH₃) | C-O Stretch | Strong | Aryl alkyl ethers typically show two distinct C-O stretching bands: a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[8][9][10][11][12] |
| ~1320 - 1210 | Carboxylic Acid (-COOH) | C-O Stretch | Strong | Stretching of the C-O single bond of the carboxylic acid, often coupled with O-H bending.[1] |
| ~950 - 910 | Carboxylic Acid (-COOH) | O-H Bend | Medium, Broad | Out-of-plane bending of the hydroxyl group, characteristically broadened by hydrogen bonding.[1] |
| Below 700 | Bromo-Aromatic (C-Br) | C-Br Stretch | Medium to Strong | The C-Br stretch occurs at low frequencies, typically in the 690-515 cm⁻¹ range, which falls within the fingerprint region of the spectrum.[5][13][14] |
Experimental Protocol: Acquiring a Trustworthy Spectrum
The quality of an IR spectrum is entirely dependent on the methodology used. A self-validating protocol ensures reproducibility and minimizes artifacts. Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples.
Standard Operating Procedure for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen for at least 20 minutes to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning: The diamond ATR crystal must be immaculately clean. Using a lint-free wipe (e.g., Kimwipes), clean the crystal surface with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[1]
-
Background Scan: With the clean, empty ATR anvil, perform a background scan. This measures the absorbance of the atmosphere and the instrument itself, which will be subtracted from the sample scan.[1][10]
-
Sample Application: Place a small amount of the solid 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid powder onto the center of the ATR crystal. Ensure the sample is dry and finely powdered for optimal contact.[1]
-
Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. Consistent pressure is key for reproducible results. The instrument's software may provide a real-time pressure gauge or signal intensity monitor.[2][5]
-
Sample Scan: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing & Cleaning: After the scan, raise the pressure arm and thoroughly clean the sample from the crystal surface as in Step 2. Process the spectrum in the software (e.g., baseline correction, if necessary) and label the significant peaks.
Caption: Standard workflow for ATR-FTIR sample analysis.
Comparative Analysis: FTIR vs. NMR and Mass Spectrometry
While FTIR is excellent for identifying functional groups, it provides limited information about the overall molecular structure and connectivity. A comprehensive characterization requires a multi-technique approach.[4][12][15]
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comparison of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with other benzoic acid derivatives
An In-Depth Comparative Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid and Structurally Related Benzoic Acid Derivatives for Advanced Research Applications
The strategic modification of the benzoic acid scaffold is a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of substituents on the aromatic ring dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparison of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid with other key benzoic acid derivatives. By examining their structural nuances, we can better understand their unique potential as versatile building blocks in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Introduction to the Compared Benzoic Acid Derivatives
The focus of this guide, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid , is a polysubstituted aromatic carboxylic acid with a unique arrangement of electron-donating (methoxy, dimethyl) and electron-withdrawing (bromo) groups. This combination imparts a specific set of properties that are valuable for synthetic chemists. To appreciate its distinct characteristics, we will compare it against the following compounds:
-
3-Bromobenzoic Acid : A simpler derivative, allowing for an evaluation of the influence of the methoxy and dimethyl groups.
-
2-Methoxybenzoic Acid : This compound helps to illustrate the impact of the bromine atom and the methyl groups on the overall properties.
-
2,3,4-Trimethoxybenzoic Acid : A derivative with multiple electron-donating methoxy groups, providing a contrast in electronic properties.
-
3,5-Dimethylbenzoic Acid : This allows for an assessment of the steric and electronic effects of the methyl groups in the absence of other substituents.
Comparative Analysis of Physicochemical Properties
The nature and position of substituents on the benzene ring significantly alter the physical and chemical properties of benzoic acid derivatives. These properties, particularly acidity (pKa), are crucial for predicting reaction outcomes and understanding potential biological interactions.
| Property | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 3-Bromobenzoic Acid | 2-Methoxybenzoic Acid | 2,3,4-Trimethoxybenzoic Acid | 3,5-Dimethylbenzoic Acid |
| Molecular Formula | C₁₀H₁₁BrO₃ | C₇H₅BrO₂[1] | C₈H₈O₃[2][3][4] | C₁₀H₁₂O₅ | C₉H₁₀O₂ |
| Molecular Weight | 259.09 g/mol | 201.02 g/mol [5] | 152.15 g/mol [2][3][4] | 212.20 g/mol | 150.17 g/mol |
| Appearance | Solid | White to off-white crystalline solid[1] | White to Off-White Solid[2] | White to off-white powder | Solid |
| Melting Point (°C) | No data available | 155-158[5] | 101-103[2][4] | 99-102 | No data available |
| pKa | Estimated ~3.5-4.0 | 3.86[5] | 4.08[2] | No data available | ~4.28[6] |
Key Insights from Physicochemical Data:
-
Acidity (pKa) : The acidity of the carboxylic acid is influenced by the electronic effects of the substituents. Benzoic acid itself has a pKa of about 4.20.[6]
-
3-Bromobenzoic acid (pKa 3.86) is more acidic than benzoic acid due to the electron-withdrawing inductive effect of the bromine atom, which stabilizes the carboxylate anion.[5]
-
2-Methoxybenzoic acid (pKa 4.08) is slightly less acidic than benzoic acid.[2] While the methoxy group is electron-donating by resonance, its proximity to the carboxylic acid group can cause steric hindrance, affecting solvation of the conjugate base.[6]
-
3,5-Dimethylbenzoic acid (pKa ~4.28) is slightly less acidic than benzoic acid. The two methyl groups are electron-donating, which destabilizes the carboxylate anion, making the acid weaker.[6]
-
Synthesis and Reactivity: A Chemist's Perspective
The true value of these molecules lies in their synthetic versatility. The functional groups present on each molecule offer distinct handles for further chemical transformations.
General Reactivity
-
Carboxylic Acid Group : This group is a primary site for reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in drug development for creating prodrugs or improving pharmacokinetic properties.
-
Aromatic Ring : The substituents on the ring direct the regioselectivity of electrophilic aromatic substitution reactions. Electron-donating groups (methoxy, methyl) activate the ring, while electron-withdrawing groups (bromo) deactivate it.
-
Bromo Group : The bromine atom is an excellent leaving group, making it a key site for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, a crucial step in building complex molecular scaffolds.
Synthetic Workflow Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl compounds, which are common motifs in pharmaceuticals. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is an ideal substrate for this reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
Substituted benzoic acids are prevalent scaffolds in a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs.[7] The specific substituents on 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and its analogs can be tailored to interact with specific biological targets.
-
Anticancer Potential : The benzoic acid core is found in numerous anticancer agents. Derivatives can be designed as inhibitors of protein kinases, which are key regulators of cell proliferation.[7] For instance, structurally related benzamide derivatives have shown inhibitory activity against targets like Fibroblast Growth Factor Receptor 1 (FGFR1).[7]
-
Anti-inflammatory Agents : Benzoic acid derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of key inflammatory signaling pathways.[7]
-
Agrochemicals : These compounds also serve as intermediates in the synthesis of agrochemicals like herbicides and pesticides.[8]
Hypothetical Mechanism of Action: Kinase Inhibition
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. A derivative of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid could be designed to form key interactions within this pocket, preventing the phosphorylation of downstream substrates and thereby inhibiting cell signaling pathways that are often dysregulated in cancer.
Caption: Diagram of competitive kinase inhibition by a benzoic acid derivative.
Experimental Protocols
To ensure the practical application of this guide, the following are detailed, self-validating experimental protocols.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes the formation of an amide bond, a common reaction in medicinal chemistry to generate libraries of compounds for biological screening.
Materials:
-
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
Substituted aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Activation: To a solution of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: ¹H NMR Spectroscopic Analysis
This protocol provides a general method for acquiring ¹H NMR data to confirm the structure of the synthesized compounds.
Materials:
-
Synthesized benzoic acid derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid derivative in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[9]
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum to identify characteristic chemical shifts (δ) and coupling patterns. For a compound like 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, expect to see:
-
A singlet for the carboxylic acid proton (typically downfield, >10 ppm).
-
Singlets for the methoxy and two dimethyl groups in the aliphatic region (around 2-4 ppm).
-
A singlet for the remaining aromatic proton.
-
Conclusion
3-Bromo-2-methoxy-4,5-dimethylbenzoic acid represents a highly functionalized and synthetically versatile building block. Its unique substitution pattern—a blend of electron-donating and electron-withdrawing groups—provides a nuanced platform for chemical modification. When compared to simpler derivatives like 3-bromobenzoic acid or 2-methoxybenzoic acid, its increased complexity offers more points for diversification in the pursuit of novel compounds with tailored properties. For researchers and drug development professionals, understanding the comparative reactivity and physicochemical properties of this and related benzoic acid derivatives is paramount for the rational design and synthesis of next-generation therapeutics and advanced materials.
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PubMed Central. (n.d.). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Retrieved from [Link]
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A Researcher's Comparative Guide to the Biological Activity of Substituted Bromomethoxybenzoic Acid Analogs
For researchers and drug development professionals, the benzoic acid scaffold represents a foundational element in the design of novel therapeutics. Its derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative analysis of the biological activities of substituted bromomethoxybenzoic acid analogs, with a specific focus on inferring the potential activities of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and its related structures. While direct experimental data for this specific compound is limited in publicly available literature, we can extrapolate potential bioactivities by examining the structure-activity relationships (SAR) of analogous compounds.[2] This document aims to equip researchers with the foundational knowledge and experimental frameworks to explore this promising chemical space.
The Influence of Bromo and Methoxy Substituents on Biological Activity
The biological efficacy of benzoic acid derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring.[1][2] These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[2]
The Role of Bromine:
Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance biological activity. The introduction of bromine atoms can significantly increase a compound's lipophilicity, facilitating its passage across cell membranes. Furthermore, the high electronegativity and atomic size of bromine can lead to stronger interactions with biological targets.[1] Brominated phenols and related aromatic compounds have demonstrated potent antibacterial and antifungal activities.[1] Studies on brominated stilbenes, which share a substituted benzene ring, have also revealed promising anticancer properties.[3][4][5] For instance, 3-bromo-3',4',5',4-tetramethoxy-trans-stilbene has shown significant growth-inhibitory effects against various cancer cell lines.[3][4]
The Role of the Methoxy Group:
The methoxy group (-OCH3), an electron-donating substituent, can influence a molecule's biological activity through several mechanisms. It can participate in hydrogen bonding and alter the electronic distribution of the aromatic ring, thereby affecting interactions with enzyme active sites or receptors.[2] However, the position of the methoxy group is critical. For example, in a study on the inhibition of α-amylase by benzoic acid derivatives, methoxylation at the 2-position was found to have a negative effect on inhibitory activity.[6][7][8] Conversely, in other contexts, such as in certain anticancer chalcone analogs, multiple methoxy substitutions have been associated with potent activity.[9]
Comparative Analysis of Potential Biological Activities
Based on the established SAR of related compounds, we can hypothesize the potential biological activities of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and its analogs. The presence of a bromine atom suggests potential antimicrobial and anticancer activities. The methoxy and dimethyl groups will further modulate this activity and introduce selectivity towards specific biological targets.
To provide a framework for comparison, the following table summarizes the reported biological activities of structurally related benzoic acid and other aromatic derivatives.
| Compound/Analog Class | Biological Activity | Target/Assay | Key Performance Metric (IC50/MIC) | Reference |
| Benzoic Acid | Antibacterial | Escherichia coli O157 | MIC = 1 mg/mL | [1] |
| 2,3,4-Trihydroxybenzoic Acid | α-Amylase Inhibition | Porcine Pancreatic α-Amylase | IC50 = 17.30 ± 0.73 mM | [6][7] |
| 4-Bromo-3',4',5'-trimethoxy-trans-stilbene | Anticancer | Human Lung Cancer Cells (A549) | IC50 = 6.36 μM | [3][4] |
| 3-Bromo-3',4',5',4-tetramethoxy-trans-stilbene | Anticancer | Pancreatic Cancer (BXPC-3) | GI50 = 0.34 μg/mL | [3][4] |
| Trimethoxychalcone Analogs | Anti-proliferative | Liver Cancer (Hep G2), Colon Cancer (Colon 205) | IC50 values ranging from 1.8 to 20 μM | [9] |
| Trimethoxyphenyl-based Analogs | Cytotoxic | Hepatocellular Carcinoma (HepG2) | IC50 values ranging from 1.38 to 3.21 μM | [10] |
| 3',4',5'-trimethoxy flavonoid benzimidazole derivatives | Anti-tumor | Human Gastric Cancer (MGC-803), Human Breast Cancer (MCF-7), Human Hepatoma (HepG-2), Mouse Gastric Cancer (MFC) | IC50 values ranging from 20.47 to 43.42 μM | [11] |
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activities of novel 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid analogs, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate growth medium.
-
Preparation of Inoculum: Culture the target microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the test compounds. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.
MTT Assay for Anticancer Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Caption: Experimental workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid analogs and incubate for a desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for novel compounds must be determined experimentally, we can infer potential pathways based on the activities of related molecules.
Caption: Hypothesized signaling pathway and targets for bromomethoxybenzoic acid analogs.
For instance, many small molecule anticancer agents function by inhibiting key enzymes involved in cell cycle progression, such as kinases, or by disrupting microtubule dynamics.[10] Some trimethoxyphenyl derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10] Further studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be necessary to elucidate the specific mechanisms of action for novel analogs.[10]
Conclusion and Future Directions
While direct experimental data on 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid and its analogs are not yet widely available, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The synthetic versatility of the benzoic acid scaffold allows for systematic modifications to optimize potency and selectivity.[13] Future research should focus on the synthesis of a library of these analogs and their systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies will then be crucial to identify their molecular targets and signaling pathways, ultimately paving the way for the development of novel therapeutic agents.
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A Comparative Analysis of Brominated Benzoic Acid Isomers: A Guide for Researchers
The strategic introduction of a bromine atom onto the benzoic acid scaffold dramatically influences its physicochemical properties and reactivity, opening up a diverse landscape of applications in organic synthesis, materials science, and pharmaceutical development. The positional isomerism of the bromine substituent—ortho (2-), meta (3-), or para (4-)—is not a trivial distinction. It dictates a cascade of effects, from acidity and solubility to reactivity in cross-coupling reactions and biological activity. This guide provides a comprehensive comparative analysis of 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid, offering experimental insights and practical guidance for their differentiation and utilization.
Physicochemical Properties: A Tale of Three Isomers
The position of the bromine atom on the benzene ring directly impacts the electronic environment of the carboxylic acid group and the overall molecular symmetry, leading to distinct physicochemical properties.
Acidity (pKa)
The acidity of the carboxylic acid proton is a critical parameter, influencing its behavior in solution and its suitability for various reactions. The electron-withdrawing inductive effect of the bromine atom increases the acidity of benzoic acid itself (pKa ≈ 4.2). However, the position of the bromine introduces more subtle variations.
The ortho-isomer, 2-bromobenzoic acid, is the most acidic (pKa ≈ 2.84), due to the steric hindrance provided by the bulky bromine atom.[1][2] This forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the carboxylate anion and making the proton more readily available. The meta-isomer, 3-bromobenzoic acid, has a pKa of approximately 3.86, while the para-isomer, 4-bromobenzoic acid, has a pKa of around 3.97.[3][4][5] In these cases, the electron-withdrawing inductive effect of the bromine is the dominant factor influencing acidity.
Solubility
The solubility of the brominated benzoic acid isomers in water is generally low, but there are notable differences.[6][7][8][9][10] 4-Bromobenzoic acid is slightly soluble in hot water.[11] 3-Bromobenzoic acid is described as insoluble in water.[12] 2-Bromobenzoic acid is slightly soluble in water.[2] All three isomers are soluble in organic solvents like ethanol, ether, and acetone.[11][13][14] This difference in solubility can be exploited for their separation and purification.
Melting Point
The melting points of the isomers are significantly different, reflecting the variations in their crystal lattice energies. 4-Bromobenzoic acid has the highest melting point at approximately 255 °C, attributable to its symmetrical structure which allows for efficient packing in the crystal lattice.[15] 3-Bromobenzoic acid has a melting point in the range of 155-158 °C.[14][16] 2-Bromobenzoic acid has the lowest melting point of the three, at around 147-150 °C.[13]
Table 1: Physicochemical Properties of Brominated Benzoic Acid Isomers
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| pKa | ~2.84[1][2] | ~3.86[3][4] | ~3.97[5] |
| Melting Point (°C) | 147-150[13] | 155-158[14][16] | 255[15] |
| Water Solubility | Slightly soluble[2] | Insoluble[12] | Slightly soluble in hot water[11] |
| Organic Solvent Solubility | Soluble in ether, ethanol, acetone[13] | Soluble in methanol[14] | Soluble in alcohol and ether[11] |
Spectroscopic Differentiation
While the isomers share the same molecular formula, their distinct substitution patterns give rise to unique spectroscopic signatures, allowing for their unambiguous identification.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for differentiating the isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
2-Bromobenzoic acid: The proton ortho to the bromine will be the most deshielded, appearing at the lowest field. The coupling pattern will be complex due to the presence of four distinct aromatic protons.
-
3-Bromobenzoic acid: This isomer will exhibit a more complex splitting pattern with three distinct aromatic proton signals. The proton between the two substituents will show a characteristic triplet.
-
4-Bromobenzoic acid: Due to its symmetry, the ¹H NMR spectrum of 4-bromobenzoic acid is the simplest, showing two doublets corresponding to the two sets of equivalent aromatic protons.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information. The chemical shift of the carbon atom attached to the bromine (C-Br) is a key diagnostic feature.
-
2-Bromobenzoic acid: The C-Br signal will be significantly downfield compared to the other isomers due to the proximity of the electron-withdrawing carboxylic acid group.
-
3-Bromobenzoic acid: The C-Br signal will be at an intermediate chemical shift.
-
4-Bromobenzoic acid: The C-Br signal will be the most upfield of the three isomers.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers will show characteristic absorptions for the carboxylic acid group (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹). However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-H out-of-plane bending vibrations that can be used for differentiation.
Experimental Protocols for Isomer Analysis
The following protocols outline standard procedures for the separation and identification of brominated benzoic acid isomers.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively separate a mixture of the three isomers.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to equilibrate.
-
Dissolve small amounts of the individual isomers and the unknown mixture in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved samples onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the spots are above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and calculate the Rf values for each spot.
Expected Results: The isomers will separate based on their polarity. The more polar isomer will have a lower Rf value. The expected order of elution (increasing Rf) is typically 2-bromobenzoic acid > 3-bromobenzoic acid > 4-bromobenzoic acid, although this can be influenced by the exact mobile phase composition.
High-Performance Liquid Chromatography (HPLC)
Objective: To achieve quantitative separation and analysis of the isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).
-
Isocratic or gradient elution can be employed.
Procedure:
-
Prepare standard solutions of each isomer of known concentration.
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the standard solutions and the unknown mixture.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of each isomer in the mixture by comparing the peak areas to a calibration curve.
Workflow Diagram:
Caption: A typical workflow for the quantitative analysis of brominated benzoic acid isomers using HPLC.
Reactivity and Synthetic Applications
The position of the bromine atom profoundly influences the reactivity of these isomers in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions.
-
2-Bromobenzoic acid: The steric hindrance from the ortho-bromo substituent can sometimes hinder reactivity. However, it is a valuable precursor for the synthesis of various heterocyclic compounds and is used in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[17]
-
3-Bromobenzoic acid: This isomer is a versatile building block in organic synthesis. It can participate in Suzuki, Heck, and Sonogashira coupling reactions to introduce various functional groups at the meta position.[18]
-
4-Bromobenzoic acid: The para-isomer is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[11] Its symmetrical nature and the accessibility of the para position make it a popular choice for introducing a benzoic acid moiety into larger molecules.
Logical Relationship Diagram:
Caption: The relationship between the isomeric structure and key application areas.
Safety and Handling
All three brominated benzoic acid isomers should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They are irritating to the eyes, skin, and respiratory system.[13][19] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific isomer.
Conclusion
The choice between 2-, 3-, and 4-bromobenzoic acid is a critical decision in experimental design, dictated by the desired physicochemical properties, reactivity, and target application. A thorough understanding of their comparative characteristics, as outlined in this guide, is essential for researchers in organic chemistry, medicinal chemistry, and materials science to make informed decisions and achieve their synthetic goals. The distinct properties of each isomer, from acidity and solubility to their spectroscopic signatures, provide a rich platform for both fundamental research and practical applications.
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A Comparative Guide to the Synthesis and Experimental Validation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth technical comparison of two potential synthetic routes for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry. The protocols described herein are grounded in established chemical principles and validated through standard analytical techniques.
Introduction
Substituted benzoic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, featuring a bromine atom and methoxy and dimethyl groups, presents a unique synthetic challenge. This guide outlines a primary and an alternative synthetic pathway, offering a comparative analysis of their respective merits and potential pitfalls. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and optimization strategies.
Proposed Synthesis Route 1: Electrophilic Bromination of 2-methoxy-4,5-dimethylbenzoic acid
This primary route leverages the directing effects of the existing substituents on the aromatic ring to introduce the bromine atom at the desired position. The methoxy group is a strong activating group and, along with the methyl groups, directs electrophilic substitution.
Experimental Protocol
Step 1: Synthesis of 2-methoxy-4,5-dimethylbenzoic acid
This starting material can be synthesized from 3,4-dimethylphenol through a multi-step process involving methylation of the hydroxyl group followed by carboxylation.
Step 2: Bromination of 2-methoxy-4,5-dimethylbenzoic acid
-
In a well-ventilated fume hood, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acid.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
Rationale for Experimental Choices
The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the electrophilic bromination reaction. The slow addition of bromine is crucial to control the reaction rate and prevent over-bromination or other side reactions. Monitoring by TLC is a standard practice to determine the reaction endpoint, ensuring a high yield of the desired product.[1] Recrystallization is a robust method for purifying solid organic compounds, effectively removing impurities.[2]
Alternative Synthesis Route 2: Oxidation of 3-Bromo-2-methoxy-4,5-dimethylbenzaldehyde
This alternative pathway involves the synthesis of a benzaldehyde intermediate followed by its oxidation to the corresponding carboxylic acid. This approach can be advantageous if the starting aldehyde is more readily accessible.
Experimental Protocol
Step 1: Synthesis of 2-hydroxy-4,5-dimethylbenzaldehyde
This can be achieved through various methods, such as the Duff reaction or the Reimer-Tiemann reaction, starting from 3,4-dimethylphenol.
Step 2: Methylation of 2-hydroxy-4,5-dimethylbenzaldehyde
The hydroxyl group is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield 2-methoxy-4,5-dimethylbenzaldehyde.
Step 3: Bromination of 2-methoxy-4,5-dimethylbenzaldehyde
Similar to the primary route, electrophilic bromination is carried out using bromine in a suitable solvent to introduce the bromine atom at the 3-position, yielding 3-Bromo-2-methoxy-4,5-dimethylbenzaldehyde.
Step 4: Oxidation to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
-
The synthesized 3-Bromo-2-methoxy-4,5-dimethylbenzaldehyde (1 equivalent) is dissolved in a suitable solvent like acetone or a mixture of t-butanol and water.
-
A solution of an oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), is added dropwise to the aldehyde solution at a controlled temperature (typically 0-5°C).
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate).
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Rationale for Experimental Choices
The choice of oxidizing agent is critical for the efficient conversion of the aldehyde to the carboxylic acid without affecting other functional groups.[3] Potassium permanganate is a strong and cost-effective oxidizing agent, while Jones reagent is also highly effective.[4] Controlling the temperature during oxidation is important to prevent side reactions.
Experimental Validation of Synthesized 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
The identity and purity of the synthesized compound from both routes must be rigorously confirmed using a combination of spectroscopic and physical methods.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic proton, the methoxy group protons, and the two methyl group protons, with chemical shifts and coupling constants consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the carboxylic acid.
2. Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks).[5][6]
3. Melting Point Analysis:
-
The melting point of the purified product should be sharp and within a narrow range, indicating high purity. This can be compared to literature values if available or used as a benchmark for future syntheses.
Comparative Data Analysis
The following tables present hypothetical but realistic experimental data for the validation of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid synthesized by the two proposed routes.
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1: Electrophilic Bromination | Route 2: Oxidation of Aldehyde |
| Starting Material | 2-methoxy-4,5-dimethylbenzoic acid | 3,4-dimethylphenol |
| Number of Steps | 1 (from benzoic acid) | 4 |
| Overall Yield (Hypothetical) | 75% | 55% |
| Key Reagents | Bromine, Acetic Acid | Bromine, Oxidizing Agent (e.g., KMnO₄) |
| Purification Method | Recrystallization | Recrystallization |
| Potential Challenges | Control of bromination to avoid polybromination. | Multi-step synthesis can lead to lower overall yield. |
Table 2: Hypothetical Spectroscopic and Physical Data
| Analysis | Expected Result for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170 (C=O), 155 (C-O), 138 (C-Br), 135, 130, 125, 120 (Ar-C), 62 (OCH₃), 20, 18 (CH₃) |
| Mass Spectrum (EI) | m/z (%): 274/276 (M+, Br isotope pattern), other fragmentation peaks |
| Melting Point | Sharp melting point, e.g., 180-182 °C |
Visualization of Synthetic Workflows
Caption: Workflow for Synthesis Route 1.
Caption: Workflow for Alternative Synthesis Route 2.
Discussion and Conclusion
Both proposed synthetic routes offer viable pathways to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.
-
Route 1 is more direct if the starting benzoic acid derivative is readily available, likely resulting in a higher overall yield and simpler purification. The primary challenge lies in controlling the regioselectivity of the bromination to avoid the formation of isomeric byproducts.
-
Route 2 provides more flexibility as it starts from a simpler precursor. However, the multi-step nature of this synthesis will likely lead to a lower overall yield and requires more extensive purification and characterization of intermediates.
The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the involved reactions. Rigorous experimental validation through NMR, mass spectrometry, and melting point analysis is essential to confirm the structure and purity of the final product, regardless of the chosen pathway. This guide provides a solid framework for researchers to approach the synthesis of this and other similarly substituted benzoic acid derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Designed for researchers and laboratory professionals, the following protocols are grounded in established safety principles and regulatory standards to ensure minimal risk and environmental compliance.
Part 1: Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is anticipated to be a solid irritant. All handling and disposal operations must be conducted with the appropriate PPE to prevent exposure.
Anticipated Hazard Classification
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator. Work should be performed in a well-ventilated area or a chemical fume hood.
Part 2: Guiding Principles for Chemical Waste Management
The disposal of any laboratory chemical is governed by the "cradle-to-grave" management principle established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This means the generator of the waste is responsible for it from creation to final disposal.
Core Principles:
-
Waste Minimization: Order and use only the amount of chemical necessary for your research to reduce the volume of waste generated.
-
Segregation: Never mix incompatible waste streams. As a halogenated organic acid, this compound must be segregated from other chemical classes.
-
Identification: All waste must be accurately identified and labeled to ensure safe handling and disposal.
Part 3: Step-by-Step Disposal Protocol
Disposal of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Classification and Segregation
This compound is classified as a Halogenated Organic Waste .[5]
-
Action: Designate a specific waste container for halogenated organic solids. Do not mix with non-halogenated solvents, acids, bases, or other reactive chemicals.[5][6] Mixing with mineral acids, in particular, can be hazardous.[6]
Step 2: Containerization
Proper container selection and labeling are critical for safety and compliance.
-
Action:
-
Select a container made of a compatible material (e.g., the original container, or a polyethylene or glass container for solids) that is in good condition and has a secure, sealable lid.
-
Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
On the label, clearly write the full chemical name: "3-Bromo-2-methoxy-4,5-dimethylbenzoic acid." Do not use abbreviations.
-
List the approximate quantity of the waste.
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Store the sealed waste container in your lab's designated SAA.
-
Keep the container closed at all times except when adding waste.
-
Ensure the storage area is away from heat sources or ignition.
-
Step 4: Final Disposal
The final disposal must be managed through your institution's EHS office or a licensed hazardous waste contractor.
-
Action:
The entire process can be visualized through the following workflow:
Caption: Decision workflow for proper chemical disposal.
Part 4: Emergency Procedures for Spills
In the event of a small spill, follow these steps:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.
-
Contain Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels on large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal, label, and dispose of the container and any contaminated cleaning materials as hazardous waste through your EHS department.
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Personal protective equipment for handling 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
A Researcher's Guide to Safely Handling 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
An In-Depth Technical Guide for Laboratory Professionals
As a novel substituted benzoic acid derivative, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid presents unique handling challenges that necessitate a robust and informed safety protocol. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, from initial handling to final disposal. Our focus is on proactive risk mitigation, ensuring both personal safety and the integrity of your research.
I. Understanding the Hazard Profile
While specific toxicological data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not extensively documented, its structural analogues provide a strong basis for a precautionary approach. Substituted benzoic acids can cause skin and eye irritation, and compounds with bromine substitutions may present additional hazards.[1][2][3] Therefore, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system.[1][4][5]
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar brominated and methoxybenzoic acid compounds are known to cause skin and serious eye irritation.[1][4][5][6]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][4][5]
-
Unknown Long-Term Effects: The toxicological properties have not been fully investigated, warranting a cautious approach to minimize exposure.[4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8][9]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[9][10] | Fully buttoned lab coat[11][12] | N95-rated dust mask or as determined by risk assessment[11] |
| Dissolving and Solution Handling | Chemical splash goggles[9][10][13] | Nitrile or neoprene gloves[9][10] | Chemical-resistant apron over a lab coat[9][10][13] | Work in a certified chemical fume hood[11][12][14] |
| Large-Scale Operations or Splash Potential | Face shield over chemical splash goggles[7][9][10][11] | Chemical-resistant gloves (e.g., neoprene)[9][10] | Chemical-resistant suit or coveralls[7][9] | As dictated by the scale and ventilation, potentially a respirator[7][8] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The risk of splashes and airborne particles necessitates robust eye and face protection. Chemical splash goggles provide a seal around the eyes, which is critical when working with solutions.[9][10][13] A face shield offers an additional barrier against larger splashes.[7][9][10][11]
-
Hand Protection: Chemical-resistant gloves are non-negotiable.[11] Nitrile gloves offer good splash resistance for many chemicals, while neoprene may be preferred for more corrosive substances or prolonged handling.[9][10] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[12][15]
-
Body Protection: A lab coat is the minimum requirement to protect skin and clothing from contamination.[11][12] For procedures with a higher risk of spills, a chemical-resistant apron or coveralls provide an essential extra layer of defense.[7][9]
-
Respiratory Protection: Handling the solid powder can generate dust that may be irritating if inhaled.[1][4][5] Performing these operations in a certified chemical fume hood is the primary engineering control to mitigate this risk.[11][12][14] For situations where a fume hood is not feasible, a properly fitted N95-rated dust mask should be considered as a minimum precaution.[11]
Donning and Doffing PPE Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
C. Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed, and compatible waste container. [14]* Waste Segregation: Do not mix this waste with other chemical waste streams unless it is known to be compatible. Store waste containers away from incompatible materials such as strong oxidizing agents, bases, and metals. [14][16]* Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program. [15]Never dispose of this compound down the drain or in the regular trash. [11] By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
